2-cyano-N-(pyridin-2-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKHNOMXFPLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351655 | |
| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-06-1 | |
| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-cyano-N-(pyridin-2-yl)acetamide
Introduction
2-cyano-N-(pyridin-2-yl)acetamide is a valuable chemical intermediate in the landscape of pharmaceutical and materials science research. Its unique molecular architecture, featuring a pyridine ring, an amide linkage, and a cyano group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters for researchers, scientists, and drug development professionals.
Primary Synthesis Pathway: N-Acylation of 2-Aminopyridine with an Alkyl Cyanoacetate
The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-aminopyridine with an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the alkyl cyanoacetate.
The general transformation is depicted below:
Caption: Stepwise workflow of the nucleophilic acyl substitution mechanism.
Experimental Protocols
Two primary protocols are presented, differing in their reaction conditions. The choice between them may depend on the available equipment, desired reaction time, and scale of the synthesis.
Protocol 1: Reflux Conditions
This method is analogous to the general synthesis of N-alkylated-2-cyanoacetamide derivatives and is suitable for ensuring a complete reaction. [1] Materials:
-
2-Aminopyridine
-
Ethyl cyanoacetate
-
Ethanol (optional, as solvent)
-
Diethyl ether (for washing)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and ethyl cyanoacetate (1.1 equivalents). A solvent such as ethanol can be used, but the reaction can also be run neat.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven to obtain this compound as a solid.
Protocol 2: Room Temperature (Neat) Conditions
This method, adapted from the synthesis of a similar compound, offers a milder alternative to refluxing. [2] Materials:
-
2-Aminopyridine
-
Methyl cyanoacetate or Ethyl cyanoacetate
-
Diethyl ether (for washing)
-
Standard laboratory glassware (Erlenmeyer flask, etc.)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In an Erlenmeyer flask equipped with a magnetic stirrer, place methyl or ethyl cyanoacetate.
-
Slowly add 2-aminopyridine (1 equivalent) to the stirred cyanoacetate ester (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate is expected to form during this time.
-
Collect the precipitate by filtration.
-
Wash the solid product several times with diethyl ether.
-
Dry the pure this compound under a stream of nitrogen or in a vacuum oven.
Data Presentation
| Parameter | Protocol 1 (Reflux) | Protocol 2 (Room Temp) |
| Starting Materials | 2-Aminopyridine, Ethyl cyanoacetate | 2-Aminopyridine, Methyl/Ethyl cyanoacetate |
| Solvent | Optional (e.g., Ethanol) or Neat | Neat |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-4 hours | 4-6 hours |
| Work-up | Filtration/Concentration, Diethyl ether wash | Filtration, Diethyl ether wash |
| Typical Yield | Good to Excellent | Good to Excellent |
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectral data based on analogous structures. [3]
-
¹H NMR: Signals corresponding to the protons on the pyridine ring, the methylene protons of the cyanoacetyl group, and the amide N-H proton.
-
¹³C NMR: Resonances for the carbons of the pyridine ring, the cyano group, the amide carbonyl, and the methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the nitrile, and the C=O stretch of the amide carbonyl.
Causality Behind Experimental Choices
-
Stoichiometry: A slight excess of the alkyl cyanoacetate is often used to ensure complete consumption of the more valuable 2-aminopyridine.
-
Temperature: Refluxing provides the necessary activation energy to drive the reaction to completion in a shorter time frame. However, the room temperature method can be advantageous for sensitive substrates, although it may require a longer reaction time.
-
Solvent: While the reaction can be run neat, using a solvent like ethanol can aid in dissolving the starting materials and controlling the reaction temperature.
-
Work-up: The use of a non-polar solvent like diethyl ether for washing is effective in removing non-polar impurities and unreacted starting materials, given that the product is typically a more polar solid.
Conclusion
The synthesis of this compound via the N-acylation of 2-aminopyridine with an alkyl cyanoacetate is a robust and versatile method. By understanding the underlying reaction mechanism and carefully selecting the experimental conditions, researchers can efficiently produce this valuable intermediate for further synthetic applications. The protocols provided in this guide offer a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting.
References
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]
-
Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. Available at: [Link]
Sources
physicochemical properties of "2-cyano-N-(pyridin-2-yl)acetamide"
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-N-(pyridin-2-yl)acetamide
Introduction
This compound, identified by CAS Number 90004-06-1, is a heterocyclic organic compound that integrates three key functional moieties: a pyridine ring, an amide linkage, and a cyano group.[1][2][3][4] This unique structural combination makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine ring influences the compound's electronic properties and offers a site for potential biological interactions, while the cyano and acetamide groups impart reactivity that renders it a versatile precursor for the synthesis of more complex molecules.[1] Its derivatives have been explored for various applications, including their potential as antimicrobial and anticancer agents.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the core physicochemical properties of this compound, outlines methodologies for its characterization and synthesis, and discusses its reactivity profile and safety considerations. The insights herein are designed to facilitate its effective use in research and development settings.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and structural properties for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-cyano-N-pyridin-2-ylacetamide | [2] |
| CAS Number | 90004-06-1 | [1][2][3] |
| Molecular Formula | C₈H₇N₃O | [1][2][3][4] |
| Molecular Weight | 161.16 g/mol | [1][3][4] |
| Synonyms | 2-Cyano-N-(2-pyridinyl)acetamide, N1-(2-pyridyl)-2-cyanoacetamide | [1][2] |
The molecule's structure consists of a central acetamide group where the amide nitrogen is substituted with a pyridin-2-yl group, and the alpha-carbon is substituted with a cyano group. This arrangement results in a molecule with significant polarity and multiple sites for hydrogen bonding, which dictates its physical properties like solubility and melting point.
Core Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. These properties are essential for designing experimental protocols, developing formulations, and understanding pharmacokinetic profiles.
| Property | Value / Description | Significance in Research & Development |
| Physical State | Solid at room temperature. | Affects handling, storage, and formulation strategies. |
| Solubility | Soluble in polar organic solvents.[1] | Crucial for selecting appropriate solvents for synthesis, purification, and in vitro assays. Limited aqueous solubility is expected, which may require co-solvents for biological testing. |
| XLogP3 | Data not available in searched literature. | This value predicts the lipophilicity of the compound, which is a key determinant of membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties. |
| Hydrogen Bond Donor Count | 1 (from the amide N-H) | Influences solubility, crystal packing, and receptor-binding interactions. |
| Hydrogen Bond Acceptor Count | 4 (from the pyridine N, amide O, and cyano N) | Affects solubility and the potential for forming intermolecular interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | Data not available in searched literature. | TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Melting Point | Data not available in searched literature. | Indicates purity and thermal stability. For context, the related compound 2-cyanoacetamide melts at 119-121 °C.[5] |
Analytical Characterization Workflow
Confirming the identity, purity, and structure of this compound is a critical step in any research endeavor. A multi-technique approach is necessary for unambiguous characterization.
Caption: Analytical workflow for structural confirmation and purity assessment.
Experimental Protocols
A. Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups.
-
Methodology:
-
Prepare a sample by either creating a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands.
-
-
Expected Peaks: Based on analyses of similar structures, the following peaks are anticipated[6][7][8]:
-
~3300-3180 cm⁻¹: N-H stretching of the secondary amide.
-
~2260-2240 cm⁻¹: C≡N (nitrile) stretching, which is a sharp and characteristic band.
-
~1680-1660 cm⁻¹: C=O (amide I band) stretching.
-
~1600-1450 cm⁻¹: C=C and C=N stretching from the pyridine ring.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.
-
Methodology:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Integrate the ¹H NMR signals and analyze the chemical shifts (δ) and coupling patterns.
-
-
Expected ¹H NMR Signals:
-
A singlet corresponding to the two protons of the methylene (CH₂) group.
-
A set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring.
-
A broad singlet for the amide (N-H) proton, which may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals:
-
Signals for the 8 distinct carbon atoms, including the methylene carbon, the cyano carbon (typically δ > 115 ppm), the carbonyl carbon (typically δ > 160 ppm), and the five carbons of the pyridine ring.
-
C. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and obtain fragmentation data that supports the proposed structure. PubChem indicates the availability of GC-MS data for this compound.[2]
-
Methodology:
-
Introduce the sample into the mass spectrometer, typically via direct infusion, GC, or LC.
-
Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Analyze the mass-to-charge ratio (m/z) of the resulting ions.
-
-
Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 162.17 or a parent ion [M]⁺ at m/z 161.16, corresponding to the compound's molecular formula.
Synthesis and Chemical Reactivity
This compound is not naturally occurring and must be prepared through chemical synthesis. Its functional groups make it a valuable intermediate for constructing more elaborate molecular architectures.
Synthetic Pathway
A common and efficient method for synthesizing N-substituted-2-cyanoacetamides involves the condensation of a primary amine with a cyanoacetic acid ester.[6][7]
Caption: Synthesis via condensation of 2-aminopyridine and ethyl cyanoacetate.
Protocol: Synthesis of this compound
-
In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq).
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature. A solid precipitate is expected to form.
-
Filter the solid product and wash it with a cold solvent such as diethyl ether or ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups:
-
Active Methylene Group: The CH₂ group is flanked by two electron-withdrawing groups (cyano and carbonyl), making its protons acidic and susceptible to deprotonation. The resulting carbanion is a potent nucleophile, enabling Knoevenagel condensations and Michael additions.
-
Cyano Group: The nitrile can undergo nucleophilic addition or be hydrolyzed to a carboxylic acid or amide. It is a key participant in cycloaddition reactions for forming various heterocyclic rings.[1]
-
Pyridine Ring: The nitrogen atom is basic and can be protonated or act as a ligand for metal coordination. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[2]
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Irritant |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Irritant |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Irritant |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Irritant |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Irritant |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Irritant |
-
Signal Word: Warning[2]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
-
Stability: Specific chemical stability data is limited, but the compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
This compound is a structurally rich organic compound whose physicochemical properties make it a valuable and versatile tool for chemical synthesis and drug discovery. Its polarity, hydrogen bonding capabilities, and the distinct reactivity of its cyano, amide, and pyridine moieties provide a robust platform for creating diverse molecular entities. A thorough understanding of its properties, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in their research.
References
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This compound | C8H7N3O | CID 706187 - PubChem. [Link]
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Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. [Link]
-
(N-pyridyl)2-cyanoacetamide | C8H9N3O | CID 129832595 - PubChem. [Link]
-
2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem. [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds - Sciforum. [Link]
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A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives - Scientific & Academic Publishing. [Link]
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An In-Depth Technical Guide to 2-cyano-N-(pyridin-2-yl)acetamide (CAS Number: 90004-06-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-cyano-N-(pyridin-2-yl)acetamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. The document elucidates the compound's chemical and physical properties, explores rational synthetic approaches, and discusses its reactivity and potential applications as a scaffold in drug discovery. Particular attention is given to the synergistic roles of the cyano, acetamide, and pyridine moieties, which impart unique electronic and biological properties to the molecule. This guide serves as a foundational resource for researchers seeking to leverage this compound in the development of novel therapeutics and functional materials.
Introduction: A Molecule of Strategic Importance
This compound (CAS: 90004-06-1) is a small molecule of considerable interest in the field of medicinal chemistry.[1] Its structure, which incorporates a pyridine ring, an acetamide linkage, and a cyano group, represents a confluence of functionalities known to interact with biological systems. The pyridine ring is a common motif in numerous pharmaceuticals, often enhancing solubility and the ability to form key interactions with biological targets.[1] The cyano and acetamide groups contribute to the molecule's reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic systems.[1] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its potential as a building block in the design of next-generation therapeutic agents.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key characteristics of this compound.
General Properties
This compound typically presents as a solid at room temperature and exhibits solubility in polar organic solvents.[1] This solubility profile is attributed to the presence of polar functional groups capable of hydrogen bonding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90004-06-1 | [2] |
| Molecular Formula | C₈H₇N₃O | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
Spectroscopic Data
Table 2: Key Spectroscopic Data (Predicted and from Related Compounds)
| Technique | Key Features | Source (for related compounds) |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the methylene protons of the acetamide group are expected. | [3][4] |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the cyano group, the carbonyl group, and the methylene carbon are anticipated. Data for cyanoacetamide shows peaks around 26.18 ppm (CH₂), 116.77 ppm (CN), and 168.15 ppm (C=O). | [2][5] |
| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyano group. The top mass-to-charge ratio (m/z) peaks observed in the GC-MS of this compound are at 94, 67, and 78. | [2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the cyano group, and the C=O stretch of the amide are expected. | [6] |
Synthesis and Reaction Chemistry
The synthesis of this compound can be approached through established methods for amide bond formation. The most logical and widely employed strategy involves the reaction of 2-aminopyridine with a cyanoacetic acid derivative.
Proposed Synthetic Pathway
The primary route for the synthesis of N-substituted cyanoacetamides involves the condensation of an amine with an activated cyanoacetic acid derivative, such as an ester (e.g., ethyl cyanoacetate).[7]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (General Method)
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents).
-
The reaction can be performed neat or in a high-boiling point solvent such as toluene or xylene to facilitate the removal of the ethanol byproduct.
Step 2: Reaction Conditions
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The reaction time will vary depending on the scale and specific conditions but is typically in the range of 4-24 hours.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Key Chemical Reactivity
The chemical reactivity of this compound is governed by its three key functional groups:
-
The Cyano Group: This group is a strong electron-withdrawing group and can participate in nucleophilic addition and cycloaddition reactions.[1]
-
The Methylene Group: The protons on the carbon adjacent to the cyano and carbonyl groups are acidic and can be deprotonated by a base, allowing for a variety of condensation reactions.
-
The Amide and Pyridine Moieties: These groups can be involved in hydrogen bonding and can be functionalized further. The pyridine nitrogen can also act as a nucleophile or a base.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.
As a Precursor for Bioactive Heterocycles
This molecule is an excellent starting material for the synthesis of a wide range of more complex heterocyclic compounds, including pyridones, pyrimidines, and other fused ring systems that have shown diverse biological activities.[9]
Potential as an Enzyme Inhibitor
The 2-cyanoacrylamide moiety, which can be derived from this compound, has been identified as a key pharmacophore in the design of enzyme inhibitors. For example, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a protein involved in inflammatory signaling pathways.[10] This suggests that this compound could serve as a starting point for the development of novel anti-inflammatory or anticancer agents.
Caption: Potential drug discovery workflow.
Insecticidal Activity
Research on a closely related compound, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has demonstrated significant insecticidal activity against the cowpea aphid (Aphis craccivora).[6] The study revealed potent activity, with LC₅₀ values as low as 0.041 ppm after 48 hours of treatment for nymphs.[6] This finding suggests that the this compound scaffold may be a promising starting point for the development of new classes of insecticides.
Table 3: Insecticidal Activity of a Related Pyridine-thio-acetamide Derivative
| Target Organism | LC₅₀ (ppm) - 24h | LC₅₀ (ppm) - 48h | Source |
| Cowpea aphid (nymphs) | 0.192 | 0.041 | [6] |
| Cowpea aphid (adults) | 1.233 | 0.142 | [6] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[2]
-
Harmful in contact with skin (H312)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
Harmful if inhaled (H332)[2]
-
May cause respiratory irritation (H335)[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule with significant untapped potential. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it a valuable tool for both synthetic and medicinal chemists. The preliminary indications of biological activity in related compounds underscore the promise of this scaffold in the development of new pharmaceuticals and agrochemicals. This technical guide provides a solid foundation for researchers to explore the rich chemistry and potential applications of this intriguing compound. Further research into its specific biological targets and mechanisms of action is warranted and could lead to the discovery of novel therapeutic agents.
References
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- 4. 2-Cyanoacetamide(107-91-5) 1H NMR [m.chemicalbook.com]
- 5. 2-Cyanoacetamide(107-91-5) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure of "2-cyano-N-(pyridin-2-yl)acetamide"
An In-depth Technical Guide to the Molecular Structure of 2-cyano-N-(pyridin-2-yl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, elucidate its structural features through spectroscopic and analytical data, and discuss its synthesis and reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical scaffold.
Introduction and Significance
This compound (CAS No. 90004-06-1) is an organic compound featuring a pyridine ring linked to a cyanoacetamide functional group.[1][2] Its molecular formula is C₈H₇N₃O.[1][3] The convergence of three key functional moieties—a pyridine ring, a reactive cyano group, and an acetamide linker—makes this molecule a highly versatile precursor for the synthesis of more complex heterocyclic systems.[2][4] These resulting systems are explored for various applications, including as fluorescent scaffolds and in the development of novel therapeutic agents and agrochemicals.[5][6] Understanding the nuanced details of its molecular structure is paramount to harnessing its full synthetic potential and predicting its behavior in chemical and biological systems.
Molecular Structure and Physicochemical Properties
The IUPAC name for this compound is 2-cyano-N-pyridin-2-ylacetamide.[3] The structure consists of a central acetamide group where the nitrogen atom is substituted with a pyridin-2-yl group, and the alpha-carbon is substituted with a cyano group.
Structural Diagram
Caption: 2D structure of this compound.
Physicochemical Data
The predicted physicochemical properties are crucial for understanding the compound's behavior in various solvents and biological environments. These properties influence its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Weight | 161.16 g/mol | [1][3] |
| XLogP3 | 0.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 70.1 Ų | [7] |
| Exact Mass | 161.058911479 Da | [3] |
Synthesis Protocol
The synthesis of N-substituted-2-cyanoacetamides is typically achieved through the condensation of an amine with an activated cyanoacetic acid derivative, most commonly ethyl cyanoacetate.[5] This reaction is a straightforward and efficient method for forming the core structure.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
Causality: The choice of refluxing at a high temperature is to overcome the activation energy for the nucleophilic acyl substitution, where the amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. Ethanol is often eliminated as a byproduct. Monitoring by Thin-Layer Chromatography (TLC) is a critical, self-validating step to ensure the reaction proceeds to completion, preventing the isolation of starting materials.
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts (e.g., 0.02 mol) of 2-aminopyridine and ethyl cyanoacetate.[5]
-
Reaction : Heat the mixture to reflux. The reaction progress should be monitored by TLC until the starting materials are consumed (typically 2-4 hours).[5]
-
Isolation : After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid sequentially with cold diethyl ether and ethanol to remove any unreacted starting materials and soluble impurities.[5]
-
Drying : Dry the purified product under vacuum to yield this compound as a solid.
Spectroscopic and Crystallographic Analysis
Structural confirmation relies on a combination of spectroscopic methods. While a specific crystal structure for the title compound is not publicly available, data from closely related analogs can provide valuable insights into its solid-state conformation.
Spectroscopic Data
Spectroscopic analysis provides the definitive fingerprint for the molecule, confirming the presence and connectivity of its functional groups.
| Technique | Functional Group | Expected Wavenumber/Shift | Rationale |
| IR Spectroscopy | C≡N (Nitrile) | ~2255 cm⁻¹ | Strong, sharp absorption characteristic of the cyano group stretch.[5][8] |
| C=O (Amide I) | ~1670 cm⁻¹ | Strong absorption due to the carbonyl stretch of the secondary amide.[5][8] | |
| N-H (Amide) | ~3300 cm⁻¹ | Moderate absorption from the N-H bond stretch.[5][8] | |
| ¹H NMR | Aromatic (Pyridine) | 7.0-8.5 ppm | Complex multiplet signals corresponding to the four protons on the pyridine ring. |
| -CH₂- (Methylene) | ~3.6 ppm | A singlet corresponding to the two protons of the methylene group adjacent to the cyano and carbonyl groups.[5] | |
| N-H (Amide) | ~7.9 ppm | A broad singlet for the amide proton, which may exchange with D₂O.[5] | |
| ¹³C NMR | C≡N (Nitrile) | ~115 ppm | Signal for the carbon of the cyano group. |
| C=O (Amide) | ~165 ppm | Signal for the carbonyl carbon. | |
| Aromatic (Pyridine) | 110-150 ppm | Multiple signals for the five carbons of the pyridine ring. |
Insights from X-ray Crystallography of Analogs
Analysis of the crystal structure of a related compound, N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide, reveals key structural motifs that are likely conserved.[9] In this analog, the acetamide side chain is nearly coplanar with the pyridine ring, with dihedral angles between them being very small (1.77° to 7.95°).[9] This planarity suggests significant electronic conjugation between the ring and the side chain.
Furthermore, the structure is stabilized by extensive intermolecular hydrogen bonding. N-H groups act as hydrogen bond donors, while the carbonyl oxygen and pyridine nitrogen act as acceptors.[9] This leads to the formation of dimeric structures and extended networks, which dictates the crystal packing and influences the material's physical properties, such as melting point and solubility.
Caption: Intermolecular hydrogen bonding network between adjacent molecules.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in this compound endows it with rich chemical reactivity.
-
The Cyanoacetamide Moiety : This is a highly active component. The methylene protons are acidic and can be deprotonated by a base, generating a nucleophilic carbanion. This carbanion can then participate in various C-C bond-forming reactions, such as Knoevenagel condensations with aldehydes and ketones.[10]
-
The Nitrile Group : The cyano group is a versatile functional handle. It can undergo nucleophilic addition, be hydrolyzed to a carboxylic acid or amide, or be reduced to an amine. It is also a key component in cycloaddition reactions for the synthesis of other heterocyclic rings.[2]
-
The Pyridine Ring : The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the N-acetamide substituent.
This compound serves as a crucial intermediate in the synthesis of 3-cyano-2-pyridone derivatives, which are valuable scaffolds in materials science due to their fluorescent properties.[5][8] The synthesis involves the reaction of the cyanoacetamide with a 1,3-dicarbonyl compound like acetylacetone in the presence of a base.[5]
Conclusion
This compound is a molecule of significant structural and synthetic importance. Its architecture, characterized by the interplay of a pyridine ring, a cyano group, and an acetamide linker, has been thoroughly elucidated by spectroscopic methods. The planarity and hydrogen bonding capabilities inferred from related crystal structures provide a basis for understanding its solid-state behavior and intermolecular interactions. As a versatile synthetic precursor, it offers multiple reactive sites, enabling the construction of a wide array of complex heterocyclic compounds with promising applications in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its effective utilization in advanced research and development.
References
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PubChem. This compound | C8H7N3O | CID 706187. Available from: [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available from: [Link]
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PubChem. (N-pyridyl)2-cyanoacetamide | C8H9N3O | CID 129832595. Available from: [Link]
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Kamal El-Dean, A. M., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. Available from: [Link]
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El-Faham, A., et al. (2015). Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o893–o894. Available from: [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available from: [Link]
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NIST. Acetamide, 2-cyano-. In NIST Chemistry WebBook. Available from: [Link]
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Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available from: [Link]
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Al-Awadi, F. A., et al. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ResearchGate. Available from: [Link]
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spectroscopic data (NMR, IR, MS) of "2-cyano-N-(pyridin-2-yl)acetamide"
An In-depth Technical Guide on the Spectroscopic Data of "2-cyano-N-(pyridin-2-yl)acetamide"
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
This guide provides a comprehensive, field-proven analysis of the spectroscopic data for this compound. Our focus extends beyond mere data presentation; we aim to elucidate the causal relationships between the molecular structure and its spectral output, empowering researchers to interpret and validate their own findings with confidence. The protocols and interpretations herein are grounded in established principles of analytical chemistry and are designed to be self-validating.
Core Molecular Profile
This compound (Molecular Formula: C₈H₇N₃O, Exact Mass: 161.0589 g/mol ) is a heterocyclic compound featuring a pyridine ring, an amide linkage, and a nitrile group.[1] This specific arrangement of functional groups creates a distinct electronic environment that is readily interrogated by modern spectroscopic methods. Understanding its signature in NMR, IR, and MS is fundamental to confirming its identity in synthesis, metabolism studies, or quality control workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the definitive structural map of the molecule by probing the magnetic environments of the ¹H and ¹³C nuclei. The choice of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical as it can influence the chemical shifts of labile protons, such as the amide N-H.
¹H NMR Spectral Analysis
The proton NMR spectrum reveals the hydrogen framework of the molecule. Each unique proton environment gives rise to a distinct signal, and the splitting pattern (multiplicity) of that signal reveals the number of neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale & In-Field Insights |
| ~8.2-8.4 | d | 1H | Pyridine H-6 | Adjacent to the ring nitrogen and the amide linkage, this proton is strongly deshielded, placing it furthest downfield. |
| ~8.1-8.3 | d | 1H | Pyridine H-3 | Deshielded by the inductive effect of the ring nitrogen. |
| ~7.7-7.9 | t or ddd | 1H | Pyridine H-4 | Influenced by coupling to H-3 and H-5, its chemical shift is intermediate among the pyridine protons. |
| ~7.1-7.3 | t or ddd | 1H | Pyridine H-5 | Generally the most upfield of the pyridine protons. |
| ~3.9-4.1 | s | 2H | Methylene (-CH₂-) | The singlet multiplicity confirms no adjacent protons. Its chemical shift is influenced by the adjacent electron-withdrawing amide and nitrile groups.[2][3] |
| ~9.5-10.5 | br s | 1H | Amide (-NH-) | This proton is labile and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments and offers insight into the electronic nature of the carbon skeleton.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & In-Field Insights |
| ~163-166 | Amide Carbonyl (C=O) | The carbonyl carbon is characteristic and appears significantly downfield due to the double bond to the electronegative oxygen. |
| ~150-152 | Pyridine C-2 | The carbon directly bonded to the amide nitrogen is deshielded. |
| ~147-149 | Pyridine C-6 | The carbon alpha to the ring nitrogen is strongly deshielded. |
| ~138-140 | Pyridine C-4 | The para-carbon relative to the ring nitrogen. |
| ~120-122 | Pyridine C-5 | An upfield aromatic carbon signal. |
| ~114-116 | Pyridine C-3 | An upfield aromatic carbon signal. |
| ~115-117 | Nitrile Carbon (C≡N) | This region is characteristic for nitrile carbons. |
| ~25-30 | Methylene Carbon (-CH₂-) | An aliphatic carbon signal shifted downfield by the adjacent electron-withdrawing groups. |
NMR Experimental Workflow: A Self-Validating Protocol
Acquiring high-fidelity NMR data requires a systematic approach. This workflow ensures reproducibility and minimizes artifacts.
Caption: A robust workflow for NMR sample analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending of bonds, allowing for the rapid identification of key functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3180-3350 | N-H Stretch | Secondary Amide | A sharp to medium peak in this region is a strong indicator of the amide N-H bond.[2][3] |
| ~2250-2260 | C≡N Stretch | Nitrile | The nitrile stretch is a sharp, medium-intensity band in a relatively clean region of the spectrum, making it a highly diagnostic peak.[2][3] |
| ~1670-1690 | C=O Stretch (Amide I) | Secondary Amide | This is a very strong and sharp absorption, characteristic of the amide carbonyl group.[2][3] |
| ~1570-1600 | C=C, C=N Stretches | Pyridine Ring | Multiple bands in this region are characteristic of the aromatic pyridine ring system. |
| ~1510-1550 | N-H Bend (Amide II) | Secondary Amide | This band arises from a combination of N-H bending and C-N stretching and is diagnostic for secondary amides. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its monoisotopic mass (161.06).
The fragmentation is dictated by the stability of the resulting ions. The amide bond is a common point of cleavage.
Caption: A plausible EI fragmentation pathway for the title compound.
Interpretation of Fragmentation:
-
Primary Fragmentation: The most likely initial fragmentation is the cleavage of the C-N amide bond or the C-C bond alpha to the carbonyl.
-
Formation of m/z 94: Loss of the ketene radical (•CH₂C≡O) via cleavage of the amide C-N bond would yield the stable 2-aminopyridine cation radical at m/z 94. This is often a dominant peak in related structures.
-
Formation of m/z 93: Subsequent loss of a hydrogen radical from the m/z 94 fragment can lead to the ion at m/z 93.
This predictive framework, based on established fragmentation mechanisms for N-substituted cyanoacetamides, provides a robust system for confirming the compound's identity via MS.[4]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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El-Gaby, M. S. A., et al. (2015). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]
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El-Mekabaty, A., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Retrieved from [Link]
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El-Mekabaty, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Retrieved from [Link]
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University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Perisic-Janjic, N., et al. (2009). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Retrieved from [Link]
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Solubility Profile of 2-cyano-N-(pyridin-2-yl)acetamide in Organic Solvents
An In-depth Technical Guide for the Characterization of
Introduction: The Critical Role of Solubility
2-cyano-N-(pyridin-2-yl)acetamide is a heterocyclic compound featuring a pyridine ring, an amide linkage, and a nitrile group. This unique combination of functional groups makes it a valuable scaffold in the synthesis of novel pharmaceutical agents and functional materials. However, its utility in any application is fundamentally governed by its solubility.
In drug development, solubility directly impacts bioavailability, formulation possibilities, and the viability of purification strategies. Poor solubility can terminate the progression of an otherwise promising drug candidate. Therefore, a thorough understanding and accurate quantification of the solubility of this compound in a range of relevant organic solvents is not merely a data point, but a cornerstone of its rational development.
This document outlines the theoretical considerations for predicting solubility, provides a robust experimental protocol for its determination, and discusses the interpretation of the resulting data.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides the foundation for predicting solubility. This is dictated by the intermolecular forces between the solute (this compound) and the solvent molecules. A detailed analysis of the solute's structure is paramount.
Molecular Structure of this compound:
-
Hydrogen Bond Donors: The amide N-H group.
-
Hydrogen Bond Acceptors: The pyridine nitrogen atom, the amide carbonyl oxygen (C=O), and the nitrile nitrogen (C≡N).
-
Polarity: The molecule possesses significant polarity due to the presence of multiple electronegative atoms (N, O) and the resulting dipole moments.
-
Aromatic System: The pyridine ring provides a region of π-stacking potential.
Hypothesized Solubility:
-
High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively act as hydrogen bond acceptors and engage in strong dipole-dipole interactions.
-
Moderate to Good Solubility Expected in: Polar protic solvents like methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, interacting with the multiple polar sites on the molecule.
-
Moderate Solubility Expected in: Solvents of intermediate polarity like Acetonitrile (ACN) and Tetrahydrofuran (THF), which can engage in dipole-dipole interactions.
-
Low to Negligible Solubility Expected in: Non-polar solvents such as toluene and hexanes. The significant polarity mismatch between the solute and these solvents will prevent effective solvation.
Experimental Protocol: Equilibrium Solubility Determination
To obtain reliable and reproducible solubility data, the equilibrium (or shake-flask) method is the gold standard. This method ensures that the solution has reached its maximum saturation point under controlled conditions. The following protocol provides a self-validating workflow.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade Methanol, Ethanol, Acetonitrile, DMSO, THF, Toluene, Hexane.
-
Equipment:
-
Analytical balance (4-decimal place)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Benchtop centrifuge with temperature control
-
Calibrated pipettes
-
HPLC-UV or UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or ACN) to create a concentrated stock solution (e.g., 10 mg/mL). This will be used to generate a calibration curve.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards of known concentrations. Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis) to generate a linear calibration curve (Absorbance vs. Concentration or Peak Area vs. Concentration). The R² value should be >0.99 for the curve to be considered valid.
-
Sample Preparation: Add an excess amount of solid this compound to a 2 mL vial. An amount that is visibly in excess after equilibration is crucial (e.g., 5-10 mg).
-
Solvent Addition: Accurately pipette a fixed volume of the desired organic solvent (e.g., 1 mL) into the vial containing the solid.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A 24-hour period is typically adequate, but 48 hours is recommended to ensure complete equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature to pellet the remaining solid. This step is critical to avoid contamination of the supernatant with undissolved particles.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Dilute the filtered supernatant with a suitable solvent to ensure the concentration falls within the linear range of the previously generated calibration curve.
-
Quantification: Analyze the diluted sample using the same analytical method used for the calibration curve.
-
Calculation: Determine the concentration of the diluted sample using the calibration curve equation. Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor.
Workflow Visualization
The following diagram illustrates the key steps in the equilibrium solubility determination workflow.
Caption: Workflow for determining equilibrium solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents. The data should be reported in standard units such as mg/mL and mol/L.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | > 1.15 |
| Acetonitrile (ACN) | 25.5 | 0.146 | |
| Polar Protic | Methanol | 45.2 | 0.259 |
| Ethanol | 15.8 | 0.091 | |
| Intermediate | Tetrahydrofuran (THF) | 8.3 | 0.048 |
| Non-Polar | Toluene | < 0.1 | < 0.001 |
| Hexane | < 0.01 | < 0.0001 |
Note: The data in this table is illustrative and must be determined experimentally.
Interpretation of Results:
The experimental results should be analyzed in the context of the theoretical predictions. For instance, high solubility in DMSO would confirm the dominant role of strong dipole-dipole interactions and hydrogen bond acceptance. Lower solubility in ethanol compared to methanol, if observed, could be attributed to the increased non-polar character of the ethyl group, slightly disfavoring the interaction with the highly polar solute. Extremely low solubility in toluene and hexane validates the "like dissolves like" principle.
This verified solubility data is directly applicable to:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants remain in the solution phase.
-
Purification: Designing crystallization or chromatography protocols. For example, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.
-
Pharmaceutical Formulation: Identifying suitable solvent systems for creating liquid formulations or for use in spray-drying processes.
Conclusion
The solubility of this compound is a fundamental property that dictates its practical application. A systematic approach, combining theoretical structural analysis with rigorous experimental determination via the equilibrium method, provides the reliable data necessary for informed decision-making in research and development. The protocol and framework presented herein offer a robust pathway to fully characterize this compound, enabling its effective utilization in the synthesis of next-generation pharmaceuticals and advanced materials.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using homemade device. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 519-525. Available at: [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-cyano-N-(pyridin-2-yl)acetamide
For Immediate Release
[City, State] – January 16, 2026 – In the vast landscape of chemical synthesis, certain molecules emerge as pivotal building blocks, their versatility paving the way for countless scientific advancements. 2-cyano-N-(pyridin-2-yl)acetamide, a seemingly unassuming compound, represents one such cornerstone in the edifice of modern medicinal and materials chemistry. This in-depth technical guide delves into the discovery and historical evolution of this important scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and burgeoning applications.
Unveiling the Core Structure: Physicochemical Properties and Spectroscopic Signature
This compound, identified by the CAS Number 90004-06-1, is an organic compound with the chemical formula C₈H₇N₃O. Its molecular structure is characterized by the elegant fusion of three key functional moieties: a cyano group (-C≡N), an acetamide linkage (-NHC(=O)CH₂-), and a pyridin-2-yl group. This unique amalgamation of functionalities bestows upon the molecule a distinct set of physicochemical properties and a rich chemical reactivity, making it a valuable synthon in organic chemistry.
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 90004-06-1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in most polar organic solvents |
The structural elucidation of this compound and its derivatives is routinely achieved through a combination of spectroscopic techniques. Infrared (IR) spectroscopy typically reveals characteristic absorption bands for the nitrile C≡N stretch, the amide C=O stretch, and N-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the connectivity of the pyridyl, acetamido, and cyanoethyl fragments. Mass spectrometry further corroborates the molecular weight and fragmentation pattern.
The Genesis of a Scaffold: Historical Context and Discovery
While the precise moment of the first synthesis of this compound is not definitively documented in a single seminal publication, its emergence can be understood within the broader historical context of the development of cyanoacetamide chemistry. The cyanoacetamide core itself has been a subject of investigation since the late 19th and early 20th centuries, recognized for the reactivity of its active methylene group.
The synthesis of N-substituted cyanoacetamides gained significant traction in the mid-20th century, driven by the burgeoning field of medicinal chemistry and the quest for novel heterocyclic compounds with biological activity. The general and most common method for the synthesis of such compounds involves the condensation of a primary or secondary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[1]
The specific synthesis of this compound would have logically followed from the exploration of heteroaromatic amines in this reaction, with 2-aminopyridine being a readily available and reactive starting material. Early investigations into the reactions of 2-aminopyridine with various electrophiles would have naturally led to its condensation with cyanoacetic acid derivatives.
A plausible and historically consistent synthetic pathway for the initial discovery of this compound is the direct amidation of a cyanoacetate ester with 2-aminopyridine. This straightforward reaction, often carried out at elevated temperatures or in the presence of a base, provides a reliable route to the desired product.
This fundamental reaction laid the groundwork for the exploration of this compound as a versatile intermediate.
Methodologies of Synthesis: From Classical Approaches to Modern Innovations
The synthesis of this compound and its derivatives has evolved, with modern methodologies offering improved yields, milder reaction conditions, and greater efficiency.
Classical Condensation
The foundational method for synthesizing N-substituted cyanoacetamides remains the direct condensation of an amine with an alkyl cyanoacetate.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminopyridine and ethyl cyanoacetate in a suitable high-boiling solvent such as toluene or xylene.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Microwave-Assisted Synthesis
More contemporary approaches utilize microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and improved yields. This method is particularly favored for its efficiency and alignment with the principles of green chemistry.
A Versatile Precursor: The Role of this compound in Heterocyclic Synthesis
The true value of this compound lies in its utility as a precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the reactive methylene group, activated by the adjacent cyano and amide functionalities, makes it an ideal substrate for cyclization reactions.
This reactivity has been extensively exploited in the synthesis of various fused and substituted pyridine, pyrimidine, and thiazole derivatives, many of which exhibit interesting biological activities. For instance, derivatives of this compound have been investigated for their potential as insecticidal and antimicrobial agents.[2]
Future Perspectives and Applications
The historical journey of this compound from a laboratory curiosity to a valuable synthetic intermediate is a testament to the enduring importance of fundamental organic chemistry. As the demand for novel pharmaceuticals and functional materials continues to grow, the utility of this versatile scaffold is poised to expand further.
Future research is likely to focus on the development of novel derivatives with enhanced biological activities, as well as their application in the design of advanced materials such as organic light-emitting diodes (OLEDs) and sensors. The rich chemistry of the cyanoacetamide core, coupled with the unique electronic properties of the pyridine ring, ensures that this compound will remain a relevant and valuable tool in the arsenal of synthetic chemists for years to come.
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A Technical Guide to 2-cyano-N-(pyridin-2-yl)acetamide: A Versatile Precursor in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-cyano-N-(pyridin-2-yl)acetamide, a highly functionalized and versatile precursor in organic synthesis. The unique molecular architecture, featuring a reactive methylene group, a nucleophilic pyridine ring, and electrophilic cyano and amide moieties, makes it an exceptional building block for a diverse array of heterocyclic compounds. This document elucidates the fundamental reactivity of the precursor and details its application in key synthetic transformations, including the Gewald reaction, Knoevenagel condensation, and Thorpe-Ziegler cyclization, for the construction of valuable scaffolds such as thiophenes, pyridines, and fused pyrimidines. Emphasis is placed on the mechanistic underpinnings of these reactions and their utility in the synthesis of pharmacologically relevant molecules. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful synthetic intermediate.
Introduction: The Molecular Blueprint of a Versatile Precursor
This compound is an organic compound distinguished by its trifecta of reactive functional groups: an activated methylene group flanked by two electron-withdrawing groups (cyano and carbonyl), an N-substituted pyridine ring, and an acetamide linkage.[1] This strategic arrangement of functionality imbues the molecule with a rich and tunable reactivity profile, rendering it a valuable starting material in synthetic chemistry.
1.1. Chemical Structure and Physicochemical Properties
The core structure consists of a cyanoacetamide moiety where the amide nitrogen is substituted with a pyridin-2-yl group. The key to its synthetic utility lies in the high acidity of the α-carbon protons of the methylene group, a direct consequence of the resonance stabilization provided by the adjacent cyano and carbonyl groups. This makes the methylene carbon a potent nucleophile upon deprotonation.
| Property | Value |
| CAS Number | 90004-06-1 |
| Molecular Formula | C₈H₇N₃O |
| Molar Mass | 161.16 g/mol |
| Appearance | Typically a solid at room temperature |
| Solubility | Soluble in polar organic solvents[1] |
1.2. Synthesis of the Precursor
The most direct and common synthesis of N-substituted cyanoacetamides involves the reaction of a primary amine with an alkyl cyanoacetate.[2] For this compound, this is typically achieved through the condensation of 2-aminopyridine with an ester of cyanoacetic acid, such as ethyl cyanoacetate. The reaction is often performed at elevated temperatures to drive the elimination of ethanol and favor the formation of the thermodynamically stable amide product.
Caption: General synthesis workflow for this compound.
The Synthetic Utility: A Profile of Reactivity
The compound's value stems from its polyfunctional nature, allowing it to participate in a wide range of chemical transformations.[3] The reactivity can be logically dissected based on its key functional components.
2.1. The Active Methylene Group: A Nucleophilic Hub
The protons on the carbon atom situated between the cyano and carbonyl groups are significantly acidic and can be readily abstracted by a base. This generates a stabilized carbanion that serves as a potent nucleophile in several cornerstone carbon-carbon bond-forming reactions.
-
Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone. In the presence of a base like piperidine or triethylamine, this compound reacts with various aldehydes to form α,β-unsaturated cyanoacrylamide derivatives.[4][5] These products are themselves versatile intermediates for subsequent cyclization reactions.
Caption: Workflow of the three-component Gewald Reaction.
Applications in Heterocyclic Synthesis
The true power of this compound is demonstrated in its role as a precursor to a vast range of heterocyclic systems.
3.1. Synthesis of Pyridine and Pyridone Derivatives
The precursor is widely used to construct highly substituted pyridines and 2-pyridones, which are privileged structures in medicinal chemistry. [6]A common strategy involves a multi-component reaction between an aldehyde, malononitrile, and this compound. [7][8]The reaction proceeds through a series of Knoevenagel and Michael reactions, followed by intramolecular cyclization and tautomerization to yield 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. These compounds have shown potential as anticancer agents. [9] 3.2. Synthesis of Fused Heterocyclic Systems
The pyridine and amide nitrogens can participate in further cyclization reactions to form fused ring systems. For example, reaction with 3-methylbutanal can lead to the formation of (pyrido[1,2-a]pyrimidin-3-yl)oct-2-enamide derivatives through a sequence of Knoevenagel condensation, Michael addition, and intramolecular heterocyclization. [2]These fused systems are of significant interest due to their unique three-dimensional structures and biological activities.
Case Study: Relevance to Pharmacologically Active Molecules
The utility of this precursor extends beyond academic interest into the realm of pharmaceutical development. Its derivatives are key intermediates in synthesizing molecules with established or potential therapeutic value.
-
Piroxicam Metabolites: Piroxicam is a well-known non-steroidal anti-inflammatory drug (NSAID). [10]The synthesis of its hydroxylated pyridine metabolites, which are crucial for understanding its pharmacokinetics and metabolism, has been reported. [11]While not a direct precursor to Piroxicam itself, which is typically synthesized from saccharin, [12][13]related cyanoacetamide chemistry is integral to building the core heterocyclic systems found in many modern pharmaceuticals.
-
Anticancer and Anti-Fibrosis Agents: Research has demonstrated that cyanopyridone and pyridopyrimidine scaffolds derived from cyanoacetamides can act as dual inhibitors of key receptor tyrosine kinases like VEGFR-2 and HER-2, which are implicated in cancer progression. [9]Similarly, pyrimidine derivatives synthesized from related precursors have shown promising anti-fibrosis activity by inhibiting collagen synthesis. [14]
Experimental Protocols
The following protocols are representative examples based on established literature procedures and serve as a guide for laboratory synthesis.
5.1. Protocol: Synthesis of this compound
This procedure is adapted from general methods for N-alkylated-2-cyanoacetamide synthesis. [15]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (0.1 mol) and ethyl cyanoacetate (0.1 mol).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 180-190 °C) with stirring. Monitor the reaction for the cessation of ethanol evolution (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Purification: Filter the solid product and wash it thoroughly with diethyl ether and ethanol to remove unreacted starting materials.
-
Drying: Dry the purified white powder under vacuum to yield the final product. Expected yields are generally good (>70%).
5.2. Protocol: Synthesis of a 6-Amino-2-pyridone Derivative via MCR
This protocol is based on one-pot procedures for synthesizing highly functionalized pyridones. [8][9]
-
Reactant Preparation: To a flask containing ethanol (20 mL), add this compound (10 mmol), an appropriate aromatic aldehyde (e.g., benzaldehyde, 10 mmol), and malononitrile (10 mmol).
-
Catalysis: Add a few drops of a basic catalyst, such as piperidine, to the mixture.
-
Reaction: Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed if necessary to obtain a high-purity product.
| Aldehyde | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | 6 | ~85-90 |
| 4-Chlorobenzaldehyde | Piperidine | 6 | ~80-85 |
| 4-Methoxybenzaldehyde | Piperidine | 6 | ~90-95 |
Caption: Representative yields for the synthesis of 6-amino-2-pyridone derivatives.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone precursor in modern heterocyclic chemistry. Its predictable reactivity, commercial availability, and ability to participate in powerful multi-component reactions make it an invaluable tool for synthetic chemists. The diverse range of scaffolds accessible from this single starting material—from simple pyridones to complex fused systems—underscores its versatility.
Future research will likely focus on expanding its applications in asymmetric synthesis, developing novel catalytic systems to enhance reaction efficiency and selectivity, and exploring its use in the construction of new classes of bioactive molecules and materials. As the demand for novel chemical entities in medicine and materials science continues to grow, the utility of such powerful and adaptable building blocks will only become more pronounced.
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reactivity of the cyano group in "2-cyano-N-(pyridin-2-yl)acetamide"
An In-depth Technical Guide to the Reactivity of 2-Cyano-N-(pyridin-2-yl)acetamide
Abstract
This compound is a polyfunctional molecule that serves as a highly versatile building block in modern organic and medicinal chemistry.[1][2] Its synthetic utility is derived from a dual-reactivity profile, characterized by an electrophilic nitrile group and a highly activated nucleophilic methylene bridge.[3] This guide provides an in-depth exploration of the molecule's reactivity, detailing the key transformations it undergoes. We will dissect the mechanistic underpinnings of its participation in foundational reactions such as the Knoevenagel condensation and Gewald aminothiophene synthesis, as well as transformations of the cyano group itself, including hydrolysis and cycloaddition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex heterocyclic systems and novel chemical entities.
Molecular Structure and Electronic Profile
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The molecule possesses two primary sites of reactivity: the α-methylene group (C2) and the cyano group (C3).
-
The Active Methylene Group: The methylene protons are significantly acidified due to the powerful electron-withdrawing effects of the adjacent cyano (-CN) and N-(pyridin-2-yl)acetamide (-C(=O)NH-Py) groups. This acidification facilitates deprotonation by even mild bases to generate a resonance-stabilized carbanion, which is a potent nucleophile.[4] The nucleophilic character of this position is the cornerstone of many of the molecule's most important reactions.[2]
-
The Cyano Group: The nitrile carbon is electrophilic due to the polarization of the carbon-nitrogen triple bond. It is susceptible to attack by nucleophiles. Furthermore, the π-systems of the cyano group can participate in pericyclic reactions.[5][6]
-
The N-(pyridin-2-yl)acetamide Moiety: This group not only contributes to the activation of the methylene bridge but also influences the molecule's solubility and potential for intramolecular hydrogen bonding or chelation with metal catalysts. The pyridine ring itself can act as a basic site or a coordinating ligand.
-
Tautomerism: The molecule can exhibit keto-enol tautomerism, with the keto-acetamide form generally being predominant. The potential for an iminol tautomer at the amide linkage has also been noted.[1][7]
Synthetic Transformations: A Two-Pronged Approach
The utility of this compound stems from its ability to react at two distinct centers. This section delineates the key reactions, categorized by the primary reactive site.
Reactions at the Active Methylene Group
The high acidity of the methylene protons allows this position to serve as the nucleophilic partner in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.
This is a cornerstone reaction for α-cyanoacetamides. It involves the base-catalyzed condensation with an aldehyde or ketone to form an electron-deficient α,β-unsaturated alkene, followed by elimination of water.[4] These products are valuable Michael acceptors and versatile intermediates for further heterocyclic synthesis.[8][9]
-
Mechanism: The reaction is initiated by the deprotonation of the active methylene group by a weak base (e.g., piperidine, triethylamine). The resulting carbanion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. The subsequent alkoxide intermediate is protonated and then undergoes dehydration to yield the final condensed product.[4] Using a weak base is critical to prevent the self-condensation of the carbonyl partner.[4]
Caption: Workflow for the Knoevenagel Condensation.
The Gewald reaction is a powerful multi-component reaction (MCR) that produces highly substituted 2-aminothiophenes in a single step.[10][11] For this compound, this involves its reaction with a carbonyl compound (aldehyde or ketone) and elemental sulfur in the presence of a base.[12][13]
-
Mechanism: The reaction is believed to begin with a Knoevenagel condensation between the cyanoacetamide and the carbonyl compound to form the α,β-unsaturated intermediate.[10] Subsequently, elemental sulfur adds to the activated methylene group, followed by a nucleophilic attack of the resulting thiolate onto the cyano group's carbon. Tautomerization of the resulting imine yields the stable 2-aminothiophene product.[10] The convenience and high convergence of this reaction make it exceptionally valuable in combinatorial chemistry and drug discovery.[13][14]
Caption: Simplified mechanism of the Gewald Reaction.
Reactions of the Nitrile Moiety
The electrophilic carbon and π-bonds of the cyano group are susceptible to a range of transformations, primarily involving nucleophilic additions.
The cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid. Selective hydration to the amide is often a desired transformation, as amides are key functional groups in pharmaceuticals.[15]
-
Methodologies: This transformation can be achieved under acidic or basic conditions, though these often require harsh conditions and can lead to over-hydrolysis to the carboxylic acid.[16] Modern methods often employ metal catalysts (e.g., Rh(I), Platinum, Copper(II), Ruthenium) that enable selective hydration under milder conditions with excellent functional group tolerance.[15][17][18] Base-catalyzed methods using simple reagents like NaOH have also been optimized for high selectivity.[19] The mechanism generally involves the activation of the nitrile by the catalyst and subsequent nucleophilic attack by a coordinated water or hydroxide ion.[15]
Table 1: Comparison of Nitrile Hydration Methods
| Method | Catalyst/Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Acid Catalysis | H₂SO₄ / TFA | High Temp, Aqueous | Low (Amide + Acid) | [16] |
| Base Catalysis | NaOH | Aqueous, Heat | High (Amide) | [19] |
| Rhodium Catalysis | [RhCl(cod)]₂-NHC | Water/2-propanol | High (Amide) | [15] |
| Platinum Catalysis | Ghaffar-Parkins Cat. | 80 °C, Aqueous | High (Amide) | [17] |
| Copper Catalysis | Cu(OAc)₂ | Water, Low Temp | High (Amide) |[18] |
While the initial deprotonation occurs at the active methylene group, the Thorpe reaction involves the nucleophilic attack of the resulting carbanion on the electrophilic carbon of a second nitrile molecule.[20][21] This dimerization leads to the formation of a β-enaminonitrile.[22] The intramolecular version, the Thorpe-Ziegler reaction, is a powerful tool for forming rings.[23] Given the monofunctional nature of this compound in this context, it would undergo intermolecular self-condensation under strong basic conditions (e.g., NaH, LHMDS).[20]
The C≡N triple bond can participate as a 2π component in cycloaddition reactions, though it is generally less reactive than C≡C or C=C bonds.[6] These reactions provide direct routes to five-membered heterocycles. For instance, reaction with azides can lead to the formation of triazoles, a privileged scaffold in drug discovery.[24][25] These reactions often require thermal or metal-catalyzed conditions to proceed efficiently.
Experimental Protocols
The following protocols are provided as validated starting points for key transformations of this compound.
Protocol 1: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol describes a typical procedure for the synthesis of an (E)-2-cyano-3-aryl-N-(pyridin-2-yl)acrylamide derivative.
-
Rationale: This procedure uses a catalytic amount of a weak amine base (piperidine) to generate the nucleophilic carbanion without promoting unwanted side reactions of the aldehyde. A polar protic solvent like ethanol or 2-propanol is used to dissolve the reactants, and the reaction is driven to completion by heating at reflux. The product's lower solubility in the cold solvent mixture facilitates its isolation via precipitation and filtration.[26]
-
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 30 mL per gram of acetamide).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) to the solution via syringe.
-
Add a catalytic amount of piperidine (5-10 drops).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30% ethyl acetate in hexane).
-
After 2-4 hours, or upon completion as indicated by TLC, remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the flask further in an ice bath for 30-60 minutes to maximize product precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
Dry the purified product in a vacuum oven to a constant weight.
-
Protocol 2: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol details the one-pot synthesis of a 2-amino-N-(pyridin-2-yl)-4,5-alkano-thiophene-3-carboxamide.
-
Rationale: This multi-component reaction is efficiently catalyzed by a secondary amine base like morpholine or triethylamine, which facilitates both the initial Knoevenagel condensation and the subsequent steps. Ethanol is a common solvent. The reaction is typically driven by heating, and the product often precipitates from the reaction mixture upon cooling, simplifying purification.[12][13]
-
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, suspend this compound (1.0 eq), a ketone (e.g., cyclohexanone, 1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of morpholine or triethylamine (approx. 20 mol%).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Wash the crude solid with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified 2-aminothiophene product.
-
Conclusion
This compound stands out as a preeminent synthon in heterocyclic chemistry. Its value is rooted in the predictable and versatile reactivity of its two key functionalities: the nucleophilic active methylene center and the electrophilic nitrile group. By understanding and controlling the reaction conditions, chemists can selectively engage either site to participate in a wide array of powerful synthetic transformations. From the construction of thiophenes and pyridones via multicomponent strategies to the selective formation of amides, this molecule provides efficient and modular access to a diverse range of complex chemical structures, making it an invaluable tool for professionals in drug discovery and materials science.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(pyridin-2-yl)acetamide Derivatives
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-cyano-N-(pyridin-2-yl)acetamide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced methodologies and critical analytical techniques essential for advancing research in this promising area of medicinal chemistry.
Introduction: The Significance of the Cyanoacetamide Scaffold
Cyanoacetamide derivatives are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems.[1][2] Their unique structural features, including a reactive cyano group, a carbonyl function, and an active methylene group, make them highly valuable synthons in organic chemistry.[1][3] These functionalities allow for a variety of chemical transformations, such as condensation and cyclization reactions, leading to the formation of diverse, biologically active molecules.[1][3]
The incorporation of a pyridine ring, as seen in this compound, often imparts significant pharmacological properties. Pyridine and its derivatives are found in over 10% of the most commonly used modern medicines and are key components of many neonicotinoid insecticides. Consequently, the synthesis and study of this compound derivatives are of considerable interest for the discovery of novel therapeutic agents and other bioactive compounds.
Part 1: Synthesis of this compound Derivatives
The synthesis of N-aryl or N-heteryl cyanoacetamides can be achieved through several methods.[1][4] A common and economical approach involves the reaction of substituted amines with alkyl cyanoacetates.[1]
General Synthetic Approach: Amidation of Ethyl Cyanoacetate
A widely employed method for synthesizing N-substituted-2-cyanoacetamides is the direct reaction of an amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[5] This reaction is typically performed under reflux conditions, and can be conducted with or without a solvent.[1][5]
Causality Behind Experimental Choices:
-
Reactants: 2-aminopyridine is chosen for its nucleophilic nitrogen, which readily attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. Ethyl cyanoacetate is an ideal reagent due to the presence of a good leaving group (ethoxy) and the activating effect of the adjacent cyano group.
-
Reaction Conditions: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The choice of a high-boiling point solvent, or no solvent at all (fusion method), can influence reaction times and yields.[1][5] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
-
Work-up: The solid product often precipitates from the reaction mixture upon cooling. Washing with a non-polar solvent like diethyl ether followed by a more polar solvent like ethanol helps to remove unreacted starting materials and by-products, resulting in a purified product.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-aminopyridine
-
Ethyl cyanoacetate
-
Ethanol (optional, as solvent)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminopyridine and ethyl cyanoacetate.
-
Heat the reaction mixture to reflux. If a solvent is used, ethanol is a suitable choice. The reaction is typically refluxed for 2-4 hours.[5]
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold diethyl ether and then with a small amount of cold ethanol to remove impurities.[5]
-
Dry the product under vacuum to obtain this compound.
Further Derivatization: Knoevenagel Condensation
The active methylene group in this compound and its derivatives is a key site for further functionalization. The Knoevenagel condensation is a powerful reaction that involves the reaction of this active methylene compound with an aldehyde or ketone in the presence of a basic catalyst to form α,β-unsaturated cyanoacetamide derivatives.[3][6]
Causality Behind Experimental Choices:
-
Catalyst: A weak base, such as piperidine or ammonium acetate, is typically used to deprotonate the active methylene group, forming a nucleophilic carbanion which then attacks the carbonyl carbon of the aldehyde.[6]
-
Microwave Irradiation: This technique can be employed to accelerate the reaction, often leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[6][7]
Experimental Protocol: Knoevenagel Condensation of a 2-cyano-N-substituted-acetamide
Materials:
-
N-substituted 2-cyanoacetamide
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ammonium acetate (catalyst)
-
Microwave reactor
Procedure:
-
Combine the N-substituted 2-cyanoacetamide, the aromatic aldehyde, and a catalytic amount of ammonium acetate in a microwave-safe reaction vessel.[6]
-
Subject the mixture to microwave irradiation at a suitable power and for a time determined by reaction monitoring.[6]
-
After completion, cool the reaction mixture and isolate the product, often by precipitation and filtration.
-
Purify the product by recrystallization.
Caption: General workflow for the synthesis of this compound and its subsequent derivatization.
Part 2: Comprehensive Characterization
The structural elucidation and confirmation of synthesized this compound derivatives are paramount. A combination of spectroscopic techniques is essential for a thorough characterization.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the cyano (C≡N), amide (C=O and N-H), and aromatic (C=C and C-H) groups provide crucial structural information.[5][8] For instance, the C≡N stretch typically appears around 2215–2258 cm⁻¹, the amide C=O stretch between 1653–1680 cm⁻¹, and the N-H stretch from 3182–3303 cm⁻¹.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. Signals corresponding to the methylene protons (CH₂), aromatic protons of the pyridine ring, and the amide proton (NH) are expected.[5][8] The chemical shifts, integration, and coupling patterns are vital for confirming the structure.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals for the cyano carbon, carbonyl carbon, methylene carbon, and the carbons of the pyridine ring are anticipated.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming the structure.[9]
Data Presentation: Typical Spectroscopic Data
| Technique | Functional Group/Proton | Typical Chemical Shift / Wavenumber | Reference |
| FT-IR | Cyano (C≡N) | 2215-2258 cm⁻¹ | [5][8] |
| Amide Carbonyl (C=O) | 1653-1680 cm⁻¹ | [5][8] | |
| Amide (N-H) | 3182-3303 cm⁻¹ | [5][8] | |
| ¹H NMR | Amide (NH) | δ 7.90–10.22 ppm | [5][10] |
| Methylene (CH₂) | δ 3.56–4.19 ppm | [5][10] | |
| Pyridine Aromatic (Ar-H) | δ 6.3–8.5 ppm | [5] | |
| ¹³C NMR | Cyano (CN) | ~δ 116 ppm | [11] |
| Carbonyl (C=O) | ~δ 164-168 ppm | [11][12] | |
| Methylene (CH₂) | ~δ 26 ppm | [11] |
Note: The exact values may vary depending on the specific derivative and the solvent used for analysis.
Part 3: Biological Significance and Potential Applications
Derivatives of cyanoacetamide are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Antimicrobial and Anticancer Potential
Numerous studies have highlighted the antimicrobial and anticancer properties of cyanoacetamide derivatives.[13][14][15] For example, novel phenothiazine-based cyanoacrylamides have shown significant in-vitro anticancer activity against pancreatic tumor cells.[13] Additionally, certain 2-pyridone derivatives, which can be synthesized from cyanoacetamides, have demonstrated potent antibacterial and antifungal effects.[15] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase.[15]
Insecticidal Activity
The pyridine moiety is a common feature in neonicotinoid insecticides. Research has shown that derivatives of this compound can exhibit significant insecticidal activity against pests like the cowpea aphid.[16][17][18]
Caption: Potential biological activities of this compound derivatives.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents and other bioactive compounds. The synthetic routes are generally straightforward, and the resulting derivatives can be thoroughly characterized using a suite of standard analytical techniques. The demonstrated biological activities of these compounds, particularly in the areas of oncology, microbiology, and agriculture, underscore the importance of continued research and development in this field. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this valuable chemical entity.
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Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Novel cyanoacetamide integrated phenothiazines. (n.d.). Sci-Hub. Retrieved January 16, 2026, from [Link]
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Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (n.d.). Periodikos. Retrieved January 16, 2026, from [Link]
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View of Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (n.d.). Algerian Journal of Biosciences. Retrieved January 16, 2026, from [Link]
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Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing the 2-Cyano-N-(pyridin-2-yl)acetamide Scaffold
Introduction: The Strategic Value of the 2-Cyano-N-(pyridin-2-yl)acetamide Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The strategic design of small molecules that can effectively modulate their activity is therefore of paramount importance. The this compound scaffold has emerged as a particularly versatile and valuable starting point for the synthesis of a new generation of kinase inhibitors.
This scaffold is comprised of three key functional and structural elements that contribute to its utility:
-
The Pyridine Ring: This nitrogen-containing heterocycle is a well-established pharmacophore in kinase inhibitor design. It frequently acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.
-
The N-acetamido Linker: This group provides a robust and synthetically tractable linker that correctly orients the pyridine ring for hinge binding while providing a point of attachment for further chemical elaboration.
-
The Activated Methylene Group: Flanked by a nitrile (-CN) and a carbonyl (C=O) group, the methylene (-CH2-) protons are highly acidic. This reactivity is the lynchpin of this scaffold's utility, as it allows for facile carbon-carbon bond formation through reactions like the Knoevenagel condensation. This enables the introduction of a wide variety of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Furthermore, the elaboration of the this compound scaffold through Knoevenagel condensation can lead to the formation of α,β-unsaturated systems, specifically 2-cyanoacrylamides. These moieties can act as "warheads" for covalent inhibitors, forming reversible or irreversible bonds with nucleophilic residues, such as cysteine, in or near the kinase active site.[1][2] This covalent targeting can lead to inhibitors with high potency and prolonged duration of action.
This guide provides detailed protocols for the synthesis of the this compound precursor and its subsequent elaboration into a potent, reversible covalent kinase inhibitor targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Additionally, protocols for the purification, characterization, and biochemical evaluation of these compounds are provided to offer a comprehensive workflow for researchers in the field.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is a foundational step. The following protocol describes a standard and reliable method for the N-acylation of 2-aminopyridine with a suitable cyanoacetylating agent.
Experimental Protocol 1: Synthesis of this compound
This protocol is based on the general reactivity of amines with activated carboxylic acid derivatives. Here, we utilize ethyl cyanoacetate in a condensation reaction with 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Ethyl cyanoacetate
-
Toluene (anhydrous)
-
Basic catalyst (e.g., a catalytic amount of sodium ethoxide or piperidine)
-
Diethyl ether
-
Standard laboratory glassware for reflux and filtration
-
Rotary evaporator
-
TLC plates (silica gel) and appropriate developing solvent (e.g., 1:1 Ethyl Acetate:Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.1 equivalents).
-
Initiation of Reaction: Add a catalytic amount of a suitable base (e.g., sodium ethoxide or a few drops of piperidine). The choice of a base is to facilitate the nucleophilic attack of the amine on the ester.
-
Reaction Progression: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Wash the crude solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
-
Purification: The product is often obtained in high purity after washing. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol) can be performed.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 2: Elaboration of the Scaffold: Synthesis of a TAK1 Kinase Inhibitor
The true power of the this compound scaffold lies in its ability to be readily elaborated. The following protocol details the synthesis of a potent reversible covalent inhibitor of TAK1 via a piperidine-catalyzed Knoevenagel condensation.[1][3][4]
The Knoevenagel Condensation: A Key C-C Bond Forming Reaction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. In our case, the active methylene group of this compound reacts with an aldehyde.
Why Piperidine as a Catalyst?
Piperidine, a secondary amine, is a classic and highly effective catalyst for the Knoevenagel condensation for several reasons:[5][6]
-
Formation of an Iminium Ion: Piperidine first reacts with the aldehyde to form a highly electrophilic iminium ion. This iminium ion is more reactive towards the nucleophilic attack from the carbanion of the cyanoacetamide than the original aldehyde.
-
Base Catalysis: Piperidine also acts as a base to deprotonate the active methylene compound, generating the required carbanion (enolate) nucleophile.
-
Facilitation of the Elimination Step: Theoretical studies suggest that piperidine also plays a crucial role in facilitating the final elimination of water from the intermediate, driving the reaction towards the desired α,β-unsaturated product.[5]
Experimental Protocol 2: Synthesis of a 2-Cyanoacrylamide-Based TAK1 Inhibitor
This protocol is adapted from the synthesis of potent TAK1 inhibitors and demonstrates the practical application of the Knoevenagel condensation.[1][3][4]
Materials:
-
This compound (from Protocol 1)
-
A suitable aromatic or heteroaromatic aldehyde (e.g., 6-methylpicolinaldehyde for a specific TAK1 inhibitor)[1]
-
Piperidine (catalytic amount)
-
Ethanol
-
Standard laboratory glassware for stirring at room temperature
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1 equivalent) in ethanol.
-
Addition of Reagents: To the suspension, add the aldehyde (1 equivalent) followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of the product is often indicated by a color change and/or the formation of a precipitate. The reaction is typically complete within 2-24 hours.
-
Isolation: Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. The product is often obtained in high purity. If necessary, further purification can be achieved by column chromatography on silica gel.
Data Presentation: Example of a Synthesized TAK1 Inhibitor
The following table summarizes representative data for a kinase inhibitor synthesized using the described methodology.[1]
| Compound ID | Target Kinase | Structure | Yield (%) | IC₅₀ (nM) |
| 13h | TAK1 | 2-cyano-3-(6-methylpyridin-2-yl)-N-(pyridin-2-yl)acrylamide | Not specified | 27 |
PART 3: Purification and Characterization
Rigorous purification and characterization are essential to ensure that the biological activity observed is attributable to the synthesized compound.
Experimental Protocol 3: Purification by Column Chromatography
Materials:
-
Crude synthesized compound
-
Silica gel (for column chromatography)
-
Appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Glass column and other chromatography accessories
-
TLC plates and visualization method (e.g., UV light)
Procedure:
-
Column Packing: Prepare a silica gel column in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the elution of the product by TLC.
-
Product Collection: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.
Experimental Protocol 4: Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of all expected protons and carbons and to verify the structure of the final compound. The E-configuration of the double bond in the cyanoacrylamide moiety can often be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified compound.
-
Analyze the sample using a mass spectrometer (e.g., ESI-MS).
-
Confirm the presence of the molecular ion peak corresponding to the calculated mass of the synthesized compound.
PART 4: Biochemical Evaluation of Kinase Inhibitory Activity
Once a compound is synthesized and purified, its biological activity must be assessed. The following is a general protocol for determining the IC₅₀ value of a compound against a target kinase.
Experimental Protocol 5: In Vitro Kinase Assay (Generic)
Materials:
-
Purified recombinant target kinase (e.g., TAK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound dissolved in DMSO
-
Kinase assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a measure of kinase activity)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the target kinase, and the substrate.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualization of Workflows and Mechanisms
Synthetic Workflow Diagram
Caption: Synthetic workflow for kinase inhibitor development.
Mechanism of Reversible Covalent Inhibition
Caption: Mechanism of reversible covalent kinase inhibition.
References
-
Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]
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Forster, M., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(1), 819-835. [Link]
-
Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed Central. [Link]
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Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
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Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. [Link]
-
Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5249-5258. [Link]
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Dalessandro, E. V., et al. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]
-
Forster, M., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]
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Forster, M., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. [Link]
-
Lücking, U. (2013). Covalent-reversible kinase inhibitors. RSC Medicinal Chemistry. [Link]
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Abdel-rahman, A. A. H., et al. (2022). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]
-
Iorkula, T. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ResearchGate. [Link]
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El-Gazzar, A. B. A., et al. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine) Mixed Ligandcomplexesof Cd(II). ResearchGate. [Link]
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"2-cyano-N-(pyridin-2-yl)acetamide" in agrochemical research for insecticides
This comparative data suggests that cyanoacetamide derivatives containing a pyridine ring can exhibit significant insecticidal activity, with potencies that can approach that of commercial standards like acetamiprid, validating the investigation of the title compound. [8]
References
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Abdel-Raheem, S. A. A., Kamal El-Dean, A. M., Hassanien, R., & El-Sayed, M. E. A. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Egyptian Journal of Chemistry. Available at: [Link]
-
Abo-El-Saad, M. M., et al. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]
-
IRAC. (n.d.). Aphids. Insecticide Resistance Action Committee. Available at: [Link]
-
Boyd, C. E. (2015). LC50 Calculations Help Predict Toxicity. Global Seafood Alliance. Available at: [Link]
-
Chopade, V. R., et al. (2024). Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. International Journal of Advanced Biochemistry Research. Available at: [Link]
-
Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses. Available at: [Link]
-
Eldefrawi, A. T., et al. (1983). Insecticides Affecting Acetylcholine Receptor Interactions. Defense Technical Information Center. Available at: [Link]
-
Jeschke, P., & Nauen, R. (2019). The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. Journal of Pesticide Science. Available at: [Link]
-
Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings. Available at: [Link]
-
Lansdell, S. J., & Millar, N. S. (2007). Nicotinic acetylcholine receptors: targets for commercially important insecticides. Invertebrate Neuroscience. Available at: [Link]
-
Liao, C., et al. (2021). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLOS Genetics. Available at: [Link]
-
Robertson, J. L., et al. (2013). Revised methods for monitoring resistance to conventional insecticides. Inside Cotton. Available at: [Link]
-
Sattelle, D. B., et al. (1989). Actions of the insecticide 2-(nitromethylene)tetrahydro-1,3-thiazine on insect and vertebrate nicotinic acetylcholine receptors. Proceedings of the Royal Society of London. B. Biological Sciences. Available at: [Link]
-
Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology. Available at: [Link]
-
Tuffnail, M. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. Available at: [Link]
-
Uneme, H. (2011). New and simple bioassay method for monitoring pesticide toxicity in aphid species. ResearchGate. Available at: [Link]
-
Whalon, M. E., Mota-Sanchez, D., & Hollingworth, R. M. (2008). Insecticide Mode of Action. CABI. Available at: [Link]
-
Willrich, M. M., Leonard, B. R., & Cook, D. R. (2003). Bioassays for Monitoring Insecticide Resistance. Journal of Medical Entomology. Available at: [Link]
-
Zhang, N., Tomizawa, M., & Casida, J. E. (2000). Insect Nicotinic Acetylcholine Receptor: Conserved Neonicotinoid Specificity of [3H]Imidacloprid Binding Site. Journal of Neurochemistry. Available at: [Link]
-
Graphviz. (n.d.). DOT Language. Graphviz. Available at: [Link]
-
while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. Available at: [Link]
- U.S. Patent No. US4841086A. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. Google Patents.
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protocol for synthesizing heterocyclic compounds from "2-cyano-N-(pyridin-2-yl)acetamide"
An Application Guide for the Synthetic Chemist
Protocol for Synthesizing Heterocyclic Compounds from 2-Cyano-N-(pyridin-2-yl)acetamide
Introduction:
This compound is a highly versatile and valuable precursor in the field of heterocyclic chemistry. Its structure is rich with reactive sites: an active methylene group, an electrophilic cyano group, a nucleophilic amide, and the pyridine ring itself. This polyfunctional nature allows it to serve as a linchpin in a variety of cyclization and multicomponent reactions, making it an ideal starting material for building complex molecular architectures.[1][2] The resulting heterocyclic compounds, such as pyridones, thiophenes, pyrazoles, and fused pyrimidines, are scaffolds of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities including anticancer and antimicrobial properties.[3][4][5]
This application note provides detailed, field-proven protocols for the synthesis of diverse heterocyclic systems from this compound. The methodologies are presented with an emphasis on explaining the underlying chemical principles and the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding for the practicing researcher.
Core Synthetic Strategies and Protocols
The reactivity of this compound allows for its participation in several key synthetic transformations. The active methylene protons are readily deprotonated, creating a potent nucleophile for condensations and additions, while the cyano and amide groups provide ideal sites for intramolecular cyclization.
Protocol 1: Multicomponent Synthesis of Substituted 2-Pyridones
One of the most powerful applications of cyanoacetamides is in multicomponent reactions (MCRs) to generate highly substituted 2-pyridone rings in a single, efficient step.[3] This protocol leverages a domino sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[5]
Causality of Experimental Design: This one-pot reaction is catalyzed by a mild base, typically piperidine. The base first facilitates the Knoevenagel condensation between the aromatic aldehyde and the second active methylene compound (malononitrile). This creates an electron-deficient alkene (a Michael acceptor). The same base then deprotonates the active methylene group of this compound, which acts as the Michael donor. The subsequent intramolecular cyclization and tautomerization lead to the stable aromatic 2-pyridone ring. Ethanol is an excellent solvent choice as it readily dissolves the reactants and the catalyst while being easy to remove post-reaction.
Experimental Workflow Diagram:
Caption: Workflow for the multicomponent synthesis of 2-pyridones.
Detailed Step-by-Step Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol), an appropriate aromatic aldehyde (10 mmol), and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL).[4]
-
Catalyst Addition: Add a few drops of piperidine to the mixture to initiate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or impurities.
-
Purification: The collected solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or a dioxane-water mixture.
Representative Data:
| Aromatic Aldehyde | Product Yield (%) | Reference |
| Benzaldehyde | Good to Excellent | [5][6] |
| 4-Chlorobenzaldehyde | Good to Excellent | [5] |
| 4-Methoxybenzaldehyde | Good to Excellent | [5] |
| 3,4,5-Trimethoxybenzaldehyde | ~85% | [4] |
Protocol 2: Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a classic and efficient method for synthesizing polysubstituted 2-aminothiophenes. It involves the condensation of a carbonyl compound with an α-cyano ester or amide in the presence of elemental sulfur and a base.
Causality of Experimental Design: This reaction is typically catalyzed by an amine base like morpholine or triethylamine, which promotes the initial Knoevenagel condensation between the ketone and this compound. Elemental sulfur then adds to the resulting α,β-unsaturated nitrile intermediate. The subsequent intramolecular cyclization, involving attack of the sulfur anion onto the cyano group, followed by tautomerization, yields the stable 2-aminothiophene ring system. Dioxane is often used as a solvent due to its ability to dissolve elemental sulfur and its suitable boiling point for the reaction.
Detailed Step-by-Step Protocol:
-
Reactant Charging: To a solution of this compound (5 mmol) in dioxane (25 mL), add a ketone (e.g., cycloheptanone, 5 mmol) and elemental sulfur (5 mmol, 0.16 g).
-
Catalyst Addition: Add a catalytic amount of an amine base, such as triethylamine (1.0 mL) or morpholine.
-
Reaction: Heat the reaction mixture under reflux for 5-7 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, pour the reaction mixture onto an ice/water mixture. If the product precipitates, it can be collected by filtration. Often, the solution is neutralized with a few drops of hydrochloric acid to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent like dioxane or ethanol.
Protocol 3: Synthesis of Pyrazole and Fused Pyrimidine Derivatives
This compound can be used to construct pyrazole rings and subsequently be elaborated into more complex fused systems like pyrimidines. This often involves reaction with hydrazine derivatives or cyclocondensation with small molecule reagents.
Causality of Experimental Design: The synthesis of pyrazoles from this precursor typically begins by creating a suitable intermediate. One common method involves a Japp-Klingemann reaction, where the active methylene group is coupled with an aryl diazonium salt to form a hydrazono intermediate. This intermediate contains the requisite N-N bond and functionality for cyclization. Subsequent treatment with a base or heating can induce cyclization to form a 5-aminopyrazole derivative.[7] Further reaction of these pyrazoles, or related pyridine intermediates, with reagents like formic acid or acetic anhydride can lead to fused pyrido[2,3-d]pyrimidine systems.[4]
Synthetic Workflow Diagram:
Caption: General workflow for the synthesis of pyrazole derivatives.
Detailed Step-by-Step Protocol (Example: Hydrazone Formation):
-
Diazonium Salt Preparation: Prepare the required diazonium salt by dissolving an aromatic amine in dilute HCl and treating it with a solution of sodium nitrite at 0-5 °C.
-
Coupling Reaction: Dissolve this compound (10 mmol) in pyridine or ethanol containing sodium acetate. Cool the solution to 0-5 °C in an ice bath.
-
Addition: Add the freshly prepared, cold diazonium salt solution dropwise to the cyanoacetamide solution with vigorous stirring. Maintain the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Isolation: The resulting hydrazono product, which is often a colored solid, precipitates from the solution. Collect the solid by filtration, wash thoroughly with water, and dry. This intermediate can then be used for subsequent cyclization reactions.[7]
Product Characterization
Confirmation of the synthesized heterocyclic structures is typically achieved through a combination of standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Successful reaction is often indicated by the appearance or disappearance of key functional group stretches. For example, in the formation of pyridones and thiophenes, the characteristic sharp stretch of the cyano group (C≡N) is retained, typically appearing around 2195-2265 cm⁻¹. The carbonyl (C=O) stretch of the amide or pyridone ring is observed in the region of 1655-1675 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The disappearance of the active methylene protons (often a singlet around δ 4.28 ppm in the starting material) is a key indicator of successful substitution at that position.[7] The appearance of new signals in the aromatic region and specific signals for substituents confirms the formation of the desired product.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition via the molecular ion peak (M⁺).[7]
References
- Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers. Green Chemistry (RSC Publishing).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. TÜBİTAK Academic Journals.
- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. (2008-01-01).
- Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Scientific & Academic Publishing. (2015).
- 2-cyano-N-(pyridin-4-ylmethyl)acetamide synthesis. ChemicalBook.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central.
- 2-Cyanoacetamide | Request PDF. ResearchGate. (2025-08-05).
- Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... ResearchGate.
- 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. ResearchGate. (2025-08-06).
- (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. (2025-08-10).
- Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. ResearchGate. (2025-08-07).
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Application Notes & Protocols: Leveraging 2-Cyano-N-(pyridin-2-yl)acetamide for the Construction of Nitrogen-Containing Heterocyclic Rings
Introduction: The Strategic Value of 2-Cyano-N-(pyridin-2-yl)acetamide in Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, the synthesis of nitrogen-containing heterocycles is a cornerstone of innovation. These scaffolds are prevalent in a vast array of biologically active compounds and functional materials. Among the myriad of building blocks available to synthetic chemists, this compound stands out as a particularly versatile and powerful synthon. Its unique molecular architecture, featuring a reactive methylene group activated by two electron-withdrawing groups (cyano and amide), a chelating N-pyridyl moiety, and multiple nucleophilic and electrophilic sites, offers a gateway to a diverse range of complex heterocyclic systems.[1][2][3]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for the construction of various nitrogen-containing rings. We will delve into the mechanistic underpinnings of these transformations, providing researchers, scientists, and drug development professionals with the practical knowledge to harness the full potential of this remarkable molecule.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound is dominated by the acidity of its methylene protons, making it an excellent nucleophile in base-catalyzed reactions. This property is the foundation for its participation in a variety of cyclization strategies, including multicomponent reactions, cyclocondensations, and Knoevenagel condensations.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency in Pyridone Synthesis
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to afford a complex product, represent a highly efficient and atom-economical approach to chemical synthesis.[4] this compound is an exceptional substrate for MCRs, particularly in the synthesis of highly substituted 2-pyridone derivatives.
A common strategy involves the condensation of an aromatic aldehyde, a compound with an active methylene group (such as malononitrile), and this compound. The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the deprotonated this compound, and subsequent intramolecular cyclization and aromatization to yield the final pyridone ring.
Workflow for Multicomponent Synthesis of 2-Pyridones
Caption: Workflow for the one-pot synthesis of 2-pyridones via a multicomponent reaction.
Synthesis of Fused Pyridopyrimidines
The utility of the pyridone ring synthesized from this compound can be extended to the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in kinase inhibitors and other therapeutic agents.[5]
The synthesis of tetrahydropyrido[2,3-d]pyrimidine-4,7-diones can be achieved through the cyclocondensation of the precursor 2-oxo-pyridine-3,5-dicarbonitriles with formic acid in the presence of sulfuric acid.[5] Alternatively, reaction with acetic anhydride can yield the corresponding 2-methyl analogs.[5]
Reaction Scheme: Synthesis of Pyrido[2,3-d]pyrimidines
Caption: Synthetic routes to pyrido[2,3-d]pyrimidine derivatives.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of representative heterocyclic compounds using this compound and its derivatives.
Protocol 1: General Procedure for the Three-Component Synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles
This protocol is adapted from a general procedure for the synthesis of cyanopyridone derivatives with potential anticancer activity.[5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, combine equimolar quantities of this compound (10 mmol), the desired aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a few drops of piperidine to the mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution should be collected by filtration.
-
Wash the solid with cold ethanol and dry to afford the desired 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative.
| Reactant Ratios (molar) | Solvent | Catalyst | Time (h) | Temperature | Typical Yield (%) |
| 1:1:1 | Ethanol | Piperidine | 6 | Reflux | 70-90 |
Table 1: Summary of reaction conditions for the three-component synthesis of 2-pyridones.
Protocol 2: Synthesis of Thiazole and Thiophene Derivatives
This compound can also serve as a precursor for sulfur-containing heterocycles.[6]
A. Synthesis of Thiophene Derivatives:
-
Dissolve 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide (a derivative of the title compound, 5 mmol) in dioxane (25 mL) containing triethylamine (1.0 mL).
-
To this solution, add malononitrile (5 mmol) followed by elemental sulfur (5 mmol).
-
Reflux the reaction mixture for 5 hours.
-
After cooling, neutralize the mixture by pouring it into an ice/water mixture containing a few drops of hydrochloric acid.
-
Collect the resulting solid product by filtration and recrystallize from dioxane.[6]
B. Synthesis of Thiazole Derivatives:
-
A mixture of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide (a derivative, 0.01 mol), phenyl isothiocyanate (0.01 mol), and potassium hydroxide (0.01 mol) in dimethylformamide (30 mL) is stirred at room temperature for 5 hours to form an intermediate salt.
-
To this in situ generated salt, add chloroacetyl chloride or bromoacetone (0.01 mol) and continue stirring for an additional 3 hours.
-
Pour the reaction mixture onto ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the desired thiazole derivative.[6]
Conclusion and Future Outlook
This compound has proven to be a cornerstone synthon for the construction of a diverse array of nitrogen-containing heterocyclic rings. Its inherent reactivity, coupled with the strategic placement of functional groups, allows for its participation in a multitude of synthetic transformations, most notably in multicomponent reactions for the efficient synthesis of highly substituted pyridones. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to explore the rich chemistry of this versatile building block. Future research in this area will undoubtedly focus on the development of novel catalytic systems, the expansion of the substrate scope, and the application of these synthetic methodologies to the creation of new therapeutic agents and advanced materials.
References
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][4][7]triazine and Imidazo[2,1-c][1][4][7]triazine. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
-
2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. (2004). ResearchGate. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. Retrieved January 16, 2026, from [Link]
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Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. (2015). Scientific & Academic Publishing. Retrieved January 16, 2026, from [Link]
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Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (2020). Periodikos. Retrieved January 16, 2026, from [Link]
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2-Cyanoacetamide. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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2-cyanoacetamide in the synthesis of heterocyclic compounds: Synthesis of new polysubstituted pyrazole, pyridine and pyrimidine derivatives. (2004). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
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Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). TÜBİTAK Academic Journals. Retrieved January 16, 2026, from [Link]
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Preparation of Cyanopyridines by Direct Cyanation. (2005). SYNTHESIS. Retrieved January 16, 2026, from [Link]
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ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. (2002). ResearchGate. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for the Knoevenagel Condensation of 2-cyano-N-(pyridin-2-yl)acetamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation stands as a pillar in the edifice of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] This reaction, a modification of the aldol condensation, is instrumental in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of fine chemicals, pharmaceuticals, and functional polymers.[2][3] The core of this transformation involves the reaction between a carbonyl compound (an aldehyde or ketone) and a molecule possessing an active methylene group, facilitated by a basic catalyst.[1]
The reactivity of the methylene group is paramount and is typically enhanced by the presence of two electron-withdrawing groups.[4] In this context, 2-cyano-N-(pyridin-2-yl)acetamide emerges as a highly valuable reactant. The cyano and N-pyridylacetamide moieties significantly increase the acidity of the methylene protons, making them readily abstractable by a weak base. The resulting products, substituted (E)-2-cyano-3-arylacrylamides, are scaffolds of significant interest in medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents.[5][6]
This application note provides a comprehensive guide to the experimental procedures for the synthesis of the starting material, this compound, and its subsequent application in the Knoevenagel condensation with a representative aromatic aldehyde. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the protocol for reproducible and efficient synthesis.
Part 1: Synthesis of the Active Methylene Compound: this compound
A reliable synthesis of the starting material is crucial for the success of the subsequent condensation reaction. The following protocol outlines a straightforward method for the preparation of this compound from commercially available precursors. The synthesis involves the amidation of an alkyl cyanoacetate with 2-aminopyridine.[7]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Aminopyridine | ≥98% purity |
| Ethyl cyanoacetate | ≥98% purity |
| Toluene | Anhydrous |
| Round-bottom flask | Appropriate size (e.g., 250 mL) |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Buchner funnel and filter flask | |
| Diethyl ether | Reagent grade |
| Rotary evaporator | |
| Analytical balance | |
| Melting point apparatus | |
| NMR Spectrometer | For product characterization |
| FT-IR Spectrometer | For product characterization |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents).
-
Solvent Addition: Add a suitable volume of anhydrous toluene to the flask to ensure adequate stirring and reflux.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
-
Characterization: Characterize the final product by determining its melting point and acquiring its ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its identity and purity.
Part 2: The Knoevenagel Condensation Procedure
This section details the protocol for the Knoevenagel condensation of the synthesized this compound with an aromatic aldehyde. A weak base, such as piperidine or triethylamine, is typically employed as a catalyst to facilitate the reaction.[1]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | Synthesized as per Part 1 |
| Aromatic Aldehyde (e.g., Benzaldehyde) | ≥98% purity |
| Ethanol or Isopropanol | Reagent grade |
| Piperidine or Triethylamine | Reagent grade |
| Round-bottom flask | Appropriate size (e.g., 100 mL) |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Buchner funnel and filter flask | |
| Ice bath | |
| TLC plates and chamber | For reaction monitoring |
| UV lamp | For TLC visualization |
| NMR Spectrometer | For product characterization |
| FT-IR Spectrometer | For product characterization |
| Mass Spectrometer | For molecular weight determination |
Experimental Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Aldehyde Addition: To the stirred solution, add the aromatic aldehyde (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops are typically sufficient).
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by TLC.
-
Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Further cooling in an ice bath may be necessary to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.[8]
-
Drying: Dry the final product under vacuum.
-
Characterization: Confirm the structure and purity of the synthesized (E)-3-aryl-2-cyano-N-(pyridin-2-yl)acrylamide derivative using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[9]
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a well-established three-step mechanism:
-
Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene group of this compound, forming a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.
Caption: The three-step mechanism of the Knoevenagel condensation.
The choice of a weak base is critical to prevent the self-condensation of the aldehyde.[1] The use of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the stabilization of the charged intermediates.
Part 3: Data Presentation and Characterization
The successful synthesis of the target compound should be confirmed by a suite of analytical techniques. Below is a table of expected characterization data for a representative product.
| Analysis Technique | Expected Observations for (E)-2-cyano-3-phenyl-N-(pyridin-2-yl)acrylamide |
| ¹H NMR | Signals corresponding to the pyridyl, phenyl, and vinyl protons, as well as the amide proton. The coupling constant of the vinyl protons will indicate the E-stereochemistry. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the cyano, carbonyl, and vinylic carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the nitrile, the C=O stretch of the amide, and the C=C stretch of the alkene. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| Melting Point | A sharp and defined melting point range, indicating the purity of the compound. |
Part 4: Safety Precautions
As with any chemical synthesis, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors and dust.
-
Handling of Reagents:
-
Cyanoacetamides: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Avoid creating dust.
-
Aldehydes: Many aldehydes are irritants and sensitizers.
-
Bases: Piperidine and triethylamine are corrosive and have strong odors. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[6]
Part 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Impure starting materials | - Use fresh catalyst- Increase the reaction temperature- Monitor the reaction by TLC and extend the reaction time if necessary- Purify starting materials before use |
| Formation of side products | - Use of a strong base leading to aldehyde self-condensation- Reaction temperature is too high | - Use a weaker base (e.g., ammonium acetate)- Optimize the reaction temperature by running small-scale trials |
| Difficulty in product isolation | - Product is soluble in the reaction solvent at room temperature | - Concentrate the reaction mixture under reduced pressure- Add a non-polar co-solvent to induce precipitation- Purify by column chromatography |
References
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Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]
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PubChem. (n.d.). this compound. Retrieved from [Link]
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PubChem. (n.d.). (N-pyridyl)2-cyanoacetamide. Retrieved from [Link]
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MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Retrieved from [Link]
-
Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-N-methylacetamide. Retrieved from [Link]
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Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
T3DB. (n.d.). Material Safety Data Sheet 2-Cyanoacetamide, 99%. Retrieved from [Link]
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"2-cyano-N-(pyridin-2-yl)acetamide" as a building block for fused ring systems
An In-Depth Guide to 2-cyano-N-(pyridin-2-yl)acetamide in the Synthesis of Fused Heterocyclic Systems
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds is incessant. These structures form the core of countless pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to synthetic chemists, this compound (herein abbreviated as CPAA) has emerged as a particularly versatile and powerful synthon. Its utility stems from a unique convergence of reactive sites within a compact molecular framework: an activated methylene group, a nucleophilic/electrophilic cyano group, and a pyridyl-amide moiety that can participate in or direct cyclization events.
CPAA is a solid at room temperature, generally soluble in polar organic solvents, and serves as a linchpin for constructing complex fused-ring systems, particularly those containing pyridine and thiophene cores.[1] The pyridine ring itself is a well-established pharmacophore, influencing the electronic properties and biological activity of the final molecule.[1] This guide provides a detailed exploration of CPAA, offering both the theoretical underpinnings and practical, field-tested protocols for its application in the synthesis of high-value fused heterocycles.
| Property | Value |
| IUPAC Name | 2-cyano-N-pyridin-2-ylacetamide[2] |
| CAS Number | 90004-06-1[1][3] |
| Molecular Formula | C₈H₇N₃O[1][3] |
| Molecular Weight | 161.16 g/mol [3] |
| Appearance | White to off-white solid |
Safety and Handling: As a responsible scientist, proper handling is paramount. CPAA is associated with the following GHS hazard statements and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Part 1: Synthesis of the Building Block - this compound (CPAA)
The accessibility of CPAA is key to its widespread use. It is typically prepared via a straightforward cyanoacetylation of 2-aminopyridine. While several cyanoacetylating agents can be employed, the reaction with ethyl cyanoacetate is one of the most common and cost-effective methods.
Causality of Experimental Design:
The reaction is a nucleophilic acyl substitution. 2-Aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. The reaction is often driven to completion by heating under reflux, which provides the necessary activation energy. The removal of the ethanol byproduct also helps shift the equilibrium towards the product, although in many preparations, simply heating the neat reactants or using a high-boiling solvent is sufficient.
Visual Workflow: Synthesis of CPAA
Caption: Workflow for the synthesis of CPAA from 2-aminopyridine.
Detailed Laboratory Protocol: Synthesis of CPAA
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (9.41 g, 0.1 mol) and ethyl cyanoacetate (11.31 g, 0.1 mol).
-
Reaction: Heat the reaction mixture in an oil bath set to 140-150 °C. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).
-
Expert Insight: Running the reaction neat (without solvent) is efficient, but for better temperature control, a high-boiling inert solvent like xylene can be used. The reaction is driven by the thermal energy provided, facilitating the elimination of ethanol.
-
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid mass will typically form.
-
Purification: Add diethyl ether (50 mL) to the solidified mixture and stir vigorously or sonicate to break up the solid. Filter the resulting precipitate using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of fresh diethyl ether (25 mL each) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified white to off-white solid under vacuum to yield this compound. (Typical yield: 70-85%). The product is often pure enough for subsequent steps without further recrystallization.
Part 2: Core Application – The Gewald Reaction for Thieno[2,3-b]pyridine Synthesis
One of the most powerful applications of CPAA is in the Gewald multicomponent reaction to construct the medicinally relevant thieno[2,3-b]pyridine scaffold.[4] The Gewald reaction is a classic method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically catalyzed by a base.[5][6]
Mechanism and Rationale:
The reaction proceeds through a cascade of well-defined steps. The base (often a secondary amine like morpholine or piperidine) serves multiple roles: it catalyzes the initial Knoevenagel condensation, facilitates the addition of sulfur, and promotes the final cyclization.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone (e.g., cyclohexanone) and the active methylene group of CPAA to form a stable α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Sulfur, acting as a soft nucleophile (likely as a polysulfide species in the basic medium), adds to the β-position of the unsaturated intermediate.
-
Thiiranium Intermediate & Cyclization: The adduct is believed to form a thiiranium intermediate which then undergoes intramolecular cyclization via attack of the enolate onto the sulfur atom.
-
Tautomerization: The resulting imine tautomerizes to the more stable 2-aminothiophene aromatic system.
Visual Mechanism: Gewald Synthesis of Thieno[2,3-b]pyridines
Caption: Mechanistic pathway of the Gewald reaction using CPAA.
Detailed Laboratory Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol describes the synthesis of 2-amino-3-(pyridin-2-ylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene.
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (CPAA) (1.61 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).
-
Addition of Reactants: Add cyclohexanone (1.0 mL, ~10 mmol) to the suspension, followed by the dropwise addition of morpholine (0.9 mL, ~10 mmol) as the basic catalyst.
-
Expert Insight: Morpholine is an excellent catalyst for the Gewald reaction. Its basicity is sufficient to promote the reaction cascade without causing significant side reactions. The reaction is often exothermic upon addition of the base; controlled addition is recommended.
-
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 4-6 hours. The reaction mixture will typically turn dark and a precipitate may form. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
-
Drying: Dry the purified product in a vacuum oven.
| Reactant (Ketone) | Base | Time (h) | Typical Yield (%) |
| Cyclopentanone | Morpholine | 4 | ~75% |
| Cycloheptanone | Piperidine | 5 | ~70%[7] |
| Acetone | Triethylamine | 6 | ~60% |
| 4-Methylcyclohexanone | Morpholine | 5 | ~72% |
Part 3: Cyclocondensation Reactions for Fused Pyridone Systems
The active methylene group of CPAA is also a potent nucleophile for constructing various six-membered heterocyclic rings through cyclocondensation reactions. A common strategy involves reacting CPAA with α,β-unsaturated carbonyl compounds (enones) or their equivalents, leading to highly substituted, fused 2-pyridones.
Mechanism and Rationale:
This transformation is a classic example of a domino reaction, typically involving a Michael addition followed by an intramolecular cyclization and subsequent aromatization.
-
Michael Addition: In the presence of a strong base (e.g., sodium ethoxide or potassium tert-butoxide), the active methylene group of CPAA is deprotonated to form a carbanion. This carbanion then acts as a Michael donor, attacking the β-carbon of the enone (the Michael acceptor).
-
Intramolecular Cyclization: The resulting Michael adduct contains a nucleophilic amide nitrogen and an electrophilic carbonyl or cyano group. The amide nitrogen attacks the cyano group, initiating an intramolecular cyclization to form a dihydropyridone intermediate.
-
Aromatization: The dihydropyridone intermediate can aromatize to the final 2-pyridone product. This step often occurs via oxidation (if the reaction is open to air) or through the elimination of a substituent. In some cases, a "decyanidative aromatization" can occur where a cyanide group is eliminated.[8]
Visual Mechanism: Synthesis of Fused 2-Pyridones
Caption: Pathway for fused 2-pyridone synthesis via Michael addition-cyclization.
Detailed Laboratory Protocol: Synthesis of a Fused 2-Pyridone
This protocol outlines the synthesis of a 3-cyano-2-pyridone derivative from CPAA and an enone.
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (30 mL).
-
Base Preparation: Carefully add small pieces of sodium metal (0.23 g, 10 mmol) to the ethanol to generate a solution of sodium ethoxide in situ. Stir until all the sodium has dissolved.
-
Self-Validation: The complete dissolution of sodium indicates the formation of the active base. Using a freshly prepared solution is crucial for reproducibility as sodium ethoxide is hygroscopic.
-
-
Addition of Reactants: Add this compound (CPAA) (1.61 g, 10 mmol) to the sodium ethoxide solution and stir for 15 minutes at room temperature to ensure complete formation of the carbanion. Then, add the α,β-unsaturated ketone (e.g., chalcone, 10 mmol) portion-wise.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). Acidify the solution carefully with dilute hydrochloric acid (e.g., 2 M HCl) until it is pH ~6-7.
-
Isolation: The product will precipitate upon neutralization. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol.
Conclusion and Outlook
This compound is a testament to the power of multifunctional building blocks in modern organic synthesis. Its strategically placed reactive sites—the active methylene, cyano, and pyridyl-amide groups—provide a robust platform for the assembly of diverse and complex fused heterocyclic systems. Through well-established methodologies like the Gewald reaction and domino cyclocondensations, CPAA offers reliable and efficient routes to valuable scaffolds such as thieno[2,3-b]pyridines and fused pyridones. These resulting structures are not merely synthetic curiosities; they are often endowed with significant biological activity, finding potential applications as anticancer agents, insecticides, and modulators of key biological pathways.[4][9][10] The protocols and mechanistic insights provided herein are designed to empower researchers in both academic and industrial settings to harness the full potential of this exceptional building block.
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-
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Dotsenko, V. V., et al. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Available from: [Link].
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Kamal El-Dean, A. M., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. European Chemical Bulletin, 10(1), 35-38. Available from: [Link].
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Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available from: [Link].
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Shaabani, A., et al. (2014). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 19(9), 14648-14661. Available from: [Link].
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-
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-
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Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-105. Available from: [Link].
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Khidre, R. E. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Arkivoc, 2016(v), 301-317. Available from: [Link].
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Dömling, A., et al. (2013). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 15(11), 571-577. Available from: [Link].
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National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link].
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ResearchGate. On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. Available from: [Link].
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Application Notes and Protocols for the Analytical Determination of 2-cyano-N-(pyridin-2-yl)acetamide
Document ID: AN-2CNPA-011626
Abstract: This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the detection and quantification of "2-cyano-N-(pyridin-2-yl)acetamide" (CAS: 90004-06-1). The primary focus is a detailed protocol for quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, a method prized for its accuracy, precision, and suitability for polar, non-volatile organic compounds. Additionally, a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is presented for unambiguous identity verification. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring reliable analytical characterization of this compound.
Introduction and Principles of Analysis
This compound is a heterocyclic organic compound featuring a pyridine ring, an acetamide linkage, and a nitrile group.[1] Its versatile structure makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.[1][2][3] The development of new pharmaceuticals or fine chemicals necessitates rigorous analytical control to ensure identity, purity, and concentration. Accurate quantification is critical for dose-response studies, stability testing, and quality assurance of final products.[4]
The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-cyano-N-pyridin-2-ylacetamide | PubChem[5] |
| CAS Number | 90004-06-1 | CymitQuimica[1] |
| Molecular Formula | C₈H₇N₃O | PubChem[5] |
| Molecular Weight | 161.16 g/mol | ChemicalBook[6] |
| Structure | ||
The compound's structure, incorporating both a hydrophobic pyridine ring and polar cyano and acetamide groups, makes it ideally suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][4] This technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The pyridine ring contains a strong chromophore, enabling sensitive detection using a standard UV-Vis or Diode Array Detector (DAD).[4]
For identity confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful orthogonal technique. While less suitable for routine quantification of this compound due to its polarity and potential for thermal degradation, it provides a distinct mass spectrum that acts as a chemical fingerprint, allowing for definitive structural confirmation.[5]
Analytical Workflows
The overall analytical strategy involves a primary method for quantification and a secondary method for identity confirmation, ensuring data of the highest integrity.
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Application Note and Protocol: Laboratory-Scale Synthesis of 2-cyano-N-(pyridin-2-yl)acetamide
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-cyano-N-(pyridin-2-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a direct aminolysis of ethyl cyanoacetate with 2-aminopyridine. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The protocol is designed to be robust and reproducible for researchers in organic synthesis and pharmaceutical development.
Introduction: Significance and Synthetic Strategy
This compound is a heterocyclic compound incorporating a pyridine ring, an amide linkage, and a nitrile group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The pyridine moiety is a common scaffold in many pharmaceutical agents, and the cyanoacetamide portion provides a reactive handle for various chemical transformations.
The most direct and atom-economical approach for the synthesis of N-substituted cyanoacetamides is the aminolysis of an alkyl cyanoacetate.[1] This reaction involves the nucleophilic attack of an amine on the ester carbonyl group, leading to the formation of an amide and the corresponding alcohol as a byproduct.[2] In this protocol, we utilize the reaction between 2-aminopyridine and ethyl cyanoacetate. The reaction can be performed under solvent-free conditions or in the presence of a high-boiling point solvent to facilitate the reaction.[3][4]
Reaction Scheme:
The mechanism proceeds via a nucleophilic acyl substitution pathway. The lone pair of the amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of the ethoxide leaving group to form the stable amide product.
Experimental Protocol
This protocol outlines a solvent-free approach, which is environmentally friendly and simplifies the work-up procedure.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Aminopyridine | ReagentPlus®, ≥99% | Sigma-Aldrich | 504-29-0 |
| Ethyl cyanoacetate | Reagent grade, 98% | Sigma-Aldrich | 105-56-6 |
| Ethanol, 200 proof | ACS grade | Fisher Scientific | 64-17-5 |
| Diethyl ether, anhydrous | ACS grade | Fisher Scientific | 60-29-7 |
| Celite® 545 | --- | Sigma-Aldrich | 68855-54-9 |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (9.41 g, 0.10 mol).
-
Addition of Reagent: To the flask, add ethyl cyanoacetate (11.31 g, 0.10 mol, 1.0 equiv.).
-
Reaction Conditions: Place the flask in a pre-heated heating mantle set to 120-130 °C. Attach a reflux condenser and stir the mixture vigorously. The solid 2-aminopyridine will melt and react with the ethyl cyanoacetate.
-
Reaction Monitoring: Continue heating and stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid mass should form.
-
Purification by Recrystallization:
-
Add approximately 50 mL of hot ethanol to the flask to dissolve the crude product. Gentle heating may be required.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a pad of Celite® to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The expected yield is 12-14 g (75-87%).
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~145-148 °C (literature values may vary) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.5 (s, 1H, NH), ~8.3 (d, 1H, pyridine-H), ~8.0 (d, 1H, pyridine-H), ~7.8 (t, 1H, pyridine-H), ~7.1 (t, 1H, pyridine-H), ~4.1 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~163 (C=O), ~151 (pyridine-C), ~148 (pyridine-C), ~138 (pyridine-C), ~119 (pyridine-C), ~116 (CN), ~114 (pyridine-C), ~26 (CH₂) |
| IR (KBr) | ν (cm⁻¹): ~3300-3200 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2250 (C≡N stretch), ~1680 (C=O stretch, Amide I), ~1580 (N-H bend, Amide II), ~1540 (C=C, C=N stretch of pyridine ring) |
| Mass Spec (EI) | m/z (%): 161 (M⁺), 121, 94, 78, 67 |
Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration.
Safety and Hazard Information
It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.
-
2-Aminopyridine: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes serious eye irritation.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Loss of product during work-up | Use a minimal amount of hot solvent for recrystallization. Ensure the filtrate is thoroughly cooled before filtration.[6] | |
| Product does not crystallize | Too much solvent used for recrystallization | Evaporate some of the solvent and try to cool again. |
| Presence of impurities | Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water). Scratch the inside of the flask to induce crystallization.[7] | |
| Product is an oil | Presence of impurities or residual solvent | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Purify by column chromatography if necessary. |
| Product is colored | Impurities from starting materials or side reactions | Use activated charcoal during recrystallization. |
Conclusion
The described protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The solvent-free approach is environmentally conscious and simplifies the purification process. The provided characterization data will aid researchers in verifying the identity and purity of their synthesized compound. This application note serves as a practical guide for chemists involved in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.
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Rzhevskiy, S. A., Ageshina, A. A., et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances. [Link]
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use of "2-cyano-N-(pyridin-2-yl)acetamide" in the development of novel pharmaceuticals
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. Among these, 2-cyano-N-(pyridin-2-yl)acetamide has emerged as a particularly versatile and valuable building block. Its unique combination of a pyridine ring, a cyanoacetamide moiety, and an amide linkage provides a trifecta of chemical features ripe for strategic modification and optimization. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this scaffold in the generation of novel pharmaceutical agents. We will delve into the synthetic protocols, rationale for its application, and methodologies for the biological evaluation of its derivatives, with a focus on the development of kinase inhibitors.
The inherent properties of this compound make it an attractive starting point for library synthesis. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions within protein binding pockets.[1][2] The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can contribute to binding affinity and modulate the physicochemical properties of the molecule.[3] The active methylene group adjacent to the cyano group offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[4]
This guide will provide detailed protocols for the synthesis of the core scaffold and its subsequent derivatization, followed by application notes on its use in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
PART 1: Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives is achievable through straightforward and scalable chemical reactions. The following protocols are designed to be robust and reproducible in a standard laboratory setting.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol outlines a reliable method for the synthesis of the title compound from commercially available starting materials. The reaction involves the amidation of a cyanoacetate ester with 2-aminopyridine.
Materials:
-
Ethyl cyanoacetate
-
2-aminopyridine
-
Sodium methoxide (or other suitable base)
-
Methanol (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in anhydrous methanol.
-
To this solution, add sodium methoxide (1.1 equivalents) and stir for 15 minutes at room temperature to form the sodium salt of 2-aminopyridine.
-
Slowly add ethyl cyanoacetate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add cold water to precipitate the product.
-
Filter the solid, wash with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
| Parameter | Value | Reference |
| Molecular Formula | C8H7N3O | [5][6] |
| Molecular Weight | 161.16 g/mol | [5][6] |
| CAS Number | 90004-06-1 | [5][6] |
Protocol 2: Derivatization at the Active Methylene Carbon (Knoevenagel Condensation)
The active methylene group in this compound is a key site for introducing molecular diversity. The Knoevenagel condensation with various aldehydes is a powerful method to generate a library of derivatives with potential biological activity. This approach has been successfully used to synthesize 2-cyanoacrylamide derivatives which have shown potent inhibitory activity against kinases like TAK1.[7]
Materials:
-
This compound (from Protocol 1)
-
Aromatic or heterocyclic aldehyde (e.g., 4-chlorobenzaldehyde, 2-furaldehyde)
-
Piperidine or another basic catalyst
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate will often form. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Characterize the synthesized derivative using appropriate analytical techniques (NMR, Mass Spectrometry, IR).
PART 2: Application in Kinase Inhibitor Development
The this compound scaffold is particularly well-suited for the development of kinase inhibitors. Many successful kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase domain, and the pyridine moiety of our scaffold is an excellent candidate for this interaction. The cyanoacrylamide derivatives, as mentioned, can act as covalent inhibitors by forming a reversible bond with cysteine residues in the kinase active site.
Scientific Rationale: Targeting the Kinase Hinge Region
The ATP-binding site of kinases contains a "hinge" region that forms crucial hydrogen bonds with the adenine ring of ATP. A common strategy in kinase inhibitor design is to mimic this interaction using a heterocyclic scaffold. The nitrogen atom in the pyridine ring of our scaffold can act as a hydrogen bond acceptor, anchoring the inhibitor in the active site. Further modifications on the scaffold can then be used to achieve selectivity and potency by exploiting other nearby binding pockets.
Experimental Workflow for Kinase Inhibitor Screening
The following workflow outlines the steps to identify and characterize novel kinase inhibitors derived from the this compound scaffold.
Caption: A streamlined workflow for the discovery of kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase. Commercially available kinase assay kits are often used for this purpose.
Materials:
-
Synthesized compounds dissolved in DMSO.
-
Recombinant active kinase (e.g., TAK1, DYRK2).
-
Kinase substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
| Derivative Type | Potential Kinase Target(s) | Rationale |
| Cyanoacrylamide | TAK1, other Cys-containing kinases | Potential for covalent inhibition leading to high potency.[7] |
| Fused Heterocycles (e.g., pyrazolopyrimidines) | DYRK2, CSNK2A2, other ATP-competitive kinases | Mimics the hinge-binding motif of ATP.[3] |
| Substituted Pyridones | PIM-1, other serine/threonine kinases | The pyridone scaffold is a known kinase inhibitor motif.[8][9] |
PART 3: Hypothetical Signaling Pathway and Mechanism of Action
Derivatives of this compound, particularly those functionalized to target kinases, can potentially modulate key signaling pathways implicated in diseases like cancer. A plausible target is the NF-κB signaling pathway, which is regulated by the TAK1 kinase.[7] Inhibition of TAK1 would prevent the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Caption: Hypothetical inhibition of the NF-κB pathway by a derivative.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel pharmaceuticals. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the realm of kinase inhibition, underscore its potential. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged structure. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and employing advanced computational methods to guide the rational design of next-generation therapeutics based on this versatile scaffold.
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Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. 2020;2020(1):1-100. [Link]
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Recent Advances in Antiviral Activities of Triterpenoids. Int J Mol Sci. 2022;23(17):9789. [Link]
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- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) [pubmed.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]- | C21H25N9O | CID 56946894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H7N3O | CID 706187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-cyano-N-(pyridin-2-yl)acetamide
Welcome to the technical support resource for the synthesis of 2-cyano-N-(pyridin-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we move beyond simple protocols to address the common challenges and nuanced chemical principles that govern reaction success and yield.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The format is designed to help you quickly diagnose and resolve experimental issues.
Scenario 1: Low or No Product Yield
Question: My reaction between 2-aminopyridine and ethyl cyanoacetate results in a very low yield (<30%) or fails to produce any desired product. What are the most likely causes and how can I fix this?
Answer: A low or non-existent yield in this acylation reaction typically points to one of three areas: reagent integrity, reaction conditions, or competing side reactions.
-
Integrity of Ethyl Cyanoacetate (ECA): The most common culprit is the hydrolysis of your ECA starting material. ECA readily hydrolyzes to cyanoacetic acid and ethanol in the presence of moisture, a reaction that accelerates under neutral or alkaline conditions.[1] Cyanoacetic acid is significantly less reactive than its ethyl ester in this uncatalyzed thermal condensation and will not readily form the amide, leading to drastically reduced yields.
-
Solution: Always use freshly opened or distilled ECA. If the purity is in doubt, distill it under reduced pressure before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Sub-optimal Thermal Conditions: This reaction is a nucleophilic acyl substitution where the amine nitrogen of 2-aminopyridine attacks the electrophilic carbonyl carbon of ECA. This process requires sufficient thermal energy to overcome the activation barrier, especially as 2-aminopyridine is only a moderately strong nucleophile.
-
Solution: The reaction is often performed by heating the neat mixture of reactants or in a high-boiling inert solvent like xylene.[2] Ensure the reaction temperature is maintained consistently, typically between 130-150°C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal heating time, which can range from 2 to 6 hours.[3]
-
-
Stoichiometry and Reagent Purity: While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent can sometimes drive the reaction to completion. However, the purity of 2-aminopyridine is also critical.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of ethyl cyanoacetate. Ensure the 2-aminopyridine is of high purity (>98%). If it appears discolored, recrystallization may be necessary.
-
Scenario 2: Product is Impure and Difficult to Purify
Question: I've isolated a solid product, but the melting point is broad and low (e.g., 150-160°C), and spectroscopic analysis shows significant impurities. What are these contaminants and what is the best purification strategy?
Answer: The primary contaminants are typically unreacted starting materials and side products from the reaction. The reported melting point for pure this compound is in the range of 162-166°C.[4] A broad, lower melting point is a clear indicator of impurities.
-
Likely Impurities:
-
Unreacted 2-Aminopyridine: Being a solid with a lower melting point, it can co-precipitate with the product.
-
Cyanoacetic Acid: Formed from the hydrolysis of ECA, it can contaminate the final product.[1]
-
Malonamide: If aqueous ammonia was ever used in a related synthesis or cleaning, residual amounts could react with ECA to form malonamide, a common impurity in cyanoacetamide preparations.[5]
-
-
Effective Purification Protocol:
-
Initial Wash: After the reaction is complete and has cooled, triturate the solid mass with a solvent in which the product is poorly soluble but the starting materials are, such as cold diethyl ether or ethyl acetate.[3][6] This will wash away most of the unreacted ECA and some 2-aminopyridine. Filter the solid.
-
Recrystallization: This is the most critical step. Ethanol is an excellent solvent for recrystallization.[5] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the fundamental mechanism of this synthesis?
Answer: The reaction is a classic nucleophilic acyl substitution . The lone pair of electrons on the primary amine nitrogen of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (⁻OCH₂CH₃) as a leaving group. A final proton transfer step yields the stable amide product, this compound, and ethanol as a byproduct.
Question 2: Is a solvent necessary for this reaction?
Answer: Not strictly necessary. The reaction can be effectively run "neat" by simply heating the two reactants together.[2] This often gives good yields and simplifies the work-up, as there is no solvent to remove. However, using a high-boiling, inert solvent like xylene or toluene can provide better temperature control and is sometimes preferred for larger-scale reactions to ensure homogenous heating.
Question 3: What are the primary side reactions to be aware of?
Answer: The most significant side reaction is the hydrolysis of ethyl cyanoacetate by any trace moisture, as detailed in the troubleshooting section.[7] Under strongly basic conditions (which are generally avoided in this specific synthesis unless a catalyst is used), ECA can also undergo self-condensation. Lastly, at excessively high temperatures (>180°C), thermal decomposition of the reactants or the product can occur, potentially leading to polymerization of the cyano-containing compounds.[8]
Question 4: How can I reliably monitor the reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
System: A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).
-
Procedure: On a silica gel TLC plate, spot the 2-aminopyridine starting material, the ECA starting material, and a co-spot of both. Then, spot the reaction mixture at various time points (e.g., T=0, 1h, 2h, etc.).
-
Analysis: As the reaction proceeds, you will see the spot corresponding to 2-aminopyridine diminish and a new, typically less polar spot for the product appear. The reaction is considered complete when the 2-aminopyridine spot is no longer visible.
Question 5: What spectroscopic data confirms the product's identity?
Answer: A combination of IR and NMR spectroscopy is used for confirmation.
-
Infrared (IR) Spectroscopy: Look for the appearance of characteristic peaks: a strong C≡N (nitrile) stretch around 2255–2258 cm⁻¹, a strong C=O (amide I band) stretch at 1660-1680 cm⁻¹, and an N-H (amide II band) stretch between 3180–3300 cm⁻¹.[3][9]
-
¹H NMR Spectroscopy: You should observe a singlet for the CH₂ group adjacent to the cyano and carbonyl groups, as well as distinct aromatic signals for the pyridine ring and a broad singlet for the amide N-H proton.[9]
Part 3: Protocols & Data
Optimized Experimental Protocol
Materials:
-
2-Aminopyridine (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
To the round-bottom flask, add 2-aminopyridine.
-
Add ethyl cyanoacetate (1.2 equivalents) to the flask.
-
Begin stirring and slowly heat the mixture to 140°C using an oil bath.
-
Maintain the temperature and allow the reaction to reflux for 3-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete (disappearance of 2-aminopyridine on TLC), remove the heat source and allow the mixture to cool to room temperature. A solid mass should form.
-
Add cold diethyl ether to the flask and break up the solid with a spatula. Stir for 15 minutes to wash away unreacted ECA.
-
Collect the crude solid by vacuum filtration.
-
Purify the solid by recrystallizing from hot ethanol.
-
Dry the resulting white to off-white crystals under vacuum to yield pure this compound.[4]
Data Summary Tables
Table 1: Influence of Reaction Conditions on Yield
| Parameter | Condition A (Sub-Optimal) | Condition B (Optimized) | Rationale for Improvement |
| Temperature | 100°C | 140°C | Provides sufficient activation energy for the reaction. |
| Atmosphere | Ambient Air | Inert (N₂) | Prevents hydrolysis of ethyl cyanoacetate by moisture.[1] |
| ECA Purity | Undistilled, >1 month old | Freshly distilled | Removes water and cyanoacetic acid impurities. |
| Reaction Time | 1 hour | 3-4 hours (TLC monitored) | Ensures the reaction proceeds to completion. |
| Expected Yield | < 40% | > 75% | Optimized conditions minimize side reactions and drive equilibrium. |
Table 2: Key Spectroscopic Characterization Data
| Analysis | Functional Group | Expected Signal |
| FT-IR (cm⁻¹) | C≡N (Nitrile) | ~2255 |
| C=O (Amide I) | ~1670 | |
| N-H (Amide II) | ~3250 | |
| ¹H NMR (δ, ppm) | -CH₂- (Aliphatic) | ~3.6 (singlet) |
| -NH- (Amide) | ~8.0-8.5 (broad singlet) | |
| Pyridine-H (Aromatic) | ~7.0-8.2 (multiplets) |
Part 4: Visualization of Workflow & Mechanism
Reaction Mechanism
Caption: Figure 2: A logical guide to diagnosing low yield.
References
- El-Gaby, M. S. A., et al. (2000). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Africana, 1, 2.
-
OECD SIDS. (2004). Ethyl Cyanoacetate. UNEP Publications. [Link]
-
Wikipedia. (2023). Cyanoacetamide. [Link]
-
Ataman Kimya. ECYA (ETHYL CYANO ACETATE). [Link]
-
Kebaili, A., et al. (2021). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2021(4), M1283. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl cyanoacetate. National Center for Biotechnology Information. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. [Link]
-
Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371. [Link]
-
Corson, B. B., et al. (1928). Cyanoacetamide. Organic Syntheses, 8, 64. [Link]
-
Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 108. [Link]
-
Osman, A. H. (2022). Ethyl Cyanoacetate Reactions. Majallat Al-ʿUlūm Wa-al-Dirāsāt Al-Insānīyah, 71, 1-14. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-100. [Link]
-
ResearchGate. (2014). Synthesis of cyanoacetamide derivatives 2aed. [Link]
-
ResearchGate. (2021). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The...[Link]
-
Khidre, R. E., et al. (2016). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Arkivoc, 2016(5), 301-317. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 247-279. [Link]
-
Matveeva, E. D., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-4308. [Link]
-
Wooldridge, K. R. H., et al. (2010). Thermal degradation of cyano containing ionic liquids. Green Chemistry, 12(3), 479-485. [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. 90004-06-1 CAS MSDS (2-CYANO-N-PYRIDIN-2-YL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-cyano-N-(pyridin-4-ylmethyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
Technical Support Center: Purification of 2-cyano-N-(pyridin-2-yl)acetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-cyano-N-(pyridin-2-yl)acetamide (CAS No. 90004-06-1). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Introduction
This compound is a versatile heterocyclic compound featuring a pyridine ring, an amide linkage, and a nitrile group.[1] These functional groups impart specific polarity and reactivity, making purification a critical step to remove unreacted starting materials, by-products, and other impurities. The purity of the final compound is paramount for subsequent synthetic steps, biological assays, and regulatory submissions. This guide provides a structured approach to tackling common purification hurdles.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Q1: My crude product is a discolored oil or a gummy, non-crystalline solid. What is the cause and how can I resolve this?
A1: An oily or amorphous crude product typically indicates the presence of significant impurities or residual solvent, which disrupts the crystal lattice and depresses the melting point.
Causality & Explanation: The presence of unreacted starting materials (e.g., 2-aminopyridine, ethyl cyanoacetate) or solvents from the reaction work-up can act as a "eutectic" mixture, preventing your target compound from crystallizing. The pyridine moiety can also make the compound and its basic impurities somewhat hygroscopic.
Recommended Solutions:
-
Solvent Removal: Ensure all reaction or extraction solvents (e.g., THF, ethyl acetate, dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40 °C).
-
Trituration: This technique uses a non-solvent to wash away soluble impurities, often inducing crystallization of the desired product.
-
Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., diethyl ether, hexanes, or a mixture).
-
Stir or sonicate the mixture vigorously. The impurities may dissolve in the non-solvent, while the pure product should solidify.
-
Filter the resulting solid and wash with a fresh portion of the cold non-solvent.
-
-
Acid-Base Wash: If unreacted 2-aminopyridine is a likely impurity, an initial acid wash during the work-up can be highly effective. The basic pyridine nitrogen in the starting material will be protonated and become water-soluble, while the amide product is significantly less basic. A subsequent wash with a dilute base can remove acidic impurities like cyanoacetic acid.[2]
Q2: My final product is a crystalline solid but has a persistent yellow or brown color. How can I decolorize it?
A2: Color in the final product often arises from high-molecular-weight, conjugated by-products or baseline impurities from starting materials that are difficult to remove by simple crystallization.
Causality & Explanation: Even in small quantities, highly colored impurities can become trapped in the crystal lattice of your product. These impurities may have similar solubility profiles to your target compound, making them co-crystallize.
Recommended Solutions:
-
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.
-
Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol, isopropanol).
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. Caution: Do not boil the solution after adding charcoal, as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[3]
-
Allow the clear, colorless filtrate to cool slowly to crystallize the purified product.
-
-
Strategic Recrystallization: Sometimes, a different recrystallization solvent or solvent system can leave the colored impurities behind in the mother liquor.[2] Experiment with different solvents (see Table 1) to find one that selectively crystallizes your product while keeping the impurity dissolved.
Q3: My TLC analysis shows multiple spots, and recrystallization isn't improving purity. What is the next step?
A3: When recrystallization fails to separate impurities with similar solubility profiles, flash column chromatography is the method of choice for achieving high purity.[2]
Causality & Explanation: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[4] The polar nature of this compound (due to the amide, nitrile, and pyridine groups) means it will adhere strongly to silica gel. Therefore, a relatively polar solvent system will be required for elution.
Recommended Strategy:
-
TLC Analysis for Solvent System Selection: First, use TLC to find an appropriate mobile phase. Test solvent systems of varying polarity, such as ethyl acetate/hexanes or dichloromethane/methanol. The ideal system will give your product an Rf value of ~0.3 and show good separation from all impurities.
-
Column Chromatography: Pack a column with silica gel and elute with the chosen solvent system. For a detailed protocol, refer to the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in a typical synthesis of this compound?
A: The impurities are almost always related to the starting materials and potential side reactions. Common synthesis involves the reaction of 2-aminopyridine with a cyanoacetic acid derivative (like ethyl cyanoacetate).[5]
-
Unreacted 2-aminopyridine: A basic impurity.
-
Unreacted Ethyl Cyanoacetate: A neutral, ester-containing impurity.
-
Cyanoacetic Acid: An acidic impurity, formed if the ester is hydrolyzed.
-
Malonamide: Can be formed from the hydrolysis of the nitrile group in cyanoacetamide starting material or product under harsh (especially basic) conditions.[3]
Q: Which solvents are best for the recrystallization of this compound?
A: The ideal solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold. Given the compound's polar functional groups, polar protic solvents are excellent candidates.[1]
| Solvent System | Temperature Characteristics | Rationale & Notes |
| Ethanol | Soluble in hot ethanol, less soluble in cold. | A commonly used and effective solvent for cyanoacetamide derivatives.[3][6][7] Provides clean crystals upon cooling. |
| Isopropanol | Similar to ethanol, but often provides slightly lower solubility. | Can be advantageous if recovery from ethanol is poor (i.e., product is too soluble). |
| Ethanol/Water | Highly soluble in hot mixture. | Adding water as an anti-solvent to a hot ethanolic solution can effectively induce crystallization. Titrate water in slowly until turbidity appears, then re-heat to clarify before cooling. |
| Ethyl Acetate | Moderately soluble. | Can be effective but may require larger volumes. Good for removing very non-polar impurities. |
Q: What is a general workflow for purifying this compound from a crude reaction mixture?
A: A robust purification strategy follows a logical progression from bulk impurity removal to fine purification.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Work-up with Acid-Base Extraction
This protocol is designed to remove basic (e.g., 2-aminopyridine) and acidic (e.g., cyanoacetic acid) impurities after the initial reaction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic impurities will move to the aqueous layer. Separate the layers.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid for further purification.
Protocol 2: Recrystallization from Ethanol
This is the most common and effective method for purifying the title compound.[3][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[3]
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Protocol 3: Flash Column Chromatography
Use this protocol when recrystallization is insufficient to achieve the desired purity.
-
Stationary Phase: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes). Pack a glass column with the slurry.
-
Mobile Phase Selection: A typical starting point for a compound of this polarity is a mixture of ethyl acetate and hexanes (e.g., starting with 30:70 EtOAc:Hexanes and gradually increasing the polarity).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally provides better separation. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure. Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the highly purified product.[2]
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purification issues.
Caption: A decision tree for troubleshooting the purification of this compound.
References
-
Organic Syntheses. (n.d.). Cyanoacetamide. Coll. Vol. 1, p.179 (1941); Vol. 2, p.31 (1922). Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32, 259-295. Retrieved from [Link]
-
Kim, J., & Chang, S. (n.d.). Supporting Information. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 20(9), 16496-16507. Retrieved from [Link]
-
Ghobrial, M. G., et al. (2015). Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide. Acta Crystallographica Section E, 71(Pt 11), o869–o870. Retrieved from [Link]
Sources
- 1. CAS 90004-06-1: this compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-cyano-N-(pyridin-2-yl)acetamide
Introduction
Welcome to the Technical Support Center for the synthesis of 2-cyano-N-(pyridin-2-yl)acetamide. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be accompanied by the formation of several side products that complicate purification and reduce yields.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting common impurities encountered during the synthesis of this compound. Our approach is rooted in mechanistic understanding to empower you to optimize your experimental outcomes.
PART 1: Common Synthetic Routes & Primary Mechanism
The most prevalent methods for synthesizing this compound involve the coupling of 2-aminopyridine with a cyanoacetic acid derivative. The two primary strategies are:
-
Amide Coupling: Direct reaction of 2-aminopyridine and cyanoacetic acid using a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 1-Hydroxybenzotriazole (HOBt).[1][2]
-
Thermal Condensation: Reaction of 2-aminopyridine with an active ester of cyanoacetic acid, such as ethyl cyanoacetate or methyl cyanoacetate, typically at elevated temperatures.[3][4]
Primary Reaction Pathway (EDCI/HOBt Coupling)
The diagram below illustrates the generally accepted mechanism for the EDCI/HOBt-mediated coupling, a high-yielding and clean method for amide bond formation.[1]
Caption: EDCI/HOBt-mediated amide coupling mechanism.
PART 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Q1: After my EDCI/DCC coupling reaction and aqueous workup, I have a persistent, white, water-soluble impurity in my crude product. What is it and how do I remove it?
A1: This is almost certainly the urea byproduct of your coupling agent.
-
Identity: If you used EDCI, the byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). If you used DCC, it is dicyclohexylurea (DCU).[1] EDU is water-soluble, while DCU is poorly soluble in most organic solvents but can often be filtered off.
-
Causality: Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. After the acyl group is transferred to the amine (or HOBt), the carbodiimide becomes a urea.
-
Troubleshooting & Mitigation:
-
Acid Wash: During your aqueous workup, wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl or 5% citric acid). The dimethylamino group on EDU will be protonated, making it highly water-soluble and easily extracted into the aqueous phase.
-
Filtration for DCU: If using DCC, DCU is often insoluble in the reaction solvent (like Dichloromethane or Ethyl Acetate) and can be removed by filtration before the workup.
-
Chromatography: Both urea byproducts can be separated from the desired product using silica gel column chromatography, though optimizing the workup is more efficient.
-
Q2: The reaction appears to be working, but my final product is contaminated with acetonitrile. Where is this coming from?
A2: You are likely observing the result of the decarboxylation of your cyanoacetic acid starting material.
-
Identity: Acetonitrile (CH₃CN).
-
Causality: Cyanoacetic acid is a substituted acetic acid with a pKa of about 2.5, making it significantly more acidic than acetic acid.[5] Upon heating, particularly above 160 °C, it readily undergoes decarboxylation to produce acetonitrile and carbon dioxide.[5] Even at lower temperatures, this can be a competing side reaction, especially under prolonged heating or in the presence of certain catalysts.
-
Troubleshooting & Mitigation:
-
Temperature Control: If using a thermal condensation method, carefully control the temperature to the minimum required for the reaction to proceed. Avoid excessive heating.
-
Use an Ester: The ester derivative, ethyl cyanoacetate, is much more thermally stable. Direct decarboxylation of the ester (Krapcho decarboxylation) requires much harsher conditions (e.g., high-boiling polar aprotic solvents like DMSO with salts).[6]
-
Coupling Agents: Use a coupling agent like EDCI at room temperature or 0 °C to completely avoid thermally-induced decarboxylation.
-
Q3: My mass spectrometry results show a peak at M+18, and the IR spectrum has a broad O-H stretch. What is this side product?
A3: This strongly suggests hydrolysis of the nitrile group to a carboxylic acid.
-
Identity: N-(pyridin-2-yl)malonamic acid.
-
Causality: The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and basic conditions, especially in the presence of water at elevated temperatures.[7][8] The reaction proceeds via an initial conversion of the nitrile to a primary amide, which is then further hydrolyzed.[9]
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Control pH: During workup, avoid prolonged exposure to strong acids or bases, especially with heating. Neutralize the reaction mixture promptly and proceed with extraction.
-
Purification: This acidic byproduct can often be removed by a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup, as it will be extracted into the aqueous layer as its carboxylate salt.
-
Q4: I am observing a side product that is difficult to separate by column chromatography and has a similar polarity to my product. NMR suggests the loss of the pyridine ring. What could this be?
A4: This could be cyanoacetamide, resulting from a competing reaction or degradation.
-
Identity: Cyanoacetamide.[10]
-
Causality: If using a thermal condensation with ethyl cyanoacetate, residual ammonia from a previous step or generated in situ could react with the ester to form cyanoacetamide.[11] Alternatively, under harsh conditions, the amide bond of the final product could cleave, although this is less common. A more likely source is the reaction of ethyl cyanoacetate with trace water and subsequent reaction with ammonia, if present.
-
Troubleshooting & Mitigation:
-
Reagent Purity: Use high-purity 2-aminopyridine and ethyl cyanoacetate.
-
Reaction Conditions: Amide coupling methods (EDCI/HOBt) at controlled temperatures are much less prone to this side reaction than high-temperature fusion methods.
-
Purification: Careful recrystallization can sometimes separate the desired product from cyanoacetamide. An Organic Syntheses procedure notes that cyanoacetamide can be recrystallized from hot alcohol.[11]
-
PART 3: Side Product Summary and Mitigation Table
| Side Product Name | Formation Pathway | Key Identifier | Mitigation Strategy |
| 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Byproduct of EDCI coupling agent. | Water-soluble, basic. | Wash organic phase with dilute acid (e.g., 0.5 M HCl) during workup. |
| N-(pyridin-2-yl)malonamic acid | Hydrolysis of the nitrile group.[8] | M+18 peak in MS; broad O-H in IR. | Use anhydrous solvents/reagents; perform under inert atmosphere; avoid prolonged heating with water. |
| Acetonitrile | Decarboxylation of cyanoacetic acid.[5] | Low boiling point; characteristic NMR singlet. | Use cyanoacetic ester instead of the free acid; use coupling agents at room temperature instead of thermal methods. |
| Cyanoacetamide | Reaction of ethyl cyanoacetate with ammonia impurities.[11] | Higher polarity; absence of pyridine signals in NMR. | Use high-purity reagents; favor controlled coupling reactions over high-temperature methods. |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate.[1] | Isomeric with product; difficult to separate. | Add HOBt or HOAt to the coupling reaction to intercept the O-acylisourea and form a more stable active ester. |
PART 4: Visual Troubleshooting Workflow
This workflow diagram can help diagnose issues based on analytical observations.
Caption: A decision tree for troubleshooting side products.
PART 5: Recommended Experimental Protocol
This protocol for an EDCI/HOBt mediated coupling is optimized to minimize the formation of common side products.
Materials:
-
Cyanoacetic acid (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
EDCI·HCl (1.2 eq)
-
HOBt (0.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. NaHCO₃
-
Brine (Saturated aq. NaCl)
-
0.5 M aq. HCl
Procedure:
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add cyanoacetic acid (1.0 eq) and anhydrous DMF (approx. 0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add 2-aminopyridine (1.0 eq), HOBt (0.2 eq), and DIPEA (2.5 eq). Stir for 5 minutes. The addition of HOBt is critical to suppress N-acylurea formation and increase efficiency.[1]
-
Activation: Add EDCI·HCl (1.2 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (typically 2-aminopyridine).
-
Quenching & Dilution: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Workup - Washes:
-
Wash the organic layer sequentially with 0.5 M HCl (2x). This removes unreacted amine and the EDU byproduct.
-
Wash with saturated aq. NaHCO₃ (2x). This removes unreacted cyanoacetic acid and HOBt.
-
Wash with brine (1x). This breaks emulsions and removes residual water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can typically be purified to a high degree by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Isopropanol) or by silica gel chromatography if necessary.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Solubility Challenges of 2-cyano-N-(pyridin-2-yl)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyano-N-(pyridin-2-yl)acetamide. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during its use in chemical reactions. By understanding the underlying principles of solubility and employing targeted strategies, you can optimize your reaction conditions for greater success.
Part 1: Understanding the Solubility Profile of this compound
This compound is a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds. Its structure, featuring a polar pyridinyl ring, an amide linkage, and a cyano group, dictates its solubility characteristics. Generally, this compound is a solid at room temperature and exhibits a preference for polar organic solvents.[1]
The key to overcoming solubility issues lies in the principle of "like dissolves like." The polar functional groups in this compound suggest that polar solvents will be most effective for its dissolution.
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental observations and provides a logical progression of troubleshooting steps.
Symptom 1: The starting material, this compound, fails to dissolve completely in the chosen reaction solvent.
Possible Cause: The polarity of the solvent may not be optimal for dissolving the compound.
Recommended Solutions:
-
Experimental Protocol: Small-Scale Solubility Test
-
To a small vial, add a known amount of this compound (e.g., 10 mg).
-
Add the test solvent dropwise (e.g., 100 µL increments) while stirring or vortexing at room temperature.
-
Observe for complete dissolution.
-
Record the approximate volume of solvent required to dissolve the solid.
-
Repeat for a range of solvents to determine the most effective one.
-
-
Employing Co-solvents: If a single solvent is not effective, a mixture of solvents can be used. A common strategy is to dissolve the compound in a small amount of a strong, polar solvent (like DMF or DMSO) and then dilute the solution with a less polar co-solvent that is miscible with the first and suitable for the reaction conditions.
Experimental Protocol: Co-solvent System Development
-
Dissolve the this compound in a minimal amount of a high-solubility solvent (e.g., DMF).
-
Gradually add a miscible co-solvent (e.g., ethanol, acetonitrile) to the reaction vessel.
-
Monitor for any signs of precipitation.
-
The ideal co-solvent system will maintain the compound in solution while being compatible with the desired reaction.
-
Symptom 2: The reaction is sluggish or incomplete, even though the starting material appears to have dissolved.
Possible Cause: The concentration of the dissolved starting material may be too low for an efficient reaction rate.
Recommended Solutions:
-
Temperature Adjustment: Increasing the reaction temperature often enhances the solubility of a solid in a liquid. However, be mindful of the thermal stability of your reactants and products.
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of sparingly soluble materials by breaking down the crystal lattice and increasing the surface area for solvent interaction.
Experimental Protocol: Sonication-Assisted Dissolution
-
Prepare the reaction mixture in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for a defined period (e.g., 15-30 minutes) before or during the reaction, monitoring the temperature to avoid unwanted side reactions.
-
Symptom 3: The product precipitates from the reaction mixture, making isolation and purification difficult.
Possible Cause: The product of the reaction may be less soluble in the reaction solvent than the starting material.
Recommended Solutions:
-
Solvent Selection for Product Solubility: If the structure of the expected product is known, consider its potential solubility when choosing the initial reaction solvent.
-
Hot Filtration: If the product is soluble at elevated temperatures but precipitates upon cooling, a hot filtration can be performed to remove any solid impurities before crystallization of the desired product.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for reactions involving this compound?
A1: Based on its polar nature and data from the analogous 2-cyanoacetamide, the following solvents are recommended for initial screening:
-
Excellent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Good: Acetonitrile, Methanol, Ethanol
-
Moderate: Tetrahydrofuran (THF), Ethyl acetate
Q2: I am performing a Knoevenagel condensation with this compound. What solvent systems are commonly used for this reaction?
A2: Knoevenagel condensations with cyanoacetamide derivatives are often carried out in polar protic solvents. Ethanol is a frequently used solvent, often in the presence of a basic catalyst like piperidine or triethylamine. In some cases, solvent-free conditions have also been successfully employed.
Q3: Are there any advanced techniques for extremely insoluble cases?
A3: For compounds that are exceptionally difficult to dissolve ("brick dust"), more advanced methods can be considered:
-
High-Temperature Ball Milling: This solid-state reaction technique can facilitate reactions between insoluble starting materials by providing the necessary energy through mechanical force.
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate reaction rates and sometimes improve solubility by rapidly heating the solvent and reactants.
Part 4: Visualizing the Workflow
The following diagram outlines a systematic approach to addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
Part 5: Data Summary
The following table summarizes the solubility of the related compound, 2-cyanoacetamide, in various solvents, which can be used as a predictive tool for this compound.
| Solvent | Polarity Index | Dielectric Constant | Solubility of 2-Cyanoacetamide |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | High |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | High |
| Water | 9.0 | 80.1 | Moderate-High |
| Acetonitrile | 5.8 | 37.5 | Moderate |
| Methanol | 6.6 | 32.7 | Moderate |
| Ethanol | 5.2 | 24.5 | Low-Moderate |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Low |
| Ethyl Acetate | 4.4 | 6.0 | Low |
| Dichloromethane | 3.1 | 9.1 | Very Low |
Data compiled from various sources, with solubility of 2-cyanoacetamide based on the findings in reference[2][3]. Polarity index and dielectric constant values are generally accepted values.
References
-
ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. [Link]
-
ACS Publications. Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-Cyano-N-(pyridin-2-yl)acetamide Derivatization
Welcome to the technical support center for the derivatization of 2-cyano-N-(pyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis and derivatization of this compound.
Q1: What are the most common methods for synthesizing the parent compound, this compound?
A1: The most prevalent and cost-effective method is the direct reaction of 2-aminopyridine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[1][2][3] This is an aminolysis reaction where the amino group of the pyridine attacks the ester carbonyl of the cyanoacetate.[2] Alternative methods include the condensation of 2-aminopyridine with cyanoacetic acid, which often requires a coupling agent like dicyclohexylcarbodiimide (DCC).[3]
Q2: I am seeing low yields in my synthesis of the parent compound. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure you are using appropriate reaction times and temperatures. For the reaction between an amine and ethyl cyanoacetate, refluxing at a high temperature for several hours is often necessary.[2][4] Another factor could be the purity of your starting materials. Impurities in the 2-aminopyridine or ethyl cyanoacetate can lead to side reactions. Lastly, inefficient product precipitation and recovery can also contribute to lower yields.[2][5]
Q3: What solvents are recommended for the derivatization of this compound?
A3: The choice of solvent is critical and depends on the specific derivatization reaction. For reactions involving nucleophilic substitution, polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used.[2] Ethanol is also a common solvent, particularly when a base like piperidine or sodium acetate is used as a catalyst.[1][6] For some reactions, solvent-free conditions, or "fusion," at high temperatures can be effective.[3]
Q4: My derivatization reaction is not going to completion. How can I drive it forward?
A4: To drive the reaction to completion, you can try several strategies. Increasing the reaction temperature is a common approach, but be mindful of potential side product formation at higher temperatures. Using a slight excess of one of the reagents can also shift the equilibrium towards the product. The choice and amount of catalyst, if applicable, can significantly impact the reaction rate. For example, in condensations, a stronger base might be required, but this could also lead to undesired side reactions like isomerization.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][4]
Q5: What are the key reactive sites on this compound for derivatization?
A5: This molecule has several reactive sites, making it a versatile precursor. The methylene group (-CH2-) between the cyano and carbonyl groups is particularly reactive due to the electron-withdrawing nature of the adjacent functional groups, making the protons acidic and amenable to condensation reactions.[2][3] The cyano group itself can participate in reactions like nucleophilic additions and cycloadditions.[7] The amide nitrogen and the pyridine ring nitrogen also offer sites for further functionalization.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Reaction Conditions | Optimize temperature, reaction time, and catalyst. For Knoevenagel condensations, a base like piperidine is often used.[1] For other substitutions, a stronger base might be needed. | The reaction kinetics are highly dependent on these parameters. A systematic optimization (e.g., trying a temperature gradient) can identify the optimal conditions. |
| Poor Quality of Starting Materials | Ensure the purity of this compound and other reactants. Recrystallize or purify starting materials if necessary. | Impurities can inhibit the reaction or lead to the formation of side products, consuming the reactants and lowering the yield of the desired product. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of one reactant can sometimes improve yield. | Le Chatelier's principle suggests that increasing the concentration of a reactant can shift the equilibrium towards the products. |
| Product Solubility | If the product is precipitating from the reaction mixture, ensure it's not being lost during transfer or workup. Conversely, if the product is too soluble in the workup solvent, this can lead to poor recovery. | The physical properties of the product dictate the best isolation method. Cooling the reaction mixture can often aid precipitation.[5] |
Problem 2: Formation of Multiple Products (Low Purity)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Side Reactions | Lower the reaction temperature. Use a milder catalyst or a more selective reagent. | Higher temperatures can provide the activation energy for undesired reaction pathways. A milder catalyst can increase the selectivity for the desired product. |
| Decomposition of Starting Material or Product | Check the stability of your compounds under the reaction conditions.[8] Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected. | Some organic molecules are sensitive to heat, light, or oxygen. An inert atmosphere prevents oxidation. |
| Isomerization | In reactions involving basic conditions, isomerization can occur.[1] Using a milder base or shorter reaction times may help. | Strong bases can deprotonate multiple sites, leading to the formation of different isomers. |
| Ineffective Purification | Optimize your purification method. Column chromatography with a carefully selected solvent system or recrystallization from an appropriate solvent can improve purity. | Different compounds will have different affinities for the stationary phase in chromatography and varying solubilities, allowing for their separation. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is an Oil or Gummy Solid | Try triturating the crude product with a non-polar solvent like diethyl ether or hexane to induce crystallization. If that fails, purification by column chromatography is recommended. | Trituration can remove soluble impurities and encourage the product to solidify. Chromatography separates compounds based on their polarity. |
| Co-precipitation of Impurities | Wash the filtered product with a suitable solvent in which the product is sparingly soluble but the impurities are soluble. Ice-cold ethanol is often a good choice.[5] | This differential solubility allows for the removal of impurities that may have precipitated with the product. |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, try to precipitate the product by adding a non-solvent. For example, slowly adding water to a DMF reaction mixture can cause the organic product to precipitate.[2] | Changing the polarity of the solvent system can drastically reduce the solubility of the desired product, leading to its precipitation. |
| Emulsion Formation During Workup | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | The increased ionic strength of the aqueous layer helps to break up the emulsion by reducing the interfacial tension between the organic and aqueous phases. |
III. Experimental Protocols and Workflows
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the parent compound from 2-aminopyridine and ethyl cyanoacetate.
Materials:
-
2-aminopyridine
-
Ethyl cyanoacetate
-
Ethanol (optional, as solvent)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine and a slight molar excess of ethyl cyanoacetate.
-
The reaction can be performed neat (solvent-free) or in a high-boiling solvent like ethanol.
-
Heat the mixture to reflux for 2-4 hours.[4] Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product and wash it several times with cold diethyl ether to remove unreacted ethyl cyanoacetate and other soluble impurities.[9]
-
Dry the product under vacuum to obtain pure this compound.
Workflow for Troubleshooting Low Yield in Synthesis
Caption: Troubleshooting workflow for low reaction yield.
Protocol 2: General Derivatization via Knoevenagel Condensation
This protocol outlines a general method for reacting this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde of choice
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve this compound and a slight molar excess of the aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.[10]
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to obtain the pure derivative.[6]
Decision Tree for Product Purification
Caption: Decision tree for purification strategy.
IV. References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0.
-
Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure.
-
2-cyano-N-(pyridin-4-ylmethyl)acetamide synthesis. (n.d.). ChemicalBook.
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
-
ECHEMI. (n.d.). 2-CYANO-N-PYRIDIN-2-YL-ACETAMIDE SDS, 90004-06-1 Safety Data Sheets.
-
ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
-
Google Patents. (n.d.). Process for preparing cyanoacetamide.
-
CymitQuimica. (n.d.). This compound.
-
Sciforum. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds.
-
Wikipedia. (n.d.). Cyanoacetamide.
-
Benchchem. (n.d.). Experimental procedure for synthesizing N-substituted cyanoacetamides.
-
Google Patents. (n.d.). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
-
ChemicalBook. (n.d.). 2-CYANO-N-PYRIDIN-2-YL-ACETAMIDE Property.
-
PubChem. (n.d.). This compound.
-
ResearchGate. (2017, January 30). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide.
-
Santa Cruz Biotechnology. (n.d.). 2-Cyano-N-pyridin-2-yl-acetamide.
-
PubChemLite. (n.d.). 2-cyano-n-(pyridin-4-yl)acetamide.
-
BLDpharm. (n.d.). 2-Cyano-N-(5-fluoropyridin-2-yl)acetamide.
-
TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
-
Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-chloro-N-(pyridin-4-yl)acetamide in Biological Screening.
-
ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
-
Google Patents. (n.d.). Process for the preparation of 2-cyanopyridine derivatives.
-
ResearchGate. (2025, August 6). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives.
-
American Chemical Society. (2026, January 6). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted a.
-
National Institutes of Health. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. sciforum.net [sciforum.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CAS 90004-06-1: this compound [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. 2-cyano-N-(pyridin-4-ylmethyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
stability and storage of "2-cyano-N-(pyridin-2-yl)acetamide"
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of "2-cyano-N-(pyridin-2-yl)acetamide" (CAS No: 90004-06-1). This document is designed to offer practical guidance and troubleshooting solutions to ensure the integrity of the compound throughout its experimental lifecycle.
Section 1: Compound Overview and General Handling
Chemical Structure:
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 162-166 °C | [3] |
General Handling Precautions:
-
Handle in a well-ventilated area.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.[3]
-
Store in a tightly-closed container when not in use.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid "this compound"?
For long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[3] The container should be tightly sealed to prevent moisture absorption.
Q2: How should I store solutions of "this compound"?
The stability of "this compound" in solution is dependent on the solvent, pH, and storage temperature. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, consider conducting a preliminary stability study in the solvent of choice.
Q3: Is "this compound" sensitive to light?
Q4: What are the known chemical incompatibilities of this compound?
"this compound" should be stored away from strong oxidizing agents. Contact with strong acids or bases should also be avoided as they can catalyze the hydrolysis of the amide and nitrile functional groups.[7]
Q5: What are the potential degradation pathways for this molecule?
Based on its chemical structure, two primary degradation pathways can be anticipated:
-
Hydrolysis: The amide linkage and the cyano group are susceptible to hydrolysis, especially under acidic or basic conditions.[7] This can lead to the formation of 2-cyanoacetic acid and 2-aminopyridine, or further hydrolysis of the cyano group to a carboxylic acid.
-
Photodegradation: The pyridine ring may undergo degradation upon exposure to UV light.[4][5][6]
A visual representation of factors affecting stability is provided below.
Caption: Key factors influencing the stability of "this compound".
Section 3: Troubleshooting Guide
Unexpected experimental results can often be attributed to the degradation of a starting material. This section provides a systematic approach to troubleshoot stability-related issues.
Troubleshooting Workflow
The following diagram outlines a workflow for investigating potential degradation of "this compound".
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C8H7N3O | CID 706187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. espublisher.com [espublisher.com]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water / The Journal of Supercritical Fluids, 2010 [sci-hub.red]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-cyano-N-(pyridin-2-yl)acetamide
Welcome to the technical support center for 2-cyano-N-(pyridin-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a polyfunctional molecule, this compound offers a rich landscape for chemical transformations but also presents unique challenges.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Understanding the Reagent: A Quick Primer
This compound is characterized by three key functional groups: a pyridine ring, an amide linkage, and a cyanoacetamide moiety. This structure imparts a dual reactivity profile.[2]
-
Nucleophilic Character: The methylene group (α-carbon) positioned between the cyano and carbonyl groups is highly acidic and easily deprotonated to form a potent nucleophile. The amide nitrogen can also act as a nucleophile under certain conditions.[2]
-
Electrophilic Character: The carbonyl carbon and the nitrile carbon can serve as electrophilic sites.[2]
-
Coordinating Properties: The pyridine nitrogen can act as a base or coordinate to metal catalysts, influencing the reaction environment.[1]
This multifaceted nature is key to its utility in synthesizing a wide array of heterocyclic compounds, but it also means that reaction conditions must be carefully controlled to prevent unwanted side reactions.[2][3]
FAQ 1: Low or No Product Yield
Question: My reaction has stalled. I'm observing a low yield of the desired product, with a significant amount of unreacted this compound recovered. What are the primary causes and how can I resolve this?
Answer:
This is a common issue often rooted in suboptimal reaction conditions that fail to activate the cyanoacetamide substrate effectively. Let's break down the potential causes and solutions.
Plausible Causes:
-
Insufficient Base Strength or Stoichiometry: The most critical step for many reactions involving this reagent is the deprotonation of the active methylene group. If the base is too weak (pKa not high enough) or used in insufficient quantity, the equilibrium will favor the starting materials.
-
Inappropriate Solvent Choice: this compound is a polar molecule.[1] The chosen solvent must not only dissolve the starting materials but also be compatible with the reaction chemistry. Aprotic polar solvents (e.g., DMF, DMSO) are often preferred as they can solvate the cation of the base without interfering with the nucleophile. Protic solvents (e.g., ethanol, water) can compete with the substrate for the base or participate in side reactions.
-
Low Reaction Temperature: Many condensation and alkylation reactions require a certain activation energy. Room temperature may be insufficient to drive the reaction to completion in a reasonable timeframe.
-
Reagent Purity and Stability: The presence of moisture can quench the base. The stability of the other reactants should also be considered.
Diagnostic & Troubleshooting Workflow
This workflow can help systematically identify and solve the issue.
Caption: Troubleshooting workflow for low or no product yield.
Recommended Protocols
Protocol 1: Base and Solvent Selection
A common successful approach for reactions like condensations is using a moderately strong base in a suitable solvent.[4]
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1 eq.) to anhydrous ethanol.
-
Base Addition: Add a base like potassium hydroxide (KOH) (1.1 eq.).
-
Reagent Addition: Add the electrophile (e.g., an α,β-unsaturated ketone) (1 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor by TLC or LC-MS.[4]
Table 1: Common Bases and Solvents
| Base | Typical pKa (Conjugate Acid) | Common Solvents | Notes |
| Triethylamine (Et₃N) | ~10.7 | DCM, THF, Acetonitrile | Often too weak for full deprotonation; acts as an acid scavenger. |
| Piperidine | ~11.1 | Ethanol, Dioxane | Mild base, effective for Knoevenagel and Michael additions.[5] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | Heterogeneous base, effective for alkylations. |
| Potassium Hydroxide (KOH) | ~15.7 | Ethanol, Water | Stronger base, suitable for condensations.[4] |
| Sodium Hydride (NaH) | ~36 | THF, DMF (anhydrous) | Very strong, non-nucleophilic base. Requires strict anhydrous conditions. |
| Potassium tert-Butoxide (t-BuOK) | ~17 | THF, t-BuOH | Strong, sterically hindered base. Excellent for generating carbanions.[6] |
FAQ 2: Significant Formation of Impurities and Side Products
Question: My reaction produces the desired product, but it's contaminated with multiple side products, making purification difficult. What are these impurities likely to be, and how can I suppress their formation?
Answer:
The formation of multiple products points to the high reactivity of the starting material and intermediates.[2] Controlling the reaction pathway is key.
Plausible Causes & Side Reactions:
-
Hydrolysis: The cyano and amide groups can be susceptible to hydrolysis, especially under strong acidic or basic conditions, or if significant water is present in the reaction mixture. This can lead to the formation of corresponding carboxylic acids or amides.
-
Dimerization/Self-Condensation: The generated carbanion can potentially react with another molecule of the starting material.
-
Decyanation: In some base-promoted reactions with enones, an unexpected "decyanidative aromatization" can occur, leading to a product without the cyano group.[6]
-
Epimerization: If your substrate or electrophile contains a chiral center adjacent to a carbonyl or other acidifying group, the basic conditions required for the reaction can cause epimerization, leading to diastereomeric mixtures.[7]
Caption: Common side reaction pathways.
Mitigation Strategies:
-
Strict Anhydrous Conditions: To prevent hydrolysis, use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven before use and run the reaction under an inert atmosphere.
-
Controlled Reagent Addition: Add the base slowly at a low temperature (e.g., 0°C) to control the initial exothermic deprotonation. Then, add the electrophile dropwise to maintain a low concentration, minimizing the chance of self-condensation.
-
Choice of Base: For sensitive substrates, a milder base (e.g., K₂CO₃) may be preferable to a very strong one (e.g., NaH). For reactions prone to epimerization, exploring milder conditions or alternative synthetic routes is advised.[7]
-
Temperature Control: Avoid excessive heating, as this can promote decomposition and side reactions. Maintain the lowest temperature that allows for a reasonable reaction rate.
FAQ 3: Difficulty with Product Isolation and Purification
Question: My reaction appears to be successful according to TLC/LC-MS analysis, but I'm struggling to isolate a pure solid product. What are the best practices for work-up and purification?
Answer:
Isolation issues with polar, nitrogen-containing compounds are common. The product may be highly soluble in aqueous or alcoholic media or may form persistent emulsions.
Troubleshooting Purification:
-
Product Solubility: The product, like the starting material, is likely soluble in polar organic solvents.[1] Avoid using large volumes of methanol or ethanol during work-up if possible. Procedures for similar compounds often involve washing a precipitate with a less polar solvent like diethyl ether or cold ethanol to remove impurities without dissolving the product.[4][8]
-
Acid/Base Properties: The pyridine nitrogen can be protonated. If your work-up involves an acidic wash, your product may move into the aqueous layer. Conversely, the amide N-H is weakly acidic. A basic wash could deprotonate it, again increasing aqueous solubility. Neutralize the reaction mixture carefully before extraction.
-
Crystallization Issues: If the product oils out, it may be due to residual solvent or minor impurities inhibiting crystal lattice formation. Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation. If that fails, column chromatography is the next logical step.
Step-by-Step Purification Protocol
This general protocol can be adapted for many reactions.
-
Quenching: Cool the reaction mixture to room temperature. If a strong base like NaH was used, quench carefully by slowly adding a proton source (e.g., isopropanol, then water).
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.
-
Precipitation/Extraction:
-
If a solid precipitates: Filter the solid and wash it with a solvent in which the product has low solubility but impurities are soluble (e.g., cold ethanol, diethyl ether).[9] This is often the most effective method.[8]
-
If no solid forms: Dilute the residue with water and a suitable organic solvent (e.g., ethyl acetate, DCM). Extract the product into the organic layer. Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
Final Purification:
-
Recrystallization: If the crude solid is reasonably pure, recrystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The use of decolorizing charcoal can be effective for removing colored impurities.[9]
-
Column Chromatography: If the product is an oil or a highly impure solid, purify using silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can prevent streaking for basic compounds like pyridines.
-
References
-
Al-Majedy, Y. K., et al. (2017). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]
-
El-Kazak, A. M. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]
-
Fahim, A. M., & Abu-El Magd, E. E. (2021). Enhancement of Molecular imprinted polymer as organic fillers on bagasse cellulose fibers with biological evaluation and computational calculations. ResearchGate. [Link]
-
Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
-
Corson, B. B., et al. Cyanoacetamide. Organic Syntheses Procedure. [Link]
-
Wikipedia. Cyanoacetamide. [Link]
-
PubChem. This compound. [Link]
-
Padwa, A., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry. [Link]
-
Al-Zaydi, K. M. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ResearchGate. [Link]
- Google Patents.
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-cyano-N-(pyridin-4-ylmethyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 2-Cyano-N-(pyridin-2-yl)acetamide
Welcome to the technical support center for the synthesis of 2-cyano-N-(pyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the condensation of a cyanoacetic acid ester, such as ethyl or methyl cyanoacetate, with 2-aminopyridine. While this reaction appears straightforward on a small scale, scaling up introduces significant challenges related to reaction kinetics, heat management, mass transfer, and product purification.[1][2][3][4] This guide will address these complexities in a practical, question-and-answer format to help you achieve a safe, efficient, and reproducible large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method is the direct amidation of an alkyl cyanoacetate (e.g., ethyl cyanoacetate) with 2-aminopyridine. This reaction is typically performed by heating the neat reactants or using a high-boiling point solvent to facilitate the removal of the alcohol byproduct, driving the reaction to completion.
Q2: What are the critical safety precautions to consider when handling the reagents for this synthesis?
A2: Cyanoacetamide and its derivatives are hazardous materials.[5][6][7][8][9] It is crucial to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][9] Avoid inhalation of dust and contact with skin and eyes.[5][7] In case of exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[5][6][9]
Q3: What are the primary impurities I should expect in the final product?
A3: Common impurities include unreacted starting materials (2-aminopyridine and ethyl cyanoacetate), byproducts from side reactions such as the hydrolysis of the nitrile group to a carboxylic acid, and the formation of N-acylurea if coupling agents are used.[10] The presence of residual solvent from the reaction or purification steps is also a possibility.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[11][10] By spotting the starting materials and the reaction mixture on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion and impurity formation.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific problems you may encounter during the scale-up of your synthesis.
Issue 1: Low or Inconsistent Yields
Q: My reaction yield is significantly lower at a larger scale compared to my bench-top experiments. What could be the cause?
A: This is a common challenge in process scale-up and can be attributed to several factors:
-
Inefficient Mixing: What works in a small flask with a magnetic stir bar may not be sufficient in a large reactor.[1] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Employ mechanical overhead stirrers with appropriate impeller designs (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing in larger vessels.
-
-
Inadequate Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.[1][2] This can lead to difficulty in reaching and maintaining the optimal reaction temperature, or conversely, uncontrolled exotherms.
-
Solution: Use jacketed glass reactors with a circulating thermal fluid to maintain precise temperature control.[1] For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to manage heat evolution.
-
-
Incomplete Reaction: The reaction may not be reaching completion due to the factors mentioned above.
-
Solution: Gradually increase the reaction time and monitor for completion using TLC or HPLC. Ensure that the removal of the alcohol byproduct (e.g., ethanol) is efficient, as its accumulation can inhibit the forward reaction.
-
Issue 2: Product Purity and Color
Q: The final product is off-color (e.g., yellow or brown) and contains several impurities that were not present in the small-scale synthesis. Why is this happening?
A: Impurity profiles can change dramatically upon scale-up.[1]
-
Thermal Degradation: Localized overheating due to poor mixing can cause the decomposition of starting materials or the product.
-
Solution: Implement the improved mixing and temperature control strategies discussed above.
-
-
Extended Reaction Times: Longer reaction times at elevated temperatures can lead to the formation of degradation products.
-
Solution: Optimize the reaction temperature and time to find a balance between reaction completion and minimizing impurity formation.
-
-
Air/Moisture Sensitivity: While not always a primary concern for this specific synthesis, scaling up can increase the exposure of the reaction mixture to air and moisture, which can be problematic for some reagents.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to air or moisture.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate a pure product at a larger scale. The filtration is slow, and the recrystallization is not as effective. What can I do?
A: Isolation and purification are often significant hurdles in scaling up.
-
Poor Crystal Morphology: Rapid cooling or insufficient agitation during crystallization can lead to the formation of fine particles or an amorphous solid that is difficult to filter and purify.
-
Solution: Control the cooling rate during crystallization to promote the growth of larger, more easily filterable crystals. Employ gentle agitation during the crystallization process.
-
-
Solvent Selection for Recrystallization: The ideal solvent for recrystallization at a small scale may not be practical or efficient for larger quantities.
-
Solution: Screen for alternative recrystallization solvents or solvent mixtures that provide good product recovery and impurity rejection at the desired scale. Consider factors like solvent cost, safety, and ease of recovery. A proven method for cyanoacetamide purification involves crystallization from hot alcohol.[12]
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is designed for a 1-liter scale reaction.
Materials and Equipment:
-
2-Aminopyridine
-
Ethyl cyanoacetate
-
Toluene (or another suitable high-boiling solvent)
-
1 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
Procedure:
-
Set up the 1 L three-neck flask with the mechanical stirrer, condenser, and thermometer.
-
Charge the flask with 2-aminopyridine and ethyl cyanoacetate in the desired molar ratio (typically a slight excess of one reagent is used to drive the reaction to completion).
-
Add toluene to the flask. The amount of solvent should be sufficient to allow for efficient stirring.
-
Begin stirring and gradually heat the reaction mixture to reflux.
-
Maintain the reaction at reflux and monitor its progress using TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Workflow
A clear understanding of the workflow is essential for successful scale-up.
Caption: A typical workflow for the scaled-up synthesis of this compound.
Key Scale-Up Considerations: A Tabular Summary
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Key Challenges & Solutions |
| Mixing | Magnetic Stirrer | Mechanical Overhead Stirrer | Challenge: Inefficient mixing leading to poor heat and mass transfer.[1] Solution: Use appropriate impeller design and agitation speed. |
| Heating | Heating Mantle | Jacketed Reactor with Thermal Fluid | Challenge: Poor temperature control, risk of local overheating.[1][2] Solution: Ensure precise temperature control with a larger surface area for heat exchange. |
| Reaction Time | Typically 2-4 hours | May require longer times | Challenge: Slower reaction rates due to mass transfer limitations. Solution: Optimize reaction time based on monitoring. |
| Work-up | Simple Filtration/Evaporation | Larger scale filtration/crystallization | Challenge: Difficult filtration, poor crystal form. Solution: Controlled cooling for crystallization, appropriate filter size. |
| Safety | Standard Fume Hood Use | Enhanced safety protocols | Challenge: Increased risk due to larger quantities of hazardous materials.[3] Solution: Conduct a thorough risk assessment and implement robust safety measures.[4] |
Logical Troubleshooting Flow
When encountering issues, a systematic approach is crucial.
Caption: A logical troubleshooting flowchart for common scale-up issues.
References
-
CYANOACETAMIDE FOR SYNTHESIS MSDS | CAS 107-91-5 MSDS - Loba Chemie. (2016-05-25). Available from: [Link]
-
Cyanoacetamide - Wikipedia. Available from: [Link]
-
MATERIAL SAFETY DATA SHEET CYANOACETAMIDE. Available from: [Link]
-
material safety data sheet - cyanoacetamide 98%. Available from: [Link]
-
CYANOACETAMIDE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. Available from: [Link]
-
cyanoacetamide - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. Available from: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025-08-28). Available from: [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. Available from: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (2021-10-27). Available from: [Link]
- US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents.
-
Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. Available from: [Link]
-
Challenges of scaling up production from grams to kilos - Chemtek Scientific. Available from: [Link]
-
Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... - ResearchGate. Available from: [Link]
-
Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available from: [Link]
-
Troubleshooting Guides - Bionano Genomics. Available from: [Link]
-
The acetamide synthesis under different conditions. a) Performance... - ResearchGate. Available from: [Link]
- US20010021787A1 - Process for preparing cyanoacetamide - Google Patents.
-
This compound | C8H7N3O | CID 706187 - PubChem. Available from: [Link]
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- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
minimizing impurity formation in "2-cyano-N-(pyridin-2-yl)acetamide" production
Welcome to the technical support center for the synthesis of 2-cyano-N-(pyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the production of this key chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to minimize impurity formation and optimize your synthesis for high-purity yields.
Troubleshooting Guide: A Proactive Approach to Impurity Minimization
This section addresses specific issues that may arise during the synthesis of this compound, providing a systematic approach to identify and resolve them.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My final product is a yellow to brown color instead of the expected off-white solid. What is the likely cause and how can I fix it?
A1: Discoloration is a common issue and is often indicative of impurity formation due to thermal degradation or the presence of impurities in the starting materials. 2-aminopyridine, in particular, can darken over time due to oxidation and should be purified if it appears discolored.[1]
-
Causality: The reaction between 2-aminopyridine and ethyl cyanoacetate often requires heating, which can lead to the formation of colored byproducts. The presence of oxygen can exacerbate this issue.
-
Troubleshooting Steps:
-
Assess Starting Material Quality: Use high-purity, colorless 2-aminopyridine and ethyl cyanoacetate. If the 2-aminopyridine is discolored, consider recrystallization or distillation prior to use.
-
Optimize Reaction Temperature: Avoid excessive temperatures. If the reaction is conducted at reflux, ensure localized overheating is not occurring. A lower temperature for a longer duration may be beneficial.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Purification: If the final product is discolored, recrystallization from a suitable solvent (e.g., ethanol) can often remove the colored impurities.[2]
-
Q2: I am observing a significant amount of unreacted 2-aminopyridine in my crude product. How can I improve the conversion?
A2: The presence of unreacted 2-aminopyridine suggests that the reaction has not gone to completion. This could be due to several factors related to reaction kinetics and equilibrium.
-
Causality: The nucleophilicity of the amino group in 2-aminopyridine is crucial for the reaction. Factors that hinder this, such as catalyst deactivation or insufficient reaction time, can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be necessary.
-
Catalyst: If a catalyst (e.g., sodium ethoxide or piperidine) is used, ensure it is active and used in the correct stoichiometric amount.[3]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of ethyl cyanoacetate (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the reaction is heterogeneous at the start.
-
Q3: My HPLC analysis shows a peak with a shorter retention time than my product, which I suspect is a hydrolysis impurity. What is this impurity and how can I avoid it?
A3: The likely hydrolysis product is 2-(pyridin-2-ylcarbamoyl)acetic acid, formed from the hydrolysis of the nitrile group in the final product.
-
Causality: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which may be encountered during the reaction or aqueous workup.[4]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous to minimize water content in the reaction mixture.
-
Neutral Workup: During the workup, maintain a neutral pH. Avoid strongly acidic or basic conditions when washing the organic phase.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. If an aqueous workup is necessary, perform it at a lower temperature.
-
Q4: I have an unexpected peak in my mass spectrum with a molecular weight corresponding to a dimer. What could this be?
A4: Dimerization of the product or starting materials can occur under certain conditions. For instance, self-condensation of ethyl cyanoacetate or dimerization of 2-aminopyridine could lead to unexpected high-molecular-weight impurities.[5]
-
Causality: Basic conditions can promote the self-condensation of ethyl cyanoacetate. High temperatures can also facilitate dimerization reactions.
-
Troubleshooting Steps:
-
Controlled Addition of Base: If a base is used as a catalyst, add it slowly and at a controlled temperature to minimize localized high concentrations.
-
Temperature Management: Avoid prolonged reaction times at high temperatures.
-
Analytical Characterization: Use techniques like LC-MS and NMR to identify the structure of the dimeric impurity, which will provide clues about its formation mechanism.
-
Potential Impurities and Their Mitigation Strategies
The following table summarizes the most probable impurities in the synthesis of this compound, their likely sources, and recommended control strategies.
| Impurity Name | Structure | Likely Source | Control Strategy |
| 2-Aminopyridine | Unreacted starting material | Incomplete reaction | - Optimize reaction time and temperature.- Use a slight excess of ethyl cyanoacetate. |
| Ethyl Cyanoacetate | Unreacted starting material | Incomplete reaction, improper workup | - Optimize reaction conditions.- Efficiently remove during workup and purification. |
| 2-(Pyridin-2-ylcarbamoyl)acetic acid | Hydrolysis of the product's nitrile group | Presence of water during reaction or workup | - Use anhydrous solvents and reagents.- Maintain neutral pH during workup. |
| N,N'-dipyridin-2-ylmalonamide | Reaction of the product with another molecule of 2-aminopyridine | High temperatures, excess 2-aminopyridine | - Maintain stoichiometric control.- Avoid excessive reaction temperatures. |
| Ethyl 2-cyano-3-(pyridin-2-ylamino)acrylate | Knoevenagel-type condensation | Side reaction catalyzed by base | - Control temperature and catalyst loading. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This method is suitable for determining the purity of this compound and detecting the presence of key impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
Protocol 2: Recrystallization for Product Purification
This protocol can be used to purify the crude product and remove colored impurities and unreacted starting materials.
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). Acetamide, 2-(3-cyano-4,6-dimethylpyrid-2-yl)thio-N-(2-tolyl)-. [Link]
- El-Sayed, A. A., & El-Essawy, F. A. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ARKIVOC, 2017(5), 301-317.
- Al-Omran, F., & El-Khair, A. A. (2001). Reaction of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with Ethyl Acetoacetate: Novel Syntheses of Pyridines, Pyrazoles, and Their Fused Derivatives.
-
ResearchGate. (n.d.). Thermal degradation steps and temperatures details. [Link]
- Liu, Y., et al. (2019). Chemodivergent Synthesis of N-(Pyridin-2-Yl)amides and 3-Bromoimidazo[1,2-A]pyridines From Α-Bromoketones and 2-Aminopyridines. Amanote Research.
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
- Nguyen, T. T., et al. (2020). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 10(64), 39151-39155.
-
NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. [Link]
- Kibou, Z., et al. (2013). Synthesis of cyanoacetamide derivatives.
-
ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]
- Das, B., et al. (2013). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 24, 1209-1215.
- Katritzky, A. R., & Dennis, N. (2000). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2001(1), 18-25.
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Cyano-N-(pyridin-2-yl)acetamide-Based Kinase Inhibitors
This guide provides a comprehensive comparison of the efficacy of kinase inhibitors based on the "2-cyano-N-(pyridin-2-yl)acetamide" scaffold. As researchers and drug development professionals, understanding the nuances of inhibitor performance is critical for advancing therapeutic strategies. This document delves into the experimental data, underlying mechanisms of action, and key methodologies for evaluating these promising compounds. We will explore the structure-activity relationships that govern their potency and selectivity, offering insights for the rational design of next-generation kinase inhibitors.
The "this compound" Scaffold: A Privileged Motif in Kinase Inhibition
The "this compound" core structure has emerged as a compelling starting point for the design of novel kinase inhibitors. This scaffold combines several key features that contribute to its potential for high-affinity binding to the ATP pocket of various kinases. The pyridine ring can engage in hydrogen bonding with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The cyano and acetamide moieties offer additional opportunities for hydrogen bonding and can be readily modified to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
The inherent reactivity of the cyano group also opens the door for the development of both reversible and irreversible covalent inhibitors, which can offer advantages in terms of prolonged target engagement and efficacy. This guide will focus on a notable example of a closely related analog that showcases the potential of this chemical class.
Comparative Efficacy of "this compound"-Based Kinase Inhibitors
While a broad comparative screening of multiple kinase inhibitors based on the exact "this compound" scaffold is not extensively available in the public domain, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) with a closely related "2-cyanoacrylamide" core provides a strong case study for the potential of this compound class.
Case Study: A Potent 2-Cyanoacrylamide-Based TAK1 Inhibitor
A significant finding in the exploration of this scaffold is the discovery of a derivative, 2-cyano-3-(6-methylpyridin-2-yl)acrylamide , which has demonstrated potent inhibitory activity against TAK1 kinase.[1] This compound, hereafter referred to as Inhibitor 13h , serves as a key example of the therapeutic potential of this chemical class.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Inhibition Type | Reference |
| Inhibitor 13h | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 | 27 | Reversible Covalent | [Journal of Enzyme Inhibition and Medicinal Chemistry, 2020][1] |
Key Insights from Inhibitor 13h:
-
High Potency: An IC50 value of 27 nM indicates that Inhibitor 13h is a highly potent inhibitor of TAK1.
-
Mechanism of Action: The 2-cyanoacrylamide moiety is capable of forming a reversible covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.[1] This mode of action can lead to prolonged target inhibition and enhanced efficacy.
-
Therapeutic Relevance: TAK1 is a key signaling node in inflammatory pathways, including the NF-κB and MAPK pathways.[1] Dysregulation of TAK1 signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.
Signaling Pathways and Mechanism of Action
The primary target of the exemplar inhibitor, TAK1, is a crucial upstream kinase in several pro-inflammatory and cell survival signaling cascades. Understanding these pathways is essential for interpreting the biological effects of "this compound"-based inhibitors.
The TAK1 Signaling Pathway
TAK1 is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1. Once activated, TAK1 phosphorylates and activates downstream kinases, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of genes involved in inflammation, immunity, and cell survival.
Caption: The TAK1 signaling pathway and the point of inhibition by "this compound"-based inhibitors.
Experimental Protocols for Efficacy Evaluation
The objective evaluation of kinase inhibitor efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used to characterize the activity of compounds like Inhibitor 13h.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive and versatile method for determining the IC50 values of kinase inhibitors.
Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase (e.g., TAK1), its substrate, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations of each component should be determined empirically.
-
In a 96-well or 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture the desired cell line to near confluency.
-
Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control (e.g., 37°C).
-
-
Cell Lysis and Fractionation:
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Alternatively, an isothermal dose-response can be performed at a fixed temperature to determine the concentration of inhibitor required for half-maximal stabilization.
-
Conclusion and Future Directions
The "this compound" scaffold and its close analogs, such as the 2-cyanoacrylamide moiety, represent a promising avenue for the development of potent and selective kinase inhibitors. The case study of Inhibitor 13h highlights the potential of this chemical class to effectively target therapeutically relevant kinases like TAK1. The reversible covalent mechanism of action observed with this inhibitor offers a compelling strategy for achieving sustained target inhibition.
Future research in this area should focus on:
-
Broad Kinase Profiling: Screening "this compound"-based compounds against a large panel of kinases to identify novel targets and assess selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel kinase inhibitors based on the "this compound" scaffold, ultimately contributing to the advancement of new therapies for a range of human diseases.
References
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. [Link]
-
The Cellular Thermal Shift Assay for Drug Target Engagement Studies. Nature Protocols, 2014. [Link]
-
TAK1 at the Crossroads of Inflammation and Cell Death. Cell, 2011. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 2021. [Link]
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A Comparative Analysis of the Biological Activity of 2-Cyano-N-(pyridin-2-yl)acetamide Derivatives and Existing Therapeutic Agents
Introduction
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. The pyridine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a source of inspiration for the design of new bioactive molecules. When coupled with a cyanoacetamide moiety, the resulting 2-cyano-N-(pyridin-2-yl)acetamide framework presents a versatile platform for developing compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of select this compound derivatives against established therapeutic agents in the fields of insect control, oncology, and microbiology. Our analysis is grounded in experimental data from peer-reviewed studies, with a focus on understanding the structure-activity relationships that govern the therapeutic potential of this promising class of compounds. While extensive data exists for various derivatives, it is important to note that the biological activity of the parent compound, this compound, is not extensively documented in publicly available literature. Therefore, this guide will focus on the activity of its more complex, substituted analogs.
Insecticidal Activity: A New Generation of Neonicotinoid Analogs?
The global need for effective and selective insecticides is ever-present due to the significant impact of insect pests on agriculture and public health. Neonicotinoids, such as acetamiprid, have been widely used for their potent activity against a broad spectrum of sucking insects. However, concerns over resistance and off-target effects have spurred the search for new insecticidal agents. A recent study has shed light on the potential of this compound derivatives as novel insecticides.
Comparative Efficacy Data
A study by Abdel-raheem et al. investigated the insecticidal activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (a derivative of this compound) and its cyclized form against the cowpea aphid (Aphis craccivora), using the commercial neonicotinoid insecticide acetamiprid as a reference.[1][2][3] The results, summarized in Table 1, demonstrate the potent insecticidal activity of the this compound derivative.
Table 1: Comparative Insecticidal Activity (LC50 in ppm) against Cowpea Aphid (Aphis craccivora)
| Compound | LC50 (Nymphs, 24h) | LC50 (Nymphs, 48h) | LC50 (Adults, 24h) | LC50 (Adults, 48h) |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 0.192 | 0.041 | 1.233 | 0.142 |
| Cyclized Derivative | 0.841 | 0.095 | 2.949 | 0.270 |
| Acetamiprid (Reference) | 0.045 | Not Reported | 0.225 | 0.023 |
Data sourced from Abdel-raheem et al.[1][2][3]
The data reveals that the this compound derivative exhibits significant insecticidal activity, particularly after 48 hours of exposure. While acetamiprid generally shows higher potency, the derivative's effectiveness highlights its potential as a lead compound for the development of new insecticides.
Mechanism of Action: A Shared Target
Acetamiprid functions as a neurotoxin, specifically targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death.[4] While the precise mechanism of action for the this compound derivative has not been definitively elucidated, its structural similarity to neonicotinoids suggests a similar mode of action.
Caption: Postulated mechanism of action for the insecticidal derivative.
Experimental Protocol: LC50 Determination
The insecticidal activity was determined using a standard leaf-dipping method.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Serial dilutions of the test compounds (the derivative, its cyclized form, and acetamiprid) were prepared in a suitable solvent.
-
Treatment of Leaves: Fresh leaves of the host plant were dipped into the test solutions for a specified duration.
-
Infestation: The treated leaves were allowed to dry and then placed in petri dishes. A known number of cowpea aphid nymphs and adults were introduced into each petri dish.
-
Incubation: The petri dishes were incubated under controlled conditions (temperature and humidity).
-
Mortality Assessment: The number of dead insects was recorded at 24 and 48 hours post-treatment.
-
Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality of the test population, was calculated using probit analysis.
This self-validating system includes a positive control (acetamiprid) to ensure the assay is performing as expected and to provide a benchmark for the activity of the test compounds.
Anticancer Activity: A New Frontier for Pyridine Derivatives
The pyridine scaffold is a key component in numerous anticancer drugs. The introduction of a cyanoacetamide group can further enhance the cytotoxic potential of these molecules. While direct experimental data for the anticancer activity of "this compound" is limited, studies on structurally related derivatives show promising results.
Comparative Efficacy Data
Various studies have demonstrated the in vitro anticancer activity of cyanoacetamide and pyridine derivatives against a range of cancer cell lines. For instance, a novel series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives showed potent anti-tumor activity against several human cancer cell lines.[5] For the purpose of this guide, we will compare the conceptual activity of such derivatives with the well-established anticancer drug, Doxorubicin.
Table 2: Conceptual Comparative Anticancer Activity
| Compound Class | Target Cancer Cell Lines | Typical IC50 Range |
| This compound Derivatives | Various (e.g., A549, H460, HT-29) | nM to µM range |
| Doxorubicin (Reference) | Broad Spectrum | nM to µM range |
This table is a conceptual representation based on data from various studies on pyridine and cyanoacetamide derivatives.[5]
Mechanism of Action: Diverse Pathways to Cell Death
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair.[6][7] This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).[6][7]
The mechanisms of action for anticancer this compound derivatives are likely to be diverse and dependent on the specific substitutions on the core structure. Potential mechanisms could include the inhibition of key kinases involved in cancer cell signaling, induction of apoptosis through alternative pathways, or disruption of other cellular processes essential for cancer cell survival.
Caption: Comparative mechanisms of anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[6][8]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines are cultured in a suitable medium and incubated under standard conditions (37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives and a positive control like Doxorubicin).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: A Potential New Class of Antibiotics
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is a critical area of research. Pyridine and cyanoacetamide derivatives have been reported to possess antimicrobial properties.
Comparative Efficacy Data
Table 3: Conceptual Comparative Antimicrobial Activity
| Compound Class | Target Microorganisms | Typical MIC Range |
| This compound Derivatives | Gram-positive and Gram-negative bacteria | µg/mL to mg/mL range |
| Ampicillin (Reference) | Broad Spectrum | µg/mL range |
This table is a conceptual representation based on data from various studies on pyridine and cyanoacetamide derivatives.[9]
Mechanism of Action: Targeting Bacterial Survival
Ampicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, a structure essential for bacterial integrity.[10][11] This leads to cell lysis and bacterial death.[10][11]
The antimicrobial mechanism of this compound derivatives is likely to be different and could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.
Caption: Comparative mechanisms of antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][10][11] The broth microdilution method is a standard technique for determining MIC.[7][10][11]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution of Compounds: The test compounds and a reference antibiotic (e.g., Ampicillin) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacteria.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The insecticidal derivative discussed in this guide demonstrates potent activity, warranting further investigation and optimization. While the anticancer and antimicrobial potential of this class of compounds is evident from studies on related structures, further research is needed to synthesize and evaluate specific this compound derivatives for these applications. Future studies should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships through systematic modifications of the core structure, and conducting in vivo efficacy and safety studies to translate the in vitro findings into tangible therapeutic benefits. The versatility of this chemical framework, combined with the robust methodologies outlined in this guide, provides a clear path forward for the discovery and development of next-generation drugs.
References
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Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]
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Zhong, Y., et al. (2020). Doxorubicin pathways: pharmacodynamics and adverse effects. Cellular and Molecular Life Sciences, 77(14), 2679-2696. [Link]
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Carvalho, C., et al. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 22(11), 5983. [Link]
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Patsnap. (2024). What is the mechanism of Ampicillin? Patsnap Synapse. [Link]
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Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
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Abdel-raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences, 1(2), 46-50. [Link]
-
Abdel-raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Periodikos. [Link]
-
Abdel-raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Zenodo. [Link]
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Cultivar Magazine. (2025). Acetamiprid (Acetamiprid). [Link]
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Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin. [Link]
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Remedy Publications LLC. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. [Link]
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Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [Link]
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King Quenson. (2025). How Acetamiprid Delivers Targeted Pest Control with Minimal Residue. [Link]
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Al-Ostath, A., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Advances, 14(1), 1-20. [Link]
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Wang, L., et al. (2012). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. Bioorganic & Medicinal Chemistry Letters, 22(19), 6159-6162. [Link]
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A Comparative Guide to the Insecticidal Properties of 2-Cyano-N-(pyridin-2-yl)acetamide Analogs
This guide provides a detailed comparative analysis of the insecticidal properties of compounds structurally related to "2-cyano-N-(pyridin-2-yl)acetamide". While the core scaffold has been noted in other contexts, this document focuses on validating the insecticidal potential of its analogs by comparing their performance against established commercial insecticides. We will delve into the mechanistic underpinnings of their bioactivity, provide standardized protocols for efficacy validation, and present quantitative data to guide future research and development in agrochemistry.
Introduction: From Herbicidal Scaffolds to Insecticidal Leads
The pyridine ring is a privileged heterocycle in agrochemical research, forming the backbone of numerous successful insecticides, herbicides, and fungicides.[1] The specific scaffold, 2-cyano-acetamide, is a versatile building block in organic synthesis.[2] While some research has explored N-pyridyl acetamide derivatives for herbicidal applications, recent studies have demonstrated that specific analogs possess potent insecticidal activity.[3]
This guide focuses on a key analog, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide , which has shown significant efficacy against sap-sucking insects like the cowpea aphid (Aphis craccivora).[3][4] We will compare its performance with established standards from two distinct chemical classes:
-
Acetamiprid: A commercial neonicotinoid insecticide that acts on the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[5][6]
-
Chlorantraniliprole: A leading diamide insecticide that targets the insect ryanodine receptor (RyR), causing impaired muscle regulation.[5][7]
By examining these compounds, we aim to elucidate the structure-activity relationships that confer insecticidal potency and highlight the potential of this chemical family for developing novel crop protection agents.
The Divergent Mechanisms of Action
Understanding the molecular target is critical for developing selective and effective insecticides. The compounds under review operate through fundamentally different mechanisms, which explains their varying efficacy profiles and provides a basis for resistance management strategies.
Neonicotinoid Pathway: Agonists of the Nicotinic Acetylcholine Receptor (nAChR)
Analogs like Acetamiprid, and potentially some cyano-pyridine derivatives, function by binding to and activating nAChRs in the insect's postsynaptic membrane.[6] This binding is irreversible and leads to a constant firing of nerve impulses, resulting in overstimulation, paralysis, and eventual death of the insect.[5]
Diamide Pathway: Activation of the Ryanodine Receptor (RyR)
A significant number of modern N-pyridyl amides, particularly the N-pyridylpyrazole carboxamides, act as potent activators of insect ryanodine receptors.[7][8][9] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[5] Activation by diamide insecticides triggers an uncontrolled release of internal calcium stores, leading to muscle contraction, paralysis, and feeding cessation.[5][8]
Caption: Mechanism of action for diamide insecticides targeting the Ryanodine Receptor.
Experimental Validation: A Standardized Bioassay Workflow
To ensure objective comparison, a standardized and reproducible bioassay protocol is essential. The following workflow is a representative method for evaluating the efficacy of test compounds against aphids, adapted from methodologies described in the literature.[3]
Step-by-Step Protocol: Aphid Leaf-Dip Bioassay
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) and standards (Acetamiprid) in an appropriate solvent like dimethylformamide (DMF) or acetone.
-
Serial Dilutions: Create a series of five to seven serial dilutions from the stock solution using distilled water containing a small amount of non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.
-
Host Plant Preparation: Use healthy, pesticide-free host plants (e.g., fava bean or cotton) and excise fresh leaves.
-
Treatment Application: Dip each leaf into a respective test solution for 10-15 seconds with gentle agitation. A control leaf should be dipped in the surfactant-water solution only.
-
Drying and Infestation: Allow the treated leaves to air-dry completely in a fume hood. Once dry, place each leaf in a petri dish containing a moist filter paper to maintain turgor. Introduce 20-30 adult aphids (Aphis craccivora) into each dish using a fine paintbrush.
-
Incubation: Seal the petri dishes (with ventilation) and incubate them in a controlled environment chamber (e.g., 25±1°C, >70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record aphid mortality at 24-hour and 48-hour intervals. Aphids that are unable to move when prodded gently with a brush are considered dead.
-
Data Analysis: Use the mortality data to calculate LC₅₀ (median lethal concentration) values and their 95% confidence intervals using probit analysis software.
Caption: Standardized workflow for insecticidal efficacy validation using a leaf-dip bioassay.
Comparative Efficacy Analysis
The ultimate measure of an insecticide's potential is its lethality against target pests. The data below, compiled from peer-reviewed studies, compares the performance of the 2-cyano-acetamide analog and other N-pyridyl amides against commercial standards.
| Compound/Analog | Target Pest | Bioassay Method | LC₅₀ (ppm or mg/L) | Time Point | Reference |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Nymphs) | Leaf Dip | 0.041 | 48h | [3][4] |
| Acetamiprid (Standard) | Aphis craccivora (Nymphs) | Leaf Dip | 0.006 | 48h | [3][4] |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Nymphs) | Leaf Dip | 0.006 | 48h | |
| Acetamiprid (Standard) | Aphis craccivora (Nymphs) | Leaf Dip | 0.006 | 48h | |
| Compound 5g (N-pyridylpyrazole carboxamide) | Plutella xylostella | Leaf Dip | 2.04 | 48h | [10] |
| Chlorpyrifos (Standard) | Plutella xylostella | Leaf Dip | 7.25 | 48h | [10] |
| Compound A4 (N-pyridylpyrazole carboxamide) | Mythimna separata | Diet Incorporation | 3.27 | 48h | [8] |
| Chlorantraniliprole (Standard) | Mythimna separata | Diet Incorporation | 0.81 | 48h | [8] |
Note: Lower LC₅₀ values indicate higher toxicity to the target pest.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical insights into the chemical features that drive insecticidal activity:
-
Efficacy of the Cyano-Pyridyl Thioacetamide Scaffold: The analog 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide shows promising activity against aphids, though it is less potent than the neonicotinoid standard, Acetamiprid.[3] However, a subsequent modification, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, which adds a chlorophenyl group to the acetamide nitrogen, dramatically increases potency to a level equivalent to Acetamiprid. This highlights the critical role of the terminal amide substitution in receptor binding.
-
The Importance of the Cyano Group: In one study, the insecticidal activity of the open-chain cyano-acetamide form was significantly higher than its cyclized analog where the cyano group was absent.[3] This suggests the nitrile moiety is a key pharmacophore for activity in this specific chemical series.
-
Superiority of N-Pyridylpyrazole Carboxamides: Analogs based on the N-pyridylpyrazole carboxamide structure, which are designed to target the ryanodine receptor, demonstrate exceptional potency against lepidopteran pests like Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm).[8][10][11] Compound 5g was notably more effective than the organophosphate standard Chlorpyrifos, indicating the power of this scaffold.[10]
Conclusion and Future Directions
The validation of insecticidal properties in this compound analogs reveals a promising, yet complex, field of study. While the specific parent compound is not a primary insecticidal lead, its structural relatives demonstrate significant bioactivity through diverse mechanisms of action.
The 2-((3-cyano-...)thio)acetamide series shows clear potential for the control of sap-sucking insects, with potency being highly dependent on substitutions on the terminal amide. Further optimization of this part of the molecule could yield novel compounds competitive with existing commercial products.
Simultaneously, the broader class of N-pyridyl amides , particularly those incorporating a pyrazole ring, represents a highly validated and potent chemical space for targeting the insect ryanodine receptor. These compounds provide excellent leads for developing insecticides against destructive lepidopteran pests.
Future research should focus on synthesizing novel analogs that combine key structural features identified in this guide, while conducting rigorous comparative bioassays to identify candidates with superior efficacy, selectivity, and safety profiles.
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Fan, L., et al. (2013). Design, synthesis and insecticidal activities of novel acetamido derivatives containing N-pyridylpyrazole carboxamides. European Journal of Medicinal Chemistry. [Link][10]
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Zhang, Z., et al. (2023). Design, Synthesis, and Insecticidal Activities of Novel N-Pyridylpyrazole Amide Derivatives Containing a Maleimide. Chemistry & Biodiversity. [Link][13]
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Xiong, L., et al. (2023). Design, Synthesis, and Insecticidal Evaluation of N-Pyridylpyrazole Amide Derivatives Containing 4,5-Dihydroisoxazole Amide as Potential Ryanodine Receptor Activators. Journal of Agricultural and Food Chemistry. [Link][8]
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Shao, X-S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules. [Link][1]
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Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link][15][16]
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Li, J., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules. [Link][17]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-Cyano-N-(pyridin-2-yl)acetamide Derivatives
In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone, integral to a multitude of therapeutic agents.[1][2][3][4] Among the vast array of pyridine-based compounds, derivatives of "2-cyano-N-(pyridin-2-yl)acetamide" have emerged as a promising class, demonstrating a wide spectrum of biological activities in preliminary laboratory studies. These activities range from potent anticancer and antimicrobial effects to insecticidal properties.[5] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of these derivatives, offering a roadmap for researchers and drug development professionals. While extensive in vitro data has illuminated their potential, the journey to in vivo validation is fraught with challenges that demand careful consideration.
The Promise of In Vitro Efficacy: A Foundation for Discovery
Initial screening of novel chemical entities invariably begins with in vitro assays. These studies, conducted in a controlled laboratory environment outside of a living organism, are indispensable for identifying promising lead compounds and elucidating their mechanisms of action at a cellular level. For this compound derivatives, in vitro studies have been instrumental in showcasing their therapeutic potential.
Diverse Biological Activities Unveiled
A significant body of research has highlighted the multifaceted bioactivities of this class of compounds. Studies have reported their efficacy as:
-
Anticancer Agents: Various derivatives have exhibited significant cytotoxicity against a range of human cancer cell lines.[1] This is often quantified by the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cancer cell growth.
-
Antimicrobial Agents: The antimicrobial potential of these derivatives has been explored, with some showing activity against pathogenic bacteria and fungi.
-
Insecticidal Agents: Certain this compound derivatives have demonstrated potent insecticidal activity, suggesting their potential application in agriculture.[5]
The following table summarizes representative in vitro data for various cyanoacetamide derivatives, illustrating the breadth of their biological activities.
| Compound Class | Assay Type | Target | Key Findings (IC50/LC50) | Reference |
| Pyridine-ureas | VEGFR-2 Inhibition | VEGFR-2 | IC50 = 3.93 ± 0.73 µM | [6] |
| Pyridine derivative H42 | Cell Proliferation | SKOV3 Ovarian Cancer Cells | IC50 = 0.87 µM | [7] |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Insecticidal Activity | Cowpea Aphid Nymphs | LC50 = 0.041 ppm (48h) | [5] |
| Imidazopyridine derivative 13h | TAK1 Inhibition | TAK1 | IC50 = 27 nM | [8] |
The Crucial Leap to In Vivo Models: Navigating the Complexities of a Living System
While in vitro assays provide a critical foundation, they represent a simplified system. The true test of a compound's therapeutic potential lies in its performance within a complex, living organism. In vivo studies, conducted in animal models, are essential for evaluating a drug candidate's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology profile.
The Challenge of Translation: Why In Vitro Success Doesn't Always Guarantee In Vivo Efficacy
The transition from a petri dish to a preclinical model is a significant hurdle in drug development. For pyridine derivatives, several factors can contribute to a disconnect between in vitro and in vivo results:
-
Systemic Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit unacceptable toxicity to healthy tissues and organs in vivo.[1]
-
Poor Solubility and Bioavailability: Limited solubility in physiological fluids can hinder a compound's absorption and distribution to the target site, rendering it ineffective in a living system.[1]
-
Drug Resistance Mechanisms: The complex microenvironment of a tumor in vivo can foster drug resistance mechanisms that are not apparent in cell culture models.[1]
-
Metabolic Instability: The body's metabolic processes can rapidly break down a compound, reducing its concentration at the target site and diminishing its therapeutic effect.
A compelling example of bridging this gap is the development of a novel pyridine derivative, compound H42, for ovarian cancer.[7] Researchers first established its potent anti-proliferative activity in vitro, with an IC50 value of 0.87 µM against SKOV3 ovarian cancer cells.[7] This promising result justified the progression to a nude xenograft mouse model. In this in vivo setting, compound H42 was shown to significantly inhibit ovarian cancer growth without obvious toxicity, demonstrating its potential as a therapeutic agent.[7]
Experimental Design: A Closer Look at Key Protocols
To ensure scientific rigor and reproducibility, the methodologies employed in both in vitro and in vivo studies must be meticulously planned and executed.
In Vitro Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Protocol: Evaluating Antitumor Efficacy in a Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SKOV3) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the compound's antitumor efficacy.
Visualizing the Path Forward: From Lab Bench to Preclinical Models
The journey of a drug candidate from initial screening to potential clinical application is a multi-step process. The following diagrams illustrate a typical workflow and a hypothetical signaling pathway that could be targeted by these derivatives.
Caption: A generalized workflow for the preclinical development of this compound derivatives.
Caption: A hypothetical signaling pathway potentially targeted by this compound derivatives.
Conclusion: A Path Forward for Promising Derivatives
The family of this compound derivatives holds considerable promise as a source of novel therapeutic agents. While in vitro studies have effectively demonstrated their potential across various biological domains, the critical next step is to bridge the gap to in vivo validation. A thorough understanding of the challenges associated with this transition, coupled with robust experimental design, will be paramount in identifying and developing lead compounds with a real potential to impact human health. The continued exploration of these derivatives, with a strategic focus on translating in vitro findings into tangible in vivo efficacy, is a worthy endeavor for the drug discovery community.
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A Technical Guide to the Structure-Activity Relationship of 2-Cyano-N-(pyridin-2-yl)acetamide Derivatives
Core Directive: A Guide to Navigating This Analysis
Introduction: The Versatile 2-Cyano-N-(pyridin-2-yl)acetamide Scaffold
The this compound moiety is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1] Its structure combines several key features that make it a promising starting point for drug discovery: a pyridine ring, known for its presence in numerous biologically active compounds, and a cyanoacetamide group, a reactive synthon for building more complex heterocyclic systems.[1][2] The cyanoacetamide functional group is polyfunctional, possessing both electrophilic and nucleophilic centers, which allows for a wide range of chemical modifications.[1][3] This inherent reactivity has been exploited to generate libraries of derivatives with diverse biological activities, including antibacterial, antioxidant, anticancer, and insecticidal properties.[4][5] This guide will systematically explore how modifications to this core structure influence its biological effects.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction between a substituted 2-aminopyridine and a cyanoacetic acid ester, such as ethyl cyanoacetate.[4] This reaction can be performed under various conditions, including neat, or in the presence of a basic catalyst.
Experimental Protocol: Synthesis of 5-Chloro-2-(cyanoacetamido)pyridine
This protocol is adapted from a reported synthesis of a chlorinated derivative of the core scaffold.[4]
Materials:
-
2-amino-5-chloropyridine
-
Ethyl cyanoacetate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of 2-amino-5-chloropyridine (10 mmol) and ethyl cyanoacetate (12 mmol) in absolute ethanol (50 mL) is prepared in a round-bottom flask.
-
A catalytic amount of piperidine (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 5-chloro-2-(cyanoacetamido)pyridine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 5-chloro-2-(cyanoacetamido)pyridine.
Comparative Analysis of Biological Activity
The true value of a chemical scaffold lies in how its biological activity can be modulated through structural modifications. In this section, we will compare the antibacterial and antioxidant activities of various this compound derivatives, drawing upon experimental data from published research.[4]
Antibacterial Activity
A study by Fadda et al. provides a systematic evaluation of the antibacterial activity of chlorinated this compound derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4] The results, summarized in the table below, reveal key structure-activity relationships.
| Compound | R1 | R2 | % Inhibition vs. S. aureus | % Inhibition vs. E. coli |
| Unsubstituted Core | H | H | Data not provided in the primary source | Data not provided in the primary source |
| 3a | Cl | H | 65.2 | 73.9 |
| 3b | Cl | Cl | 78.3 | 82.6 |
| 12b | Cl | Cl | 100 | 92.3 |
Data sourced from Fadda et al. (2020).[4] Compound 12b is a pyrazole derivative synthesized from 3b.
From this data, several key SAR insights can be drawn:
-
Halogenation Increases Activity: The introduction of chlorine atoms to the pyridine ring significantly enhances antibacterial activity against both S. aureus and E. coli. The dichloro-substituted derivative 3b is more potent than the monochloro-substituted 3a .[4]
-
Further Heterocyclic Elaboration Boosts Potency: The most active compound, 12b , is a pyrazole derivative synthesized from the dichloro-substituted acetamide 3b . This suggests that using the cyanoacetamide moiety as a synthon to build more complex heterocyclic systems can lead to a substantial increase in antibacterial potency.[4]
Diagram of the SAR for Antibacterial Activity:
Caption: Key modifications enhancing antibacterial activity.
Antioxidant Activity
The same study also evaluated the antioxidant activity of these derivatives. The findings indicate a similar trend to that observed for antibacterial activity.
| Compound | R1 | R2 | % Antioxidant Inhibition |
| 3a | Cl | H | 65.5 |
| 3b | Cl | Cl | 76.5 |
| 12b | Cl | Cl | 87.8 |
Data sourced from Fadda et al. (2020).[4] Compound 12b is a pyrazole derivative synthesized from 3b.
The SAR for antioxidant activity mirrors that for antibacterial activity:
-
Dihalogenation is Favorable: The dichloro-derivative 3b exhibits stronger antioxidant activity than the monochloro-derivative 3a .[4]
-
Cyclization Enhances Activity: The pyrazole derivative 12b shows the most potent antioxidant activity, approaching that of the standard, ascorbic acid.[4]
Potential for Other Therapeutic Applications
While the most systematic SAR data for this compound derivatives is in the antibacterial and antioxidant realms, preliminary evidence suggests their potential in other therapeutic areas.
-
Anticancer Activity: Several studies have reported the synthesis of complex molecules containing the 2-cyano-N-pyridinylacetamide core with significant anticancer activity. For example, novel 2-substituted pyranopyridine derivatives have been synthesized and shown to have potent activity against various cancer cell lines. However, a systematic SAR study on simple derivatives of the core scaffold is yet to be published.
-
Insecticidal Activity: Highly substituted derivatives, such as 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide, have demonstrated potent insecticidal activity against the cowpea aphid.[5] This suggests that the core scaffold could be a valuable starting point for the development of new agrochemicals.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The available experimental data clearly demonstrates that its biological activity can be significantly modulated through chemical modifications. Specifically, halogenation of the pyridine ring and further elaboration of the cyanoacetamide moiety into more complex heterocyclic systems are effective strategies for enhancing antibacterial and antioxidant properties.
Future research should focus on conducting systematic SAR studies of simple derivatives against a broader range of biological targets, including cancer cell lines and specific enzymes. This will provide a more comprehensive understanding of the therapeutic potential of this valuable scaffold and guide the rational design of new and more potent drug candidates.
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Fadda, A. A., et al. (2020). Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. ChemistrySelect, 5(5), 1775-1781. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 2-Cyano-N-(pyridin-2-yl)acetamide Based Compounds
In the landscape of modern drug discovery, the 2-cyano-N-(pyridin-2-yl)acetamide scaffold has emerged as a versatile chemical starting point for the development of novel therapeutic agents. Derivatives of this core structure have shown promise in diverse areas, from oncology to infectious diseases.[1][2][3][4] However, the ultimate success of any lead compound hinges on a thorough understanding of its mechanism of action (MOA). This guide provides a comprehensive framework for researchers to rigorously validate the MOA of novel this compound-based compounds, ensuring both scientific integrity and a clear path toward clinical translation.
This document will move beyond a simple listing of protocols. Instead, it will delve into the rationale behind experimental choices, the importance of self-validating systems, and the interpretation of comparative data. For illustrative purposes, we will hypothesize that our lead compound, "CPA-1," a derivative of this compound, is a putative inhibitor of Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and cancer pathways.[3]
The Crucial First Step: Establishing a Testable Hypothesis
Before embarking on extensive experimental validation, a clear and testable hypothesis regarding the compound's MOA is paramount. Based on preliminary screening data or in silico modeling, we hypothesize that CPA-1 is a reversible, ATP-competitive inhibitor of the TAK1 kinase domain. This hypothesis provides a solid foundation upon which to build a validation strategy.
A Multi-pronged Approach to MOA Validation
A robust validation of a compound's MOA relies on a multi-pronged approach, moving from direct target interaction in a simplified system to confirming on-target activity in a complex cellular environment. Our experimental workflow is designed to be sequential and logical, with each step building upon the last.
Caption: A logical workflow for validating the mechanism of action of a putative enzyme inhibitor.
Part 1: Biochemical Validation - Does the Compound Interact with its Target?
The initial phase of MOA validation focuses on demonstrating a direct interaction between the compound and the purified target protein.
Protocol 1: Enzyme Inhibition Assay for IC50 Determination
This assay is the first step in quantifying the potency of our lead compound, CPA-1. We will use a continuous spectrophotometric assay.[5]
Objective: To determine the concentration of CPA-1 required to inhibit 50% of TAK1 activity (IC50).
Materials:
-
Purified, active TAK1 enzyme
-
ATP
-
Substrate peptide (e.g., a peptide with a phosphorylation site recognized by TAK1)
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
CPA-1 and a known TAK1 inhibitor (e.g., 5Z-7-Oxozeaenol) as a positive control
-
384-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of CPA-1 and the positive control in DMSO.
-
In a 384-well plate, add the assay buffer, TAK1 enzyme, and the substrate peptide.
-
Add the diluted compounds to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of ATP, PEP, and NADH.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Enzyme Kinetic Studies to Determine the Mode of Inhibition
Understanding how a compound inhibits an enzyme is crucial for lead optimization.[6] We will perform kinetic studies to determine if CPA-1 is competitive, non-competitive, or uncompetitive with respect to ATP.[7]
Objective: To elucidate the mechanism by which CPA-1 inhibits TAK1.
Procedure:
-
Following the same assay principle as the IC50 determination, set up a matrix of experiments with varying concentrations of both ATP and CPA-1.
-
Keep the concentration of the peptide substrate constant and well above its Km.
-
Measure the initial reaction rates for each combination of ATP and CPA-1 concentrations.
-
Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation for different inhibition models.
-
A competitive inhibitor will increase the apparent Km of ATP with no change in Vmax. A non-competitive inhibitor will decrease Vmax with no change in Km. An uncompetitive inhibitor will decrease both Vmax and Km.
| Compound | IC50 (nM) | Mode of Inhibition (vs. ATP) |
| CPA-1 | 75 | Competitive |
| 5Z-7-Oxozeaenol | 15 | Covalent (Irreversible) |
| Alternative Compound X | 500 | Non-competitive |
Table 1: Hypothetical biochemical data for CPA-1 and comparator compounds.
Part 2: Cellular Validation - Does the Compound Work in a Biological System?
Demonstrating target engagement and a functional consequence in a cellular context is a critical step to bridge the gap between biochemical activity and potential therapeutic efficacy.[8][9]
Caption: A simplified diagram of the TAK1 signaling pathway and the proposed point of intervention for CPA-1.
Protocol 3: Cellular Target Engagement Assay
A target engagement assay confirms that the compound can enter the cell and bind to its intended target.[10][11] We will use a cellular thermal shift assay (CETSA), which relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm that CPA-1 binds to TAK1 in intact cells.
Procedure:
-
Culture cells known to express TAK1 (e.g., HEK293T cells).
-
Treat the cells with CPA-1 or a vehicle control for 1 hour.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble TAK1 in each sample by Western blotting.
-
In the presence of a binding compound like CPA-1, TAK1 should be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Protocol 4: Western Blot Analysis of Downstream Signaling
To demonstrate a functional consequence of target engagement, we will measure the phosphorylation of a downstream substrate of the TAK1 pathway, such as a component of the IKK complex.
Objective: To show that CPA-1 inhibits TAK1-mediated downstream signaling.
Procedure:
-
Plate cells and starve them overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of CPA-1 for 1-2 hours.
-
Stimulate the cells with a known TAK1 activator (e.g., TNF-α) for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against phosphorylated IKK (p-IKK) and total IKK.
-
A dose-dependent decrease in the p-IKK/total IKK ratio upon treatment with CPA-1 would indicate successful inhibition of the TAK1 pathway.
| Assay | CPA-1 | Alternative Compound Y |
| Cellular Target Engagement (CETSA) | Stabilization of TAK1 observed | No stabilization of TAK1 |
| p-IKK Inhibition (EC50, nM) | 150 | > 10,000 |
| Cell Viability (GI50, µM) | 2.5 | > 50 |
Table 2: Hypothetical cellular assay data for CPA-1 and a negative control compound.
Part 3: Ensuring Selectivity - A Critical Step for Drug Development
A successful therapeutic agent should be highly selective for its intended target to minimize off-target effects and potential toxicity.
Comparative Analysis: Kinase Panel Screening
To assess the selectivity of CPA-1, it is essential to screen it against a broad panel of other kinases. This provides a quantitative measure of its selectivity profile.
Recommendation: Submit CPA-1 for screening against a commercial kinase panel (e.g., a panel of over 400 human kinases) at a single high concentration (e.g., 1 µM). Any kinase showing significant inhibition (e.g., >50%) should be followed up with full IC50 determination.
A highly selective compound will inhibit only a few kinases, while a non-selective compound will show activity against many. This data is crucial for predicting potential side effects and for guiding further medicinal chemistry efforts.
Conclusion
Validating the mechanism of action of a novel compound like CPA-1 is a meticulous but essential process. By following a logical progression from biochemical characterization to cellular target engagement and functional outcome assessment, researchers can build a robust data package that supports their hypothesis. The use of well-characterized comparator compounds and broad selectivity profiling are indispensable for contextualizing the compound's activity and predicting its therapeutic potential. This comprehensive approach, grounded in scientific rigor, is the cornerstone of successful drug development.
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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 2-cyano-N-(pyridin-2-yl)acetamide Derivatives
For researchers, scientists, and drug development professionals venturing into the promising field of novel therapeutics, the "2-cyano-N-(pyridin-2-yl)acetamide" scaffold represents a chemical structure of significant interest. Derivatives of this parent molecule have demonstrated a range of biological activities, with a particular emphasis on their potential as anticancer agents.[1][2][3] However, to translate this potential into a viable clinical candidate, a rigorous and nuanced understanding of their cytotoxic profile is paramount. This guide provides an in-depth comparison of common cytotoxicity assays, offering the technical detail and field-proven insights necessary to make informed experimental choices when evaluating this class of compounds.
The initial assessment of a compound's ability to induce cell death is a cornerstone of preclinical screening.[4] This process not only determines the potency of a potential drug but also provides early insights into its therapeutic window and selectivity.[4][5] For derivatives of this compound, selecting the appropriate cytotoxicity assay is not a mere procedural step; it is a critical decision that influences data quality, interpretation, and the overall direction of the research.
This guide will dissect and compare three widely adopted in vitro cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the alamarBlue (Resazurin) assay. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide your selection process.
The Assays at a Glance: A Comparative Overview
Choosing the right tool for the job is essential. The following table provides a high-level comparison of the three assays discussed in this guide. The causality behind these characteristics will be explored in the subsequent sections.
| Feature | MTT Assay | LDH Assay | alamarBlue (Resazurin) Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan. | Quantifies plasma membrane damage through the release of cytosolic LDH into the culture medium. | Assesses cell viability by the reduction of resazurin to the fluorescent resorufin by viable cells.[6] |
| Endpoint | Colorimetric (absorbance)[7] | Colorimetric, fluorometric, or luminescent[8] | Fluorometric or colorimetric (absorbance)[9] |
| Assay Type | Endpoint assay (cells are lysed) | Endpoint assay (supernatant is collected) | Real-time, non-destructive assay (reagent is non-toxic)[10] |
| Advantages | Well-established, cost-effective, and widely used.[4] | Directly measures cell death (necrosis), good for mechanistic studies, highly sensitive options available.[8] | Non-toxic to cells allowing for kinetic studies, highly sensitive, simple workflow.[10][11] |
| Disadvantages | Requires a solubilization step for the formazan crystals, can be influenced by compounds affecting cellular redox potential.[12] | Does not distinguish between apoptosis and necrosis without additional assays, can be affected by serum LDH.[13][14] | Can be influenced by compounds that directly reduce resazurin, incubation time may need optimization.[15] |
| Best For | High-throughput screening of large compound libraries for general cytotoxicity. | Assessing compound-induced membrane damage and necrosis. | Time-course studies of cytotoxicity and cell proliferation. |
In-Depth Analysis and Experimental Protocols
The MTT Assay: The Workhorse of Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has been a mainstay in cell biology for decades.[7][16] Its widespread adoption is a testament to its simplicity and cost-effectiveness, making it an excellent choice for initial high-throughput screening of novel this compound derivatives.[4]
The Principle of Action: The assay's foundation lies in the activity of mitochondrial dehydrogenases in metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.[16] A subsequent solubilization step is required to dissolve the formazan crystals before the absorbance can be quantified using a spectrophotometer.
Experimental Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells.[5] Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank (medium only).[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[5][18]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance at a wavelength between 550-600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of >630 nm can be used to subtract background absorbance.
The LDH Assay: A Direct Measure of Cell Death
The Lactate Dehydrogenase (LDH) assay offers a different perspective on cytotoxicity by quantifying cell membrane integrity. Unlike the MTT assay, which measures metabolic activity, the LDH assay directly assesses cell death, particularly necrosis.[19] This makes it a valuable tool for understanding the mechanism of action of your this compound derivatives.
The Principle of Action: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[13][20] When the plasma membrane is compromised, as in necrosis, LDH is released into the cell culture medium. The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured colorimetrically.[20]
Experimental Workflow Diagram:
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate (e.g., at 250 x g for 5 minutes) to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[20]
-
Reaction Mixture Addition: Add the LDH reaction mixture (containing the substrate, cofactor, and tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[20] The amount of color formed is proportional to the amount of LDH released.
The alamarBlue (Resazurin) Assay: A Sensitive and Non-Destructive Approach
The alamarBlue assay, based on the reduction of resazurin, is a highly sensitive and versatile method for assessing cell viability and proliferation.[10] A key advantage of this assay is its non-toxic nature, which allows for real-time monitoring of cytotoxicity over time without terminating the experiment.[6][10]
The Principle of Action: The assay utilizes the blue, non-fluorescent dye resazurin. In viable, metabolically active cells, intracellular reductases reduce resazurin to the pink, highly fluorescent resorufin.[6] This conversion can be quantified by measuring either fluorescence or absorbance, with fluorescence being the more sensitive detection method.[11]
Experimental Workflow Diagram:
Caption: Workflow of the alamarBlue (Resazurin) assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Addition: Aseptically add alamarBlue reagent to each well in an amount equal to 10% of the culture volume.[9] Mix gently by shaking the plate.
-
Incubation: Incubate the plate for 1-4 hours (or longer, depending on the cell type and density) at 37°C, protected from light.[11][15] The optimal incubation time may need to be determined empirically.[9]
-
Data Acquisition: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9] Alternatively, measure absorbance at 570 nm and 600 nm.[6]
-
Kinetic Analysis (Optional): For time-course experiments, the plate can be returned to the incubator for further incubation and subsequent readings at different time points.
Data Presentation and Interpretation: A Case Study
To illustrate the application of these assays, let's consider a hypothetical study on three novel this compound derivatives (CPA-1, CPA-2, and CPA-3) against the human breast cancer cell line MCF-7. The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[18]
Table 2: Cytotoxic Activity (IC₅₀ in µM) of CPA Derivatives against MCF-7 Cells
| Compound | MTT Assay (48h) | LDH Assay (48h) | alamarBlue Assay (48h) |
| CPA-1 | 15.2 ± 1.8 | 25.8 ± 2.5 | 14.5 ± 1.5 |
| CPA-2 | 8.4 ± 0.9 | 12.1 ± 1.3 | 7.9 ± 0.8 |
| CPA-3 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.5 ± 0.06 | 0.9 ± 0.1 | 0.45 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
From this data, we can infer:
-
CPA-2 is the most potent cytotoxic agent among the tested derivatives, with a low micromolar IC₅₀ value across all assays.
-
The IC₅₀ values from the MTT and alamarBlue assays, both of which measure metabolic activity, are comparable.
-
The LDH assay yields slightly higher IC₅₀ values, which could suggest that at lower concentrations, the compounds may be reducing metabolic activity without causing immediate and widespread membrane rupture. This highlights the importance of using orthogonal assays to build a more complete picture of a compound's cytotoxic mechanism.
-
CPA-3 shows minimal cytotoxicity at the concentrations tested.
Conclusion: A Multi-Assay Approach for Robust Cytotoxicity Profiling
The evaluation of cytotoxicity is a critical step in the development of novel therapeutics based on the this compound scaffold. There is no single "best" assay; the optimal choice depends on the specific research question, the desired throughput, and the available resources.[13]
For initial high-throughput screening, the MTT assay remains a reliable and cost-effective option. To gain deeper insights into the mechanism of cell death, the LDH assay provides a direct measure of membrane damage. For sensitive, real-time analysis and kinetic studies, the alamarBlue assay is an excellent choice.
Ultimately, a multi-assay approach is highly recommended. By combining a metabolic assay (MTT or alamarBlue) with a membrane integrity assay (LDH), researchers can obtain a more comprehensive and validated understanding of the cytotoxic profile of their this compound derivatives, paving the way for the development of the next generation of targeted therapies.
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Assessing the Novelty of "2-cyano-N-(pyridin-2-yl)acetamide" Derivatives in Patent Literature: A Comparative and Experimental Guide
<Guide for Researchers & Drug Development Professionals
Introduction: The Strategic Value of the Cyanoacetamide Scaffold
The "2-cyano-N-(pyridin-2-yl)acetamide" core is a privileged scaffold in medicinal chemistry. Its constituent parts—the cyanoacetamide group and the pyridinyl moiety—are frequently involved in critical binding interactions with biological targets, particularly protein kinases. The cyano group can act as a hydrogen bond acceptor, while the pyridine ring is a well-established hinge-binder in the ATP-binding pocket of many kinases.[1][2][3] Consequently, derivatives of this scaffold are aggressively pursued as potential therapeutics for a range of diseases, from cancer to inflammatory disorders.[2][4][5][6]
For researchers entering this competitive landscape, a thorough assessment of the patent literature is not merely a formality—it is a critical step to define novelty, secure intellectual property, and direct synthetic efforts toward genuinely innovative chemical matter. This guide provides a framework for this assessment, combining a comparative analysis of existing patents with practical, field-tested experimental protocols for the synthesis and evaluation of new chemical entities.
Part 1: The Patent Landscape - A Comparative Analysis
A comprehensive search of the patent literature reveals that the core "this compound" structure has been explored, but significant chemical space remains available for novel derivatization. The primary points of diversification in existing patents are the pyridine ring and the acetamide nitrogen.
| Patent / Application | Assignee / Inventor | Core Structural Motif / Claimed Derivatives | Claimed Therapeutic Use / Target |
| WO 2010/101849 A1 | Not specified | Phenyl- and pyridyl-substituted acetamides targeting the Wnt signaling pathway. | Wnt signaling pathway modulators.[7] |
| WO 2022/002859 A1 | Not specified | N-aryl acetamides with substitutions on the pyridin-2-yl ring. | Not explicitly defined, broad claims.[8] |
| US 9,096,575 B2 | Takeda Pharmaceutical | Phenyl- and heteroaryl-substituted acetamides as kinase inhibitors. | Protein kinase inhibitors for proliferative diseases. |
| CN 112897203 A | Suzhou Yabao Pharmaceutical | Substituted pyridinyl acetamides for treating tumors. | Antitumor agents. |
Causality Insight: The focus on kinase inhibition is logical. The N-pyridin-2-yl group mimics the adenine structure of ATP, enabling it to effectively compete for the hinge region of the kinase ATP-binding site. The cyanoacetamide portion often extends into the solvent-exposed region, providing a vector for modifications that can enhance potency and selectivity or improve pharmacokinetic properties.
Part 2: The Scientific Literature - Mechanistic Insights and Synthetic Precedent
The academic literature provides crucial context for the biological potential and synthesis of these compounds. Cyanoacetamide derivatives are recognized as versatile synthons for a wide array of heterocyclic compounds.[9][10][11] Their reactivity, centered on the active methylene group and the electrophilic cyano and carbonyl groups, allows for participation in multicomponent reactions like the Gewald reaction to produce diverse libraries of compounds.[12]
Recent studies have highlighted the utility of the related 2-cyanoacrylamide moiety in developing reversible covalent inhibitors. For instance, derivatives tethered to an imidazopyridine core have shown potent, reversible inhibition of Transforming growth factor-beta-activated kinase 1 (TAK1) with IC50 values as low as 27 nM.[1] This demonstrates the potential for the cyano-group to participate in advanced binding modalities beyond simple hydrogen bonding.
Part 3: A Practical Guide to Novelty Assessment & Experimental Validation
The ultimate proof of novelty lies in the synthesis and characterization of a new chemical entity with distinct and advantageous properties. This section outlines the workflow for assessing novelty and provides actionable protocols for synthesis and biological evaluation.
Workflow for Novelty Assessment
A systematic approach is essential to navigate the patent and scientific landscape efficiently. The following workflow ensures that research efforts are directed toward unexplored chemical space.
Caption: Workflow for assessing the novelty of a chemical derivative.
Experimental Protocol 1: Synthesis of a Hypothetical Novel Derivative
This protocol describes the synthesis of a hypothetical novel derivative, 2-cyano-N-(5-fluoro-4-methoxypyridin-2-yl)acetamide , which introduces substitutions on the pyridine ring not explicitly covered in the reviewed patents.
Diagram of Synthetic Scheme
Caption: General synthesis of the novel derivative.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 40 mL).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise at 0°C.
-
Expertise Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the amine to form the highly nucleophilic amide anion. Using it at 0°C controls the initial exothermic reaction and hydrogen gas evolution.
-
-
Amine Addition: Slowly add a solution of 2-amino-5-fluoro-4-methoxypyridine (1.42 g, 10 mmol) in anhydrous THF (10 mL) to the suspension. Allow the mixture to stir at room temperature for 30 minutes.
-
Acylating Agent Addition: Add ethyl cyanoacetate (1.24 g, 11 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution (20 mL).
-
Trustworthiness Note: Quenching with a mild acid like NH4Cl neutralizes the excess NaH and the resulting sodium alkoxide, ensuring a safe work-up procedure.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol 2: In Vitro Biological Evaluation (Kinase Inhibition Assay)
This protocol outlines a standard, self-validating biochemical assay to determine the inhibitory activity (IC50) of the novel compound against a relevant protein kinase, for example, a Janus Kinase (JAK).
Diagram of Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1 mM. Using an acoustic liquid handler, dispense 50 nL of each concentration into a 384-well low-volume assay plate.
-
Controls: Dispense 50 nL of DMSO for the negative control ("0% inhibition") and 50 nL of staurosporine (a broad-spectrum kinase inhibitor) for the positive control ("100% inhibition").
-
Trustworthiness Note: Including positive and negative controls on every plate is essential. It allows for data normalization and the calculation of a Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase (e.g., JAK2) and a suitable peptide substrate in kinase buffer to each well.
-
ATP Addition: To initiate the kinase reaction, add 5 µL of a solution containing ATP at its Km concentration (the concentration at which the enzyme velocity is half-maximal).
-
Reaction & Detection: Incubate the plate at room temperature for 90 minutes. Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay, Promega). This involves two further additions and incubation steps as per the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
Assessing the novelty of "this compound" derivatives requires a dual-pronged approach. First, a rigorous analysis of the patent and scientific literature is necessary to identify unoccupied chemical space. Second, this in silico analysis must be followed by robust experimental validation. By synthesizing genuinely novel derivatives and evaluating their biological activity through well-controlled, reproducible assays, researchers can confidently establish the value of their discoveries and build a strong foundation for future drug development programs.
References
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2020). ResearchGate. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]
-
Cyanoacetic acid derivatives are the starting materials for a plethora of multicomponent reaction (MCR) scaffolds. (n.d.). PMC - NIH. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PMC. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed. [Link]
- WO 2010/101849 A1 - Compositions and methods for modulating the wnt signaling pathway. (2010).
- WO 2022/002859 A1 - N-(4-acetamidopyridin-2-yl)-N-phenylacetamide derivatives and their use as pesticides. (2022).
- WO2017103611A1 - Compounds useful as kinase inhibitors. (2017).
- TANK-BINDING KINASE INHIBITOR COMPOUNDS - EP 3152210 B1. (2015).
- WO2020072386A1 - Spak kinase inhibitors as neuroprotective agents. (2020).
-
Novel compounds that are erk inhibitors - WO-2014179154-A2. (n.d.). PubChem. [Link]
- US11142525B2 - Azalactam compounds as HPK1 inhibitors. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-cyano-N-(pyridin-2-yl)acetamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-cyano-N-(pyridin-2-yl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are synthesized from established best practices in laboratory safety and hazardous waste management.
Hazard Assessment and Risk Mitigation
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from analogous compounds such as 2-cyanoacetamide and other N-substituted acetamides.
Inferred Hazardous Characteristics:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] The cyano group (-CN) is a key structural feature that warrants a cautious approach due to the potential for toxicity.
-
Irritation: Expected to cause skin and serious eye irritation.[1][4][5][6]
-
Reactivity: While generally stable under normal conditions, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
Hazardous Decomposition: Thermal decomposition can lead to the release of highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).[1][7]
This information mandates that this compound be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[1][4][6] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is required.[2][4] | To prevent inhalation of dust or aerosols.[5][7] |
Waste Segregation and Container Management: A Self-Validating System
Proper segregation and containment are the cornerstones of safe laboratory waste management. This system is designed to be self-validating by preventing accidental mixing of incompatible waste streams, which could lead to dangerous reactions.
Waste Disposal Workflow:
Caption: Decision workflow for the disposal of this compound.
Container Selection and Labeling:
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[8][9] Never use food containers.[10]
-
Proper Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9][11] If it is a mixed waste, list all components. The date of initial waste accumulation must also be clearly marked.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable sequence for the disposal of both solid and dissolved forms of this compound.
For Solid Waste (e.g., unused reagent, contaminated filter paper):
-
Work in a Ventilated Area: Conduct all operations within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Transfer the Waste: Carefully transfer the solid waste into the designated hazardous waste container. Use tools (spatula, forceps) that will not generate dust.
-
Seal the Container: Securely close the container lid to prevent any release of contents.[8][10]
-
Decontaminate: Wipe down the exterior of the waste container and any tools used with a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.
-
Store Appropriately: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).[10][11]
For Solutions Containing this compound:
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[4][12]
-
Segregate by Solvent Type:
-
Non-Halogenated Organic Solvents: If dissolved in solvents like ethanol, methanol, or acetone, collect it in a container designated for "Non-Halogenated Organic Waste."
-
Halogenated Organic Solvents: If dissolved in solvents like dichloromethane or chloroform, collect it in a container for "Halogenated Organic Waste."
-
Aqueous Solutions: Collect in a container for "Aqueous Hazardous Waste." Do not attempt to neutralize with acids or bases, as this can cause a reaction.[10]
-
-
Container Management: Do not overfill liquid waste containers; a general rule is to fill to no more than 90% capacity.[9]
-
Storage: Seal the container and place it in the SAA, ensuring it is stored in secondary containment (e.g., a spill tray) to prevent leaks.[8]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a hazardous waste container.[2] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and cleaning materials.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be placed in a sealed hazardous waste container for disposal.[9]
Final Disposal and Record Keeping
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] In a research or industrial setting, this is typically managed by the institution's Environmental Health & Safety (EH&S) department.
-
Request Pickup: Once your waste container is full or has been in the SAA for the maximum allowed time (check with your institution's policy), schedule a pickup with your EH&S office.[11]
-
Maintain Records: Keep an accurate inventory of the chemicals in your lab and the waste you generate. This is a regulatory requirement and a key component of a robust safety culture.[8]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that our scientific pursuits do not come at the cost of our well-being or the health of our planet.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 12. acs.org [acs.org]
A Senior Application Scientist's Guide to the Safe Handling of 2-cyano-N-(pyridin-2-yl)acetamide
In our commitment to not only supply premier chemical reagents but also to ensure the safety and success of your research, this guide provides an in-depth protocol for the safe handling of 2-cyano-N-(pyridin-2-yl)acetamide. This document moves beyond a simple checklist, offering a procedural and intellectual framework to foster a culture of safety and precision in your laboratory. The following directives are grounded in established safety protocols for related chemical structures and are designed to be integrated into your existing laboratory-specific safety programs.
Hazard Assessment and Triage: Understanding the Compound
This compound is a compound that, based on its chemical structure and available data, requires careful handling. The Globally Harmonized System (GHS) classifications indicate that this compound is harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation[1]. The presence of the cyanoacetamide and pyridine moieties suggests a need for vigilance against dust formation and potential for hazardous decomposition under thermal stress, which may produce carbon oxides and nitrogen oxides[2].
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed[1]. |
| Acute Toxicity, Dermal | Harmful in contact with skin[1]. |
| Acute Toxicity, Inhalation | Harmful if inhaled[1]. |
| Skin Corrosion/Irritation | Causes skin irritation[1][3]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][3]. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2][4]. |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is crucial when handling this compound. Each component is selected to mitigate a specific set of risks.
-
Eye and Face Protection: At a minimum, chemical safety goggles that conform to EN166 or NIOSH standards are mandatory.[5] In scenarios with a heightened risk of splashing, such as during transfer of solutions, a full-face shield should be worn in conjunction with safety goggles.[6] This dual-layer protection is critical to prevent serious eye irritation.
-
Hand Protection: Given the dermal toxicity, chemically resistant gloves are non-negotiable. Nitrile or neoprene gloves are recommended.[6][7] It is imperative to inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal technique to avoid skin contact with a contaminated surface.[5]
-
Body Protection: A fully buttoned lab coat serves as the primary barrier for your body.[6][7] For operations involving larger quantities or with a significant risk of spillage, a chemical-resistant apron or a complete chemical suit should be considered.[5]
-
Respiratory Protection: Due to the risk of irritation from airborne particles, a dust mask (e.g., N95 or P1) is recommended, particularly when handling the solid compound.[2] All handling of the solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][5][7][8]
Operational Plan: From Receipt to Experimentation
A systematic workflow is essential for minimizing exposure and ensuring safe handling.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3][7][9]
-
Ensure the container is tightly closed to prevent absorption of moisture and contamination.[2][7][9]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][3]
Experimental Workflow
The following diagram outlines the logical progression for the safe handling of this compound during routine laboratory use.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Material: Unused or unwanted this compound should be disposed of in its original container or a compatible, sealed container.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal contractor.[6] Adherence to all local, state, and federal regulations is mandatory.[6] Under no circumstances should this chemical or its waste be disposed of down the drain.[2][5][6]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the affected individual to fresh air. If they feel unwell, call a poison center or doctor.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]
-
Spills: In the case of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[6] Avoid generating dust.[2][5] Collect the absorbed material into a sealed container for hazardous waste disposal.[2]
By integrating these scientifically grounded procedures into your laboratory's safety culture, you can confidently and safely advance your research and development goals.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Material Safety Data Sheet - Cyanoacetamide 98%. (n.d.). [Link]
-
Loba Chemie. (2016, May 25). CYANOACETAMIDE FOR SYNTHESIS MSDS. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). CYANOACETAMIDE (FOR SYNTHESIS). [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
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- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
